2,5-Dichloro Miconazole Nitrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-4-16(21)12(7-13)10-25-18(9-24-6-5-23-11-24)15-3-1-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLSOOILEKZTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(C=CC(=C3)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,5-Dichloro Miconazole Nitrate synthesis pathway
An in-depth technical guide on the synthesis of 2,5-Dichloro Miconazole Nitrate is provided below for researchers, scientists, and drug development professionals. The synthesis pathways, experimental protocols, and quantitative data are detailed.
Core Synthesis Pathways of Miconazole Nitrate
Miconazole Nitrate, a widely used antifungal agent, is chemically known as 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate. While the user specified "this compound," the prevalent and commercially available form is the 2,4-dichloro substituted compound. This guide will focus on the synthesis of the 2,4-dichloro isomer, as it is the most extensively documented and utilized.
The synthesis of Miconazole Nitrate primarily revolves around two main routes, differing in the sequence of N-alkylation and reduction steps. Both pathways typically start from 2',4'-dichloro-2-chloroacetophenone.
Route 1: N-Alkylation followed by Reduction and O-Alkylation
This pathway involves the initial reaction of 2',4'-dichloro-2-chloroacetophenone with imidazole to form an imidazolyl ketone intermediate. This intermediate is then reduced to the corresponding alcohol, which subsequently undergoes O-alkylation with 2,4-dichlorobenzyl chloride to yield miconazole. The final step is the formation of the nitrate salt.
Route 2: Reduction followed by N-Alkylation and O-Alkylation
In this alternative route, the initial step is the reduction of 2',4'-dichloro-2-chloroacetophenone to the corresponding chlorohydrin. This alcohol intermediate is then subjected to N-alkylation with imidazole, followed by O-alkylation with 2,4-dichlorobenzyl chloride to produce miconazole, which is then converted to its nitrate salt.
Below are the detailed experimental protocols and data for these synthetic routes.
Quantitative Data Summary
The following tables summarize the quantitative data, such as yields and molar ratios, for the key steps in the synthesis of Miconazole Nitrate based on various reported methods.
Table 1: N-Alkylation of 2',4'-Dichloro-2-chloroacetophenone with Imidazole (Route 1)
| Reactants Molar Ratio (Imidazole : Ketone) | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2:1 | Dichloromethane | - | Reflux | 5 | - | [1] |
| 1-2:1 | Organic Solvent | Triethylamine | 40-100 | 0.5-3 | - | [2] |
| 1:1 | Toluene | Triethylamine | 70 | 1.5 | - | [2] |
Table 2: Reduction of Imidazolyl Ketone Intermediate (Route 1)
| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Potassium Borohydride | Methanol | - | - | - | High | [1] |
| Potassium Borohydride | Benzene | Phase Transfer Catalyst, Lithium Salt | 40-100 | 1-10 | - | [2] |
| Potassium Borohydride | Toluene | - | 70 | 5 | 68.5 (overall) | [2] |
Table 3: O-Alkylation of Imidazolyl Alcohol Intermediate
| Reactants Molar Ratio (Alcohol : Benzyl Chloride) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1:1.14 | Toluene | NaOH (30% aq.) | 75 | 4.5 | 92 | [3] |
| 1:1.2 | Benzene | KOH | 60 | 6 | 67.5 (overall) | [2] |
| 1:1.5 | Ionic Liquid | - | 50-80 | 3-8 | - | [4] |
Experimental Protocols
Route 1: N-Alkylation, Reduction, O-Alkylation
Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone [1][2]
-
Materials: 2',4'-dichloro-2-chloroacetophenone, Imidazole, Triethylamine, Dichloromethane or Toluene.
-
Procedure:
-
Suspend imidazole (2 moles) in dichloromethane (1 L).
-
Add 2',4'-dichloro-2-chloroacetophenone (1 mole) to the suspension and stir for 30 minutes.
-
Heat the mixture to reflux for 5 hours.
-
After the reaction is complete, distill off the dichloromethane under reduced pressure.
-
Dissolve the residue and purify to obtain the intermediate ketone.
-
-
Alternative Procedure: [2]
-
In a three-necked flask, dissolve imidazole (10g) and triethylamine (18mL) in toluene (150mL) and heat to 70°C with stirring for 20 minutes.
-
Slowly add a toluene solution of 2',4'-dichloro-2-chloroacetophenone (22.35g).
-
Maintain the reaction at 70°C for 1.5 hours. The resulting solution is used directly in the next step.
-
Step 2: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol [1][2]
-
Materials: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, Potassium Borohydride, Methanol or Benzene.
-
Procedure: [1]
-
Dissolve the ketone intermediate from the previous step in methanol.
-
Cool the solution and add potassium borohydride portion-wise while stirring.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture to isolate the alcohol product. The crude product has a melting point of 134-138 °C after recrystallization from toluene, with a yield of 87%.[3]
-
-
Alternative "One-Pot" Procedure: [2]
-
To the reaction mixture from the previous step, add a phase transfer catalyst and a lithium salt catalyst.
-
Add potassium borohydride and heat at 70°C for 5 hours.
-
The resulting solution containing the boron complex of the alcohol is used directly in the next step.
-
Step 3: Synthesis of 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (Miconazole) [2][3]
-
Materials: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, 2,4-dichlorobenzyl chloride, Sodium Hydroxide or Potassium Hydroxide, Toluene or Benzene.
-
Procedure: [3]
-
To a reaction vessel, add a 30 wt% aqueous solution of NaOH (120g), 2L of toluene, a phase transfer catalyst (TEBA, 0.12 times the weight of the alcohol intermediate).
-
Add the alcohol intermediate (1 mole) from the previous step and 2,4-dichlorobenzyl chloride (1.14 moles).
-
Heat the mixture to 75°C and stir for 4.5 hours.
-
After the reaction, wash the organic layer, dry, and proceed to nitrate salt formation.
-
-
Alternative "One-Pot" Procedure from Step 2: [2]
-
Cool the reaction mixture from the reduction step to 28°C.
-
Add 15g of KOH and 2mL of water.
-
Add 2,4-dichlorobenzyl chloride (16.3g) and stir at 60°C for 6 hours.
-
After completion, wash the reaction mixture thoroughly with water and separate the organic layer.
-
Step 4: Preparation of Miconazole Nitrate [2][5]
-
Materials: Miconazole base, Nitric Acid, Ethanol.
-
-
Take the organic layer containing the miconazole base and adjust the pH to 1 with nitric acid.
-
A white solid will precipitate. Filter the solid.
-
Wash the precipitate sequentially with benzene, water, and absolute ethanol.
-
Recrystallize the solid from 95% ethanol with activated carbon for decolorization.
-
Dry the purified solid under reduced pressure at 60°C to obtain white Miconazole Nitrate. The total yield can be around 68.2% with a purity of 99.8%.[5]
-
Mandatory Visualizations
Caption: Synthesis of Miconazole Nitrate via Route 1.
References
- 1. Method for producing miconazole nitrate on industrialized basis - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]
- 3. CN101863832A - Method for producing miconazole nitrate on industrialized basis - Google Patents [patents.google.com]
- 4. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
The Core Mechanism of Action of Miconazole Nitrate: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document details the mechanism of action of the well-researched antifungal agent, Miconazole Nitrate. Extensive literature searches did not yield specific data for a "2,5-Dichloro Miconazole Nitrate" derivative. Therefore, the information presented herein pertains to the parent compound, miconazole nitrate, and serves as a foundational guide to its antifungal properties.
Executive Summary
Miconazole nitrate is a broad-spectrum imidazole antifungal agent with a multifaceted mechanism of action, primarily targeting the integrity of the fungal cell membrane. Its principal mode of action is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, a critical enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By disrupting ergosterol synthesis, miconazole nitrate leads to a cascade of downstream effects, ultimately resulting in fungal cell death. Secondary mechanisms, including the inhibition of fatty acid synthesis and the accumulation of reactive oxygen species, contribute to its potent antifungal activity.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of miconazole nitrate stems from its targeted inhibition of the ergosterol biosynthesis pathway, a metabolic route crucial for fungal survival.[1][2][3]
The Target: 14α-Lanosterol Demethylase
Miconazole nitrate specifically targets and inhibits the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase (also known as Erg11p).[1][4][5] This enzyme is responsible for the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the conversion of lanosterol to ergosterol.[1] The imidazole moiety of miconazole binds to the heme iron atom in the active site of the cytochrome P450 enzyme, preventing it from binding to its natural substrate, lanosterol.[5]
Downstream Consequences of Enzyme Inhibition
Inhibition of 14α-lanosterol demethylase has two major consequences for the fungal cell:
-
Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.[5] This depletion compromises the structural integrity and fluidity of the membrane.[3]
-
Accumulation of Toxic Methylated Sterols: The inhibition of lanosterol demethylation results in the intracellular accumulation of lanosterol and other 14α-methylated precursor sterols.[1][5] The incorporation of these atypical sterols into the fungal cell membrane disrupts its normal structure and function, leading to increased permeability and the leakage of essential intracellular components such as ions and small molecules.[4][6]
The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by miconazole nitrate.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
Spectroscopic and Structural Elucidation of 2,5-Dichloro Miconazole Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,5-Dichloro Miconazole Nitrate, a derivative of the widely used antifungal agent, Miconazole Nitrate. Due to the limited availability of specific experimental data for the 2,5-dichloro analog in the public domain, this document leverages the extensive data available for the parent Miconazole Nitrate to predict and interpret the spectroscopic characteristics of its 2,5-dichloro derivative. This guide includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside known Infrared (IR) spectroscopy data for the parent compound, and provides standardized experimental protocols for their acquisition.
Introduction
Miconazole Nitrate is a potent imidazole antifungal agent effective against a broad spectrum of fungi. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Chemical modifications to the miconazole structure, such as the alteration of the substitution pattern on the phenyl rings, can influence its efficacy, pharmacokinetics, and toxicity. This guide focuses on the 2,5-dichloro substituted analog of Miconazole Nitrate, providing a theoretical and comparative spectroscopic analysis.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected and known spectroscopic data for Miconazole Nitrate and the predicted data for its 2,5-dichloro derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.0 - 7.8 | Aromatic protons |
| 6.8 - 7.2 | Imidazole protons |
| 4.0 - 5.0 | -CH₂- and -CH- protons |
Note: The chemical shifts are approximate and will be influenced by the solvent and experimental conditions. The key difference in the ¹H and ¹³C NMR spectra between Miconazole Nitrate (2,4-dichloro substitution) and this compound will be in the splitting patterns and chemical shifts of the aromatic protons and carbons of the substituted benzyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of Miconazole Nitrate is well-characterized. The spectrum of the 2,5-dichloro analog is expected to be very similar, with minor shifts in the fingerprint region due to the altered substitution pattern.
Table 2: IR Absorption Bands for Miconazole Nitrate
| Wavenumber (cm⁻¹) | Assignment |
| 3180 | Imidazole C-N stretching[1] |
| 3107 | Aromatic C-H stretching[1] |
| 2960 | Aliphatic CH₂ stretching[1] |
| 1589 | C=C aromatic stretching[1] |
| 1468 | C-H bending (dichlorobenzene groups)[2] |
| 1385 | C-H bending[1] |
| 1330 | C-N stretching[1] |
| 1092 | C-O-C stretching[2] |
| ~800-900 | C-Cl stretching |
| ~1384 | N-O stretching (from nitrate) |
Mass Spectrometry (MS)
The mass spectrum of Miconazole shows characteristic fragmentation patterns. The molecular weight of this compound is identical to Miconazole Nitrate (479.14 g/mol for the nitrate salt). The fragmentation pattern is expected to be very similar.
Table 3: Mass Spectrometry Data for Miconazole
| m/z (Mass-to-Charge Ratio) | Assignment |
| 415 | [M-HNO₃]⁺ (Miconazole free base) |
| 255 | [M - dichlorobenzyl moiety]⁺ |
| 159 | [Dichlorobenzyl]⁺ fragment |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
EI-MS: Introduce the sample (often via a direct insertion probe or after separation by Gas Chromatography) into the EI source.
-
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Mechanism of Action Workflow
The primary mechanism of action for miconazole and its derivatives is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. This process disrupts membrane integrity, leading to fungal cell death.
Caption: Miconazole inhibits the enzyme Lanosterol 14α-demethylase, blocking the synthesis of ergosterol and disrupting the fungal cell membrane.
Conclusion
While specific, experimentally-derived spectroscopic data for this compound remains elusive in publicly accessible databases, a comprehensive understanding of its likely spectroscopic properties can be achieved through a comparative analysis with its well-documented parent compound, Miconazole Nitrate. The provided predicted data and standardized protocols offer a valuable resource for researchers involved in the synthesis, characterization, and development of new antifungal agents based on the miconazole scaffold. Further experimental investigation is warranted to confirm these predictions and fully elucidate the physicochemical properties of this specific analog.
References
An In-depth Technical Guide to the Solubility Profile of Miconazole Nitrate
This technical guide provides a comprehensive overview of the solubility profile of Miconazole Nitrate in various solvents. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction
Miconazole Nitrate is an imidazole antifungal agent widely used in the treatment of fungal infections. It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.[1] The therapeutic efficacy of a drug is often intrinsically linked to its solubility, which influences its dissolution rate and bioavailability. A thorough understanding of the solubility of Miconazole Nitrate in different solvent systems is therefore critical for the development of effective pharmaceutical formulations.
Solubility Profile of Miconazole Nitrate
The solubility of Miconazole Nitrate has been determined in a range of aqueous and organic solvents. The quantitative data from various sources are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients.
| Solvent | Solubility (at 25°C unless otherwise specified) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~96 mg/mL (200.35 mM) | [2] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL (104.35 mM) (requires sonication) | [1] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| Propylene Glycol | 44.38 mg/mL | [4] |
| Peceol | 41.53 ± 1.36 mg/mL | [5] |
| Labrasol | 79.0 ± 1.4 mg/mL | [5] |
| Tween 20 | 14.08 mg/mL | [4] |
| Ethanol | ~0.1 mg/mL | [3] |
| Methanol | Sparingly soluble | [6] |
| Acetone | Slightly soluble | [6] |
| Acetic Acid (100) | Slightly soluble | [6] |
| Diethyl Ether | Very slightly soluble | [6] |
| Water | 0.000763 mg/mL | [7] |
| Water | Very slightly soluble | [8] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
Qualitative Solubility Information:
-
N,N-dimethylformamide: Freely soluble[6]
-
Pyridine: Soluble (50 mg/mL)[9]
-
Aqueous Buffers: Sparingly soluble. For enhanced solubility in aqueous buffers, it is recommended to first dissolve Miconazole Nitrate in DMSO and then dilute with the chosen buffer.[3]
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental aspect of pre-formulation studies. The following outlines a general experimental protocol based on the widely used shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[10]
Objective: To determine the equilibrium solubility of Miconazole Nitrate in a specific solvent.
Materials:
-
Miconazole Nitrate powder
-
Selected solvent(s)
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bars
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of Miconazole Nitrate to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
-
Equilibration: Place the container in a shaking incubator or a temperature-controlled water bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After the equilibration period, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter that is compatible with the solvent.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of Miconazole Nitrate in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of Miconazole Nitrate in the solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Miconazole Nitrate.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of Miconazole Nitrate varies significantly across different solvents, with high solubility observed in organic solvents like DMSO and DMF, and very low solubility in water. This information is crucial for the rational design of dosage forms, enabling the development of formulations with optimal drug delivery and therapeutic outcomes. The provided experimental protocol offers a standardized approach for researchers to conduct their own solubility assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. go.drugbank.com [go.drugbank.com]
- 8. digicollections.net [digicollections.net]
- 9. Miconazole nitrate | 22832-87-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Stability and Degradation of Miconazole Nitrate: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the stability and degradation of miconazole nitrate . While 2,5-dichloro miconazole nitrate is a related substance, specific stability and degradation studies for this particular derivative are not extensively available in the public domain. The information presented here for miconazole nitrate provides a strong and relevant foundation for researchers, scientists, and drug development professionals working with closely related compounds.
This guide provides a comprehensive overview of the stability-indicating analytical methods and forced degradation studies of miconazole nitrate, a widely used antifungal agent. Understanding the degradation pathways and the stability profile of active pharmaceutical ingredients (APIs) like miconazole nitrate is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.
Forced Degradation Studies: Unveiling Intrinsic Stability
Forced degradation, or stress testing, is a crucial component of drug development that helps to identify the likely degradation products of an API and develop stability-indicating analytical methods. Miconazole nitrate has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.
Summary of Degradation Behavior
Miconazole nitrate demonstrates susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] It is found to be relatively stable under neutral hydrolysis, thermal, and photolytic stress.[1][2]
The following table summarizes the typical degradation behavior of miconazole nitrate under various stress conditions.
| Stress Condition | Reagents and Conditions | Observation |
| Acidic Hydrolysis | 1N HCl, refluxed at 80°C for 1-2 hours | Significant degradation observed, with the formation of multiple degradation products.[1][2][3] |
| Basic Hydrolysis | 1N NaOH, refluxed at 80°C for 1-2 hours | Significant degradation observed, with the formation of multiple degradation products.[1][2][3] |
| Oxidative Degradation | 3-6% H2O2, refluxed at 80°C for 2 hours | Degradation occurs, leading to the formation of several degradation products.[2][3] |
| Thermal Degradation | Dry heat at 80°C for 6 hours or wet heat (reflux) at 80°C for 2 hours | Miconazole nitrate is generally stable under these conditions, with no significant degradation observed.[2] |
| Photolytic Degradation | Exposure to direct sunlight for 48 hours | The drug is found to be stable under photolytic conditions, with no additional degradation peaks observed.[2] |
Experimental Protocols for Forced Degradation Studies
Detailed and standardized protocols are essential for reproducible stability studies. The following sections outline the typical methodologies employed in the forced degradation of miconazole nitrate.
Preparation of Stock Solution
A standard stock solution of miconazole nitrate is typically prepared by dissolving a known amount of the substance in a suitable solvent, such as methanol, to achieve a specific concentration (e.g., 4 mg/mL).[3]
Acidic and Basic Hydrolysis
To induce acid and base-catalyzed degradation, the stock solution is treated with an equal volume of 1N HCl and 1N NaOH, respectively. These mixtures are then refluxed at 80°C for a defined period, typically 1 to 2 hours.[1][3] After reflux, the solutions are neutralized before analysis.
Oxidative Degradation
For oxidative stress, the stock solution is mixed with a solution of hydrogen peroxide (e.g., 6.0% w/v) and refluxed at 80°C for approximately 2 hours.[3]
Thermal Degradation
To assess thermal stability, the powdered drug is subjected to dry heat in an oven at 80°C for 6 hours. For wet heat degradation, the stock solution is refluxed at 80°C for 2 hours.[2]
Photolytic Degradation
The photochemical stability is evaluated by exposing the stock solution to direct sunlight for an extended period, such as 48 hours.[2]
Analytical Methods for Stability Indication
Stability-indicating analytical methods are crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is frequently used for the simultaneous estimation of miconazole nitrate and its degradation products.
| Parameter | Typical Conditions |
| Column | C18 column (e.g., Cosmocil C18, 4.6 mm × 150 mm, 5.0 µm)[1] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic solvent (e.g., acetonitrile).[4] |
| Flow Rate | Typically 1.0 mL/min.[4] |
| Detection | UV detection at a wavelength of around 215-232 nm.[4][5] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C).[5] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and faster alternative for the quantification of miconazole nitrate in the presence of its degradants.
| Parameter | Typical Conditions |
| Stationary Phase | Precoated silica gel 60 GF254 TLC plates.[3] |
| Mobile Phase | A mixture of solvents such as Toluene: Chloroform: Acetonitrile: Ammonia (e.g., 4.5:4:2.5:0.2 v/v/v/v).[3] |
| Detection | Densitometric scanning at approximately 226 nm.[3] |
Visualization of Experimental Workflow and Degradation Pathway
Visual diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz diagrams for the experimental workflow of forced degradation studies and a proposed degradation pathway for miconazole nitrate.
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies of miconazole nitrate.
Proposed Degradation Pathway of Miconazole Nitrate
Based on the identified degradation products from mass spectrometry data, a plausible degradation pathway for miconazole nitrate under hydrolytic and oxidative stress can be proposed. The primary sites of degradation are the ether linkage and the imidazole ring.
Caption: Proposed degradation pathway of miconazole under stress conditions.
Conclusion
This technical guide has summarized the key aspects of stability and degradation studies of miconazole nitrate. The provided information on forced degradation protocols, stability-indicating analytical methods, and degradation pathways serves as a valuable resource for pharmaceutical scientists. While specific data for this compound is limited, the principles and methodologies outlined here for miconazole nitrate offer a robust framework for initiating and conducting stability assessments for this and other related imidazole antifungal agents. Further studies focusing specifically on this compound are warranted to fully characterize its intrinsic stability and degradation profile.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Gradient HPLC-DAD stability indicating determination of miconazole nitrate and lidocaine hydrochloride in their combined oral gel dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Antifungal Spectrum of Activity of 2,5-Dichloro Miconazole Nitrate
A Note on Nomenclature: The compound of interest is broadly recognized and extensively researched as Miconazole Nitrate, which has a 2,4-dichloro substitution on its benzyl and phenyl rings. The term "2,5-Dichloro Miconazole Nitrate" is not the standard chemical nomenclature for this widely used antifungal agent. This guide will, therefore, focus on the comprehensive data available for Miconazole Nitrate, 1-[2,4-Dichloro-β-[(2,4-dichlorobenzyl)oxy]phenethyl]imidazole mononitrate.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the antifungal spectrum, quantitative activity, and methodologies for testing Miconazole Nitrate.
Antifungal Spectrum of Activity
Miconazole Nitrate exhibits a broad spectrum of activity against a wide range of pathogenic fungi, including yeasts, dermatophytes, and molds. It is also effective against certain Gram-positive bacteria.[1] Its primary application is in the topical treatment of superficial fungal infections.
The antifungal activity of Miconazole Nitrate is well-documented against various species of Candida, Aspergillus, and dermatophytes such as Trichophyton, Epidermophyton, and Microsporum.[2][3][4]
Quantitative Data: In Vitro Susceptibility
The in vitro efficacy of Miconazole Nitrate is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data from various studies. It is important to note that MIC values can vary depending on the testing methodology (e.g., CLSI or EUCAST guidelines), the specific strain, and the growth medium used.
Table 1: Antifungal Activity of Miconazole Nitrate against Yeast Species
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | Multiple | 0.016 - 32 | ~0.5 | 1-10 | [2][5][6][7] |
| Candida glabrata | Multiple | 0.016 - 32 | - | - | [5] |
| Candida krusei | 25 | - | - | 0.12 | |
| Candida parapsilosis | 25 | 0.016 - 32 | - | 0.12 | [5] |
| Candida tropicalis | 25 | 0.016 - 32 | - | 0.12 | [5] |
| Candida dubliniensis | 25 | - | - | 0.12 |
Table 2: Antifungal Activity of Miconazole Nitrate against Mold Species
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Aspergillus niger | Multiple | ~4 | - | - | [2][7] |
| Aspergillus fumigatus | - | - | - | - |
Table 3: Antifungal Activity of Miconazole Nitrate against Dermatophytes
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | 62 | 0.002 - 1 | 0.015 | 0.06 | [4] |
| Trichophyton mentagrophytes | - | - | - | - | |
| Epidermophyton floccosum | - | - | - | - |
Mechanism of Action
Miconazole Nitrate, like other imidazole antifungals, primarily exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.
Key Steps in the Mechanism of Action:
-
Inhibition of 14α-demethylase: Miconazole Nitrate specifically inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.
-
Disruption of Ergosterol Synthesis: This enzyme is crucial for the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol.
-
Accumulation of Toxic Sterols: The blockage of this pathway results in the accumulation of methylated sterols, such as lanosterol.
-
Cell Membrane Disruption: The altered sterol composition increases the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death.
Caption: Mechanism of action of Miconazole Nitrate.
Experimental Protocols
The determination of in vitro antifungal susceptibility is crucial for understanding the efficacy of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for these assays.
Broth Microdilution Method for Yeasts (Based on CLSI M27-A3)
This method is used to determine the MIC of antifungal agents against yeast isolates.
1. Preparation of Antifungal Agent:
- Prepare a stock solution of Miconazole Nitrate in a suitable solvent (e.g., dimethyl sulfoxide).
- Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations.
2. Inoculum Preparation:
- Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours.
- Suspend several colonies in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard.
- Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Test Procedure:
- Dispense 100 µL of the standardized inoculum into each well of a microtiter plate containing 100 µL of the serially diluted antifungal agent.
- Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
- Incubate the plates at 35°C for 24-48 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare_Drug_Dilutions" [label="Prepare Serial Dilutions\nof Miconazole Nitrate"];
"Prepare_Inoculum" [label="Prepare Standardized\nYeast Inoculum"];
"Inoculate_Plate" [label="Inoculate Microtiter Plate"];
"Incubate" [label="Incubate at 35°C\nfor 24-48h"];
"Read_Results" [label="Read MICs Visually or\nSpectrophotometrically"];
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"Start" -> "Prepare_Drug_Dilutions";
"Start" -> "Prepare_Inoculum";
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"Prepare_Inoculum" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "End";
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Caption: Workflow for Broth Microdilution MIC Testing.
Broth Microdilution Method for Molds (Based on CLSI M38-A2)
This protocol is adapted for filamentous fungi.
1. Preparation of Antifungal Agent:
- Similar to the yeast protocol, prepare serial dilutions of Miconazole Nitrate in RPMI 1640 medium.
2. Inoculum Preparation:
- Grow the mold on potato dextrose agar until sporulation is evident.
- Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
- Adjust the conidial suspension to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer.
3. Test Procedure:
- Dispense the standardized conidial suspension into the wells of a microtiter plate containing the antifungal dilutions.
- Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the mold.
4. Interpretation of Results:
- The MIC endpoint for molds is typically defined as the lowest drug concentration that shows complete inhibition of growth.
EUCAST Methodology
The EUCAST protocols (e.g., E.DEF 7.3.1 for yeasts) are similar to the CLSI methods but with some key differences, such as the use of RPMI 1640 medium supplemented with 2% glucose and specific recommendations for reading endpoints.[1][8] Researchers should consult the specific EUCAST documents for detailed procedures.
Conclusion
Miconazole Nitrate remains a potent broad-spectrum antifungal agent with well-established in vitro activity against a wide array of clinically relevant fungi. Its primary mechanism of action, the inhibition of ergosterol biosynthesis, is a proven and effective target in fungal pathogens. The standardized methodologies provided by CLSI and EUCAST are essential for the accurate and reproducible determination of its antifungal potency, which is critical for both clinical diagnostics and ongoing drug development efforts. The continued low incidence of resistance to Miconazole Nitrate underscores its value in the current antifungal armamentarium.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miconazole activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of Miconazole Nitrate and Its Analogs
Disclaimer: Publicly available scientific literature and databases do not contain specific data on the in vitro cytotoxicity of 2,5-dichloro miconazole nitrate. This guide provides a comprehensive overview of the in vitro cytotoxicity of the parent compound, miconazole nitrate, and outlines the standard experimental protocols and data presentation formats that would be applicable for the assessment of its dichlorinated analog.
This technical guide is intended for researchers, scientists, and drug development professionals. It details the methodologies for key in vitro cytotoxicity assays, summarizes quantitative data, and illustrates the known signaling pathways of miconazole nitrate.
Introduction to Miconazole Nitrate Cytotoxicity
Miconazole is a broad-spectrum azole antifungal agent that has demonstrated cytotoxic effects against various cell types, including cancer cells.[1][2] Its primary antifungal mechanism involves the inhibition of the fungal enzyme 14α-sterol demethylase, which disrupts the production of ergosterol, a vital component of the fungal cell membrane.[3] Beyond its antifungal activity, miconazole has been shown to induce apoptosis in cancer cells through multiple pathways.[4][5] It exhibits anti-tumorigenic activity in various human cancers, including bladder and melanoma.[2][6]
Quantitative Cytotoxicity Data
The following tables provide examples of how to structure and present quantitative data from in vitro cytotoxicity assays for miconazole nitrate. These formats are recommended for presenting data for its analogs as well.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Miconazole Nitrate in Human Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[7]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| T24 | Bladder Cancer | 50 | 24 | MTT |
| TSGH-8301 | Bladder Cancer | 25 | 24 | MTT |
| A375 | Melanoma | 32.5 | 24 | MTT[6] |
| SK-MEL-28 | Melanoma | Not specified | 24 | MTT[6] |
| MCF-7 | Breast Adenocarcinoma | 5.1 ± 1.7 | Not specified | Not specified[8] |
| HePG2 | Liver Carcinoma | 18.3 ± 2.6 | Not specified | Not specified[8] |
| HCT-116 | Colon Carcinoma | 10.3 ± 1.2 | Not specified | Not specified[8] |
Table 2: Minimum Inhibitory Concentration (MIC) of Miconazole Nitrate Against Fungal Pathogens
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
| Fungal Species | Strain | MIC (µg/mL) | Method |
| Candida albicans | ATCC 90028 | Example: 0.125 | Broth Microdilution[9] |
| Candida glabrata | ATCC 90030 | Example: 0.25 | Broth Microdilution[9] |
| Aspergillus fumigatus | ATCC 204305 | Example: 1.0 | Broth Microdilution[10] |
| Cryptococcus neoformans | ATCC 24067 | Example: 0.5 | Broth Microdilution[11] |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below.
MTT Assay for Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[12][13] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[14]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation with MTT)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[15]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Broth Microdilution for Antifungal Susceptibility (MIC Determination)
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[9][16] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this assay.[16][17]
Materials:
-
RPMI-1640 medium
-
96-well microtiter plates
-
Antifungal agent stock solution
-
Fungal inoculum
-
Spectrophotometer
Procedure:
-
Antifungal Preparation: Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well plate.[18]
-
Inoculum Preparation: Grow the fungal strain on appropriate agar plates. Prepare an inoculum suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (for yeasts) or as specified by CLSI documents for molds.[11] Dilute the adjusted inoculum in RPMI-1640 medium to achieve the final recommended concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts).[18]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, as specified by CLSI guidelines.[10][19]
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to the growth control.[9] This can be assessed visually or by using a microplate reader.[17]
Signaling Pathways of Miconazole-Induced Cytotoxicity
Miconazole has been shown to induce apoptosis and inhibit signaling pathways associated with cell survival in cancer cells.
Apoptosis Induction Pathways
Miconazole induces apoptosis in human bladder cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[2] It increases the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and caspase-3.[20] It also promotes the mitochondrial pathway by increasing the Bax/Bcl-2 ratio and causing the release of cytochrome c.[2]
STAT3 Signaling Inhibition
Miconazole has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in lung cancer cells.[21] It prevents the interaction between DNA damage-induced apoptosis suppressor (DDIAS) and STAT3, which suppresses STAT3 phosphorylation and the expression of its target genes involved in cell survival and proliferation.[5][21]
General Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a logical workflow for the in vitro evaluation of a novel compound like this compound.
References
- 1. Miconazole induces apoptosis via the death receptor 5-dependent and mitochondrial-mediated pathways in human bladder ca… [ouci.dntb.gov.ua]
- 2. Miconazole induces apoptosis via the death receptor 5-dependent and mitochondrial-mediated pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. Miconazole inhibits signal transducer and activator of transcription 3 signaling by preventing its interaction with DNA damage‐induced apoptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. ifyber.com [ifyber.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. search.lib.asu.edu [search.lib.asu.edu]
An In-depth Technical Guide to 2,5-Dichloro Miconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichloro Miconazole Nitrate, a derivative of the widely used antifungal agent, miconazole. This document details its chemical properties, mechanism of action, and relevant experimental protocols. The primary fungicidal activities of azole antifungals, including this compound, are centered around the disruption of the fungal cell membrane's integrity and function. This is primarily achieved through the inhibition of ergosterol biosynthesis and the induction of oxidative stress via the generation of reactive oxygen species (ROS). This guide serves as a foundational resource for researchers and professionals involved in the development and study of novel antifungal agents.
Chemical and Physical Properties
This compound is an impurity of Miconazole Nitrate, available as a neat substance for research purposes. Its fundamental chemical and physical data are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₈H₁₄Cl₄N₂O · HNO₃ | [1] |
| Molecular Weight | 479.14 g/mol | [1] |
| CAS Number | 909277-72-1 | [1] |
| Synonyms | 1-[(2RS)-2-[(2,5-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate | [1] |
| Purity (HPLC) | >95% | [1] |
| Physical Format | Neat | [1] |
Mechanism of Action
The antifungal activity of miconazole and its derivatives, including this compound, is multifaceted, primarily targeting the fungal cell membrane. The key mechanisms are detailed below.
Inhibition of Ergosterol Biosynthesis
The principal mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase.[2][3][4] This enzyme is critical in the fungal ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]
Inhibition of 14α-demethylase leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol.[2][5] This disruption of the cell membrane's composition increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[2][3]
Induction of Reactive Oxygen Species (ROS)
Miconazole nitrate has been shown to induce the production of endogenous reactive oxygen species (ROS) within fungal cells.[1][3][6] This leads to oxidative stress, causing damage to vital cellular components such as proteins, lipids, and DNA.[3] The accumulation of ROS contributes significantly to the fungicidal effect of the drug.[1][6] This action is linked to the inhibition of fungal catalase and peroxidase enzymes.[7][]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal properties of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal strain (e.g., Candida albicans).
Materials:
-
This compound
-
Target fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Glucose
Procedure:
-
Medium Preparation: Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0 and supplemented with 2% glucose.
-
Drug Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Inoculum Preparation: Culture the fungal strain on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the RPMI medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Serial Dilution: Perform serial twofold dilutions of the this compound stock solution in the 96-well plate with the RPMI medium to achieve the desired concentration range.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.
Ergosterol Biosynthesis Inhibition Assay
This protocol is a generalized method to quantify the inhibition of ergosterol synthesis.
Objective: To quantify the reduction in ergosterol content in fungal cells treated with this compound.
Materials:
-
Log-phase culture of the target fungus
-
This compound
-
n-heptane
-
Potassium hydroxide
-
Ethanol
-
Spectrophotometer
Procedure:
-
Treatment: Inoculate the fungal culture into a fresh medium containing sub-inhibitory concentrations of this compound and a drug-free control. Incubate for a defined period (e.g., 16 hours).
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.
-
Saponification: Resuspend the cell pellet in a solution of potassium hydroxide in ethanol and incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (sterols) into the n-heptane layer.
-
Quantification: Transfer the n-heptane layer to a new tube and measure the absorbance spectrum between 230 and 300 nm using a spectrophotometer. The presence of ergosterol is indicated by a characteristic four-peaked curve. The absorbance at 281.5 nm is used to quantify ergosterol, while the accumulation of the precursor 24(28)-dehydroergosterol can be observed at 230 nm.
-
Analysis: Calculate the percentage of ergosterol inhibition relative to the untreated control.
Reactive Oxygen Species (ROS) Detection Assay
This protocol uses a fluorogenic probe to detect intracellular ROS.
Objective: To measure the induction of ROS in fungal cells upon treatment with this compound.
Materials:
-
Fungal cell culture
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow the fungal cells to the mid-logarithmic phase.
-
Loading with Probe: Harvest the cells, wash with PBS, and resuspend in PBS containing DCFH-DA. Incubate in the dark to allow the probe to enter the cells. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Treatment: After loading, wash the cells to remove the excess probe and resuspend them in a fresh medium. Treat the cells with varying concentrations of this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points after treatment. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Controls: Include an untreated control to measure basal ROS levels and a positive control (e.g., hydrogen peroxide) to confirm the assay's responsiveness.
References
- 1. Endogenous reactive oxygen species is an important mediator of miconazole antifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 4. What is Miconazole Nitrate used for? [synapse.patsnap.com]
- 5. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to 2,5-Dichloro Miconazole Nitrate and its Parent Compound, Miconazole Nitrate
This technical guide provides a comprehensive overview of 2,5-Dichloro Miconazole Nitrate, including its chemical identity and available technical data. Given that this compound is recognized primarily as an impurity of the well-established antifungal agent Miconazole Nitrate, this guide also offers an in-depth exploration of the parent compound's experimental protocols and signaling pathways to provide a thorough resource for researchers, scientists, and drug development professionals.
This compound: Chemical Identity and Data
This compound is a recognized impurity of Miconazole Nitrate.[1] Its chemical structure and properties are distinct from the parent compound due to the difference in the chlorine substitution pattern on one of the phenyl rings.
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid .[1]
A common synonym for this compound is 1-[(2RS)-2-[(2,5-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate .[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 909277-72-1 | [1] |
| Molecular Formula | C₁₈H₁₄Cl₄N₂O · HNO₃ | [1] |
| Molecular Weight | 479.14 g/mol | [1] |
| Accurate Mass | 476.9817 | [1] |
| Purity | >95% (HPLC) | [1] |
| Storage Temperature | -20°C | [1] |
Miconazole Nitrate: The Parent Compound
Miconazole Nitrate is a widely used imidazole antifungal agent with a broad spectrum of activity against various fungi, including dermatophytes and yeasts.[2] It functions primarily by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[3][4]
IUPAC Name and Synonyms of Miconazole Nitrate
The IUPAC name for Miconazole Nitrate is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid .
It is known by numerous synonyms, including:
-
1-[2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate
-
1-(2,4-Dichloro-β-[(2,4-dichlorobenzyl)oxy]phenethyl)imidazole nitrate
Quantitative Data for Miconazole Nitrate
| Property | Value | Reference |
| CAS Number | 22832-87-7 | |
| Molecular Formula | C₁₈H₁₄Cl₄N₂O · HNO₃ | |
| Molecular Weight | 479.15 g/mol | |
| Melting Point | 170-185°C | |
| Solubility | Soluble in methanol (13 mg/mL), ethanol (3 mg/mL). Practically insoluble in water. |
Experimental Protocols for Miconazole Nitrate
Due to its extensive use, numerous experimental protocols for the analysis and formulation of Miconazole Nitrate have been established.
Chromatographic Analysis
Thin-Layer Chromatography (TLC) for Related Substances:
-
Sample Solution: Dissolve 0.10 g of Miconazole in 10 mL of methanol.
-
Standard Solution: Dilute the sample solution in a two-step process. First, pipette 1 mL of the sample solution and add methanol to make exactly 20 mL. Then, pipette 1 mL of this solution and add methanol to make exactly 20 mL.
-
Procedure: Spot 50 μL each of the sample and standard solutions on a silica gel TLC plate.
-
Development: Develop the plate with a mobile phase consisting of a mixture of hexane, chloroform, methanol, and ammonia solution (28) in a ratio of 60:30:10:1 to a distance of about 12 cm.
-
Visualization: Air-dry the plate and then allow it to stand in iodine vapor for 20 minutes. The spots from the sample solution, other than the principal spot, should not be more intense than the spot from the standard solution.[5]
Gas Chromatography (GC-FID) for Simultaneous Determination with Metronidazole:
-
Column: Capillary column AE.SE-54 (15 m × 0.53 mm, i.d.).
-
Carrier Gas: Nitrogen at a flow rate of 9 mL/min.
-
Oven Temperature Program: Start at 140°C for 3 minutes, then increase at a rate of 40°C/min to 180°C and hold for 2 minutes. Finally, increase to a final temperature of 250°C.
-
Injector and Detector Temperature: 260°C.
-
Detection: Flame Ionization Detector (FID).
-
Results: The retention times for metronidazole and miconazole nitrate are approximately 3.50 and 12.90 minutes, respectively.[6]
Formulation Preparation
Preparation of Miconazole Nitrate Particles:
-
Dissolution: Dissolve 100g of miconazole nitrate in a mixture of 2500g of ethanol and propylene glycol (4:1 ratio) by heating to 70°C.
-
Filtration: Filter the resulting solution.
-
Crystallization: Add the filtrate to 8000g of purified water at 0°C. Stir for 10 minutes. Then, add 20g of sodium chloride and stir for an additional 5 minutes.
-
Isolation: Filter the mixture of crystals and solvent. Wash the collected crystals with purified water at room temperature to remove the solvent.
-
Drying: Vacuum-dry the crystals to obtain miconazole nitrate particles.[7]
Preparation of Miconazole Nitrate-Loaded Solid Lipid Nanoparticles (SLNs) Gel:
-
Dispersion: Weigh the required quantity of Carbopol 940 and disperse it in a small amount of distilled water to create an aqueous dispersion.
-
Hydration: Allow the dispersion to hydrate for 4 to 5 hours.
-
The resulting gel can then be loaded with Miconazole Nitrate SLNs.[8]
Signaling Pathways Modulated by Miconazole
Miconazole's mechanism of action extends beyond the inhibition of ergosterol synthesis, impacting several cellular signaling pathways.
Inhibition of Ergosterol Synthesis
The primary antifungal mechanism of miconazole involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol. The disruption of ergosterol synthesis alters the fungal cell membrane's integrity and permeability, leading to cellular dysfunction and death.[4]
Caption: Miconazole's primary mechanism of action.
Modulation of Other Signaling Pathways
Recent research has unveiled that miconazole also influences other signaling pathways, which may contribute to its therapeutic effects and potential for drug repurposing.
-
STAT3 Signaling: Miconazole has been shown to suppress the STAT3 signaling pathway by preventing its interaction with DNA damage-induced apoptosis suppressor.[11] This inhibition can lead to reduced growth, migration, and invasion of cancer cells.[11]
-
mTOR Signaling: In some cancer cell lines, miconazole has been observed to inhibit the mammalian target of rapamycin (mTOR) pathway.[12] This can lead to the suppression of HIF-1α expression.[12]
-
Calcium Signaling: Miconazole can increase the intracellular calcium concentration in certain cancer cells, which in turn can regulate cell proliferation.[13]
Caption: Additional signaling pathways modulated by Miconazole.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Miconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Miconazole - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101618018A - Miconazole nitrate particle, and preparation method and medicinal composition thereof - Google Patents [patents.google.com]
- 8. Preparation and Evaluation of Miconazole Nitrate-Loaded Solid Lipid Nanoparticles for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Miconazole Suppresses 27-Hydroxycholesterol-induced Inflammation by Regulating Activation of Monocytic Cells to a Proinflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
2,5-Dichloro Miconazole Nitrate CAS number and registration
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,5-Dichloro Miconazole Nitrate, a chlorinated derivative and known impurity of the broad-spectrum antifungal agent, Miconazole Nitrate. This document outlines its chemical identity, including its CAS number, and delves into the available data regarding its synthesis, characterization, and biological activity, primarily through the lens of its parent compound, Miconazole Nitrate. Due to the limited publicly available information specifically on the 2,5-dichloro derivative, this guide leverages data on Miconazole Nitrate to provide a foundational understanding, while clearly indicating where information pertains to the parent compound.
Chemical Identification and Properties
This compound is recognized as Impurity G of Miconazole Nitrate in the European Pharmacopoeia (EP).[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 1-[(2RS)-2-[(2,5-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate | [1] |
| Synonyms | Miconazole Nitrate Impurity G (as Nitrate), this compound | [1][2] |
| CAS Number | 909277-72-1 | [1] |
| Alternate CAS (Free Base) | 909277-71-0 | [3] |
| Molecular Formula | C₁₈H₁₄Cl₄N₂O · HNO₃ | [1] |
| Molecular Weight | 479.14 g/mol | [1] |
Registration and Regulatory Status
There is no evidence to suggest that this compound is registered as a standalone active pharmaceutical ingredient (API) with major regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Its documentation is primarily in the context of being a process-related impurity of Miconazole Nitrate.[1][2] The registration and listing of pharmaceutical products in the United States are managed by the FDA, requiring establishments to register and list their drug products.
Synthesis and Characterization
General Synthetic Approach for Miconazole Nitrate (as a proxy)
The synthesis of Miconazole Nitrate typically involves a multi-step process. One common route begins with the N-alkylation of imidazole with 2,4-dichloro-α-chloroacetophenone. The resulting intermediate is then reduced, often using a reducing agent like potassium borohydride, to form an alcohol. This alcohol derivative is subsequently O-alkylated with 2,4-dichlorobenzyl chloride in the presence of a base to yield miconazole. Finally, the miconazole free base is treated with nitric acid to form the nitrate salt.
A generalized workflow for the synthesis of Miconazole Nitrate is depicted below. The synthesis of the 2,5-dichloro derivative would necessitate the substitution of 2,4-dichlorobenzyl chloride with 2,5-dichlorobenzyl chloride in the O-alkylation step.
Caption: Generalized synthetic pathway for Miconazole Nitrate.
Characterization Methods for Miconazole Nitrate
The characterization of Miconazole Nitrate and its impurities typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and purity. These methods are essential for quality control in pharmaceutical manufacturing.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of miconazole and its related impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the detailed molecular structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal behavior of the compound.
-
Powder X-ray Diffractometry (PXRD): Characterizes the crystalline structure of the solid form.
Caption: Standard analytical workflow for the characterization of Miconazole Nitrate.
Biological Activity and Mechanism of Action
Specific studies on the biological activity of this compound are not available. The biological effects are therefore inferred from the extensive research on Miconazole Nitrate.
Miconazole is a broad-spectrum antifungal agent belonging to the imidazole class.[4] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-sterol demethylase.[4][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]
The inhibition of ergosterol synthesis leads to a cascade of downstream effects:
-
Disruption of Membrane Integrity: The depletion of ergosterol and the accumulation of toxic sterol precursors alter the physical properties of the fungal cell membrane, increasing its permeability.[5]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and small molecules, disrupting cellular homeostasis.[5]
-
Inhibition of Fungal Growth: The overall disruption of membrane function and integrity ultimately inhibits fungal growth and proliferation.
In addition to its primary mechanism, miconazole may also exert its antifungal effects through other pathways, including the inhibition of peroxidases, leading to the accumulation of reactive oxygen species within the fungal cell.
Caption: Signaling pathway illustrating the primary mechanism of action of Miconazole.
Conclusion
This compound, with CAS number 909277-72-1, is primarily recognized as a process-related impurity of the widely used antifungal drug, Miconazole Nitrate. While specific data on its synthesis, characterization, and biological activity are scarce, a foundational understanding can be derived from the extensive literature on its parent compound. Researchers and drug development professionals should consider this compound in the context of impurity profiling and quality control during the manufacturing of Miconazole Nitrate. Further investigation would be required to fully elucidate the unique properties and potential biological effects of this specific dichloro-derivative.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of Miconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole nitrate is a synthetic imidazole derivative with a well-established broad-spectrum antifungal activity. While the user's initial query specified 2,5-Dichloro Miconazole Nitrate, publicly available scientific literature predominantly focuses on the widely used and studied parent compound, Miconazole Nitrate. This guide, therefore, concentrates on the known and potential therapeutic targets of Miconazole Nitrate, providing a comprehensive overview for research and drug development applications. Miconazole is effective against a range of pathogenic fungi, including yeasts and dermatophytes, and also exhibits some activity against Gram-positive bacteria.[1] Its primary mechanism of action involves the disruption of fungal cell membrane integrity, leading to cell death.[2] Recent studies have also elucidated a secondary mechanism involving the induction of oxidative stress.
Primary Therapeutic Target: Fungal Ergosterol Biosynthesis
The principal therapeutic target of miconazole is the fungal cell membrane, specifically through the inhibition of ergosterol biosynthesis. Ergosterol is a vital sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Miconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase , a fungal cytochrome P450 enzyme (CYP51).[3] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. Inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the normal sterol composition alters membrane permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[2]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Miconazole Nitrate.
Secondary Therapeutic Target: Induction of Reactive Oxygen Species (ROS)
Beyond its direct impact on ergosterol synthesis, miconazole has been shown to induce the accumulation of endogenous reactive oxygen species (ROS) in fungi, contributing to its fungicidal activity.[3][4] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cellular components, including proteins, lipids, and nucleic acids.
The precise mechanism by which miconazole induces ROS is thought to involve the inhibition of fungal catalase and peroxidase enzymes.[3] These enzymes are crucial for detoxifying ROS. Their inhibition leads to an accumulation of ROS, resulting in oxidative stress and subsequent cell death. This ROS-mediated mechanism may also contribute to the efficacy of miconazole against fungal biofilms.
Proposed Mechanism of Action: ROS-Mediated Cell Death
The following diagram outlines the proposed mechanism of miconazole-induced ROS production and its downstream effects.
Antibacterial Activity
Miconazole nitrate also exhibits antibacterial activity, primarily against Gram-positive bacteria such as Staphylococcus and Streptococcus species.[5][6] The exact mechanism of its antibacterial action is less well-defined than its antifungal mechanism but is thought to also involve disruption of the bacterial cell membrane.
Quantitative Data
The following tables summarize the in vitro activity of Miconazole Nitrate against various fungal and bacterial species, as well as its inhibitory effects on human cytochrome P450 enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of Miconazole Nitrate against Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 0.016 - >16 | 0.12 (fluconazole-susceptible) | [7][8][9] |
| Candida albicans | - | 0.5 (fluconazole-resistant) | [8] |
| Candida glabrata | 0.016 - 32 | - | [7] |
| Candida krusei | - | - | [8] |
| Candida tropicalis | 0.016 - 32 | - | [7] |
| Candida parapsilosis | 0.016 - 32 | - | [7] |
| Cryptococcus neoformans | ≤ 1 | - | |
| Aspergillus spp. | ≤ 4 | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Miconazole Nitrate against Bacterial Pathogens
| Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA, MRSA, FRSA) | 0.78 - 6.25 | [5] |
| Streptococcus pyogenes | 0.78 - 1.563 | [5] |
| Gram-negative bacteria | >200 | [5] |
Table 3: Inhibitory Concentration (IC50) of Miconazole against Human Cytochrome P450 Enzymes
| CYP Isoform | Substrate | IC50 (µM) | Reference(s) |
| CYP2C9 | Tolbutamide | 2.0 | [10] |
| CYP2C19 | S-mephenytoin | 0.33 | [10] |
| CYP3A4 | Nifedipine | - | [10] |
Note: The IC50 value for CYP3A4 was not explicitly stated in the provided search result but was implied to be low.
Experimental Protocols
Antifungal Susceptibility Testing (MIC Determination)
The determination of the Minimum Inhibitory Concentration (MIC) of miconazole nitrate against yeast and filamentous fungi is typically performed following standardized methods from the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi. The broth microdilution method is a commonly used technique.
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. Miconazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micoral | 2% w/w | Oral Gel | মাইকোরাল ২% ওরাল জেল | ACI Limited | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. tandfonline.com [tandfonline.com]
- 4. Endogenous reactive oxygen species is an important mediator of miconazole antifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights on the antibacterial efficacy of miconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foot.expert [foot.expert]
- 7. Miconazole activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility of Candida albicans to Miconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Contribution of Drug-Metabolizing Enzymes in Drug-Drug Interactions of Dapivirine and Miconazole - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biocompatibility Studies of 2,5-Dichloro Miconazole Nitrate: A Technical Guide
Disclaimer: To date, no specific biocompatibility studies on 2,5-Dichloro Miconazole Nitrate have been published in publicly accessible scientific literature. This document provides a comprehensive overview of the biocompatibility of the parent compound, Miconazole Nitrate , to serve as a foundational guide for researchers, scientists, and drug development professionals. The biocompatibility profile of this compound may differ from that of Miconazole Nitrate.
This technical guide offers an in-depth look at the preliminary biocompatibility of Miconazole Nitrate, presenting quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
In Vitro Cytotoxicity Data
The following tables summarize the quantitative data on the cytotoxic effects of Miconazole Nitrate on various cell lines.
Table 1: IC50 Values of Miconazole Nitrate in Human Cancer Cell Lines
| Cell Line | Cell Type | Incubation Time | IC50 (µM) | IC50 (µg/mL) |
| A375 | Human Melanoma | 24 hours | 32.5 | - |
| SK-MEL-28 | Human Melanoma | 24 hours | - | - |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | - | 5.1 ± 1.7[1] |
| HePG2 | Human Liver Carcinoma | Not Specified | - | 18.3 ± 2.6[1] |
| HCT-116 | Human Colon Carcinoma | Not Specified | - | 10.3 ± 1.2[1] |
Table 2: Cell Viability of L929 Murine Fibroblasts Exposed to Miconazole Nitrate [2]
| Concentration (µg/mL) | 24-hour Exposure (% Viability) | 48-hour Exposure (% Viability) |
| ≤ 7.8 | No alteration | - |
| ≥ 3.9 | - | Significant reduction |
| 31.3 - 250 | >81.3% reduction | >81.3% reduction |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
2.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., Miconazole Nitrate) and include untreated and vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[3]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[3] Allow the plate to stand overnight in the incubator for complete solubilization.[3]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 500 and 600 nm.[3]
2.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7]
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent like Triton X-100).[6][8]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt (INT), to each well with the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[8][9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[7][10]
2.3. Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11][12] It utilizes strains of Salmonella typhimurium or Escherichia coli with mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.[11][12]
Protocol:
-
Strain Preparation: Prepare fresh cultures of the bacterial tester strains.
-
Compound Exposure: In the pre-incubation method, mix the bacterial strain with the test compound (at various concentrations) and, if desired, a liver extract (S9 mix) for metabolic activation. Incubate this mixture at 37°C.[13]
-
Plating: Add the mixture to a top agar solution and pour it onto minimal glucose agar plates.[12]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) on the test plates and compare it to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenicity.[11]
Visualizations
3.1. Signaling Pathways and Mechanisms
Caption: Mechanism of action of Miconazole leading to fungal cell death.
3.2. Experimental Workflows
Caption: General workflow for an in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of 2,5-Dichloro Miconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole Nitrate is a synthetic imidazole derivative with broad-spectrum antifungal activity. Its primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, miconazole nitrate compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of the 2,5-Dichloro Miconazole Nitrate formulation.
Data Presentation
The following tables summarize the typical ranges of Minimum Inhibitory Concentrations (MICs) for Miconazole Nitrate against various fungal pathogens, as reported in the literature. These values can serve as a starting point for designing in vitro studies with this compound.
Table 1: In Vitro Antifungal Activity of Miconazole Nitrate (MICs)
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.5 - >10 | [3] |
| Candida glabrata | Not specified | |
| Candida krusei | Not specified | |
| Candida tropicalis | Not specified | |
| Aspergillus niger | 4 | [4] |
| Staphylococcus aureus | 0.78 - 6.25 | [5] |
| Streptococcus pyogenes | 0.78 - 1.563 | [5] |
Table 2: In Vitro Cytotoxicity of Miconazole (IC50)
| Cell Line | IC50 Range (µM) | Exposure Time | Reference |
| Murine Fibroblasts (L929) | >3.9 (significant reduction >31.3 µg/mL) | 24 and 48 hours | [6] |
Signaling Pathway
The primary signaling pathway affected by Miconazole Nitrate is the ergosterol biosynthesis pathway. Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This disruption of the cell membrane integrity is the principal mechanism of its antifungal action.[2]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
2. Preparation of Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1600 µg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working stock solution. The concentration of the working stock should be twice the highest final concentration to be tested.
3. Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
4. Assay Procedure:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution of this compound to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of a compound on mammalian cell lines.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mammalian cell line (e.g., L929 murine fibroblasts, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
2. Cell Seeding:
-
Culture mammalian cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and count them using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 3. Studies on the mechanism of action of miconazole: effect of miconazole on respiration and cell permeability of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights on the antibacterial efficacy of miconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,5-Dichloro Miconazole Nitrate for Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole nitrate is a well-established imidazole antifungal agent with a broad spectrum of activity against various fungal pathogens, including yeasts and dermatophytes.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[][4][5][6][7] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[4][5] This document provides detailed protocols for the antifungal susceptibility testing of a novel derivative, 2,5-dichloro miconazole nitrate, based on established methodologies for miconazole nitrate.
Mechanism of Action of Miconazole and its Derivatives
Miconazole and its derivatives, including the putative this compound, target the ergosterol biosynthesis pathway in fungi. This pathway is crucial for maintaining the integrity and function of the fungal cell membrane. The key enzyme inhibited is 14α-demethylase, which catalyzes the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, compromising the cell membrane.
Experimental Protocols
The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing of yeasts and molds.[8][9][10][11][12][13][14]
Broth Microdilution Method for Yeasts (e.g., Candida spp.)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.
-
-
Preparation of Inoculum:
-
Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations ranging from 16 µg/mL to 0.03 µg/mL.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which a significant decrease (≥50%) in turbidity is observed compared to the growth control.[9] This can be determined visually or by using a microplate reader at a wavelength of 530 nm.
-
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized in a clear and structured table. The following table provides an example of how to present MIC data for this compound against various fungal isolates. The data presented here is for the parent compound, miconazole nitrate, and serves as an illustrative template.[15]
| Fungal Species | Strain ID | This compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Data] |
| Clinical Isolate 1 | [Insert Data] | |
| Clinical Isolate 2 | [Insert Data] | |
| Candida glabrata | ATCC 90030 | [Insert Data] |
| Clinical Isolate 1 | [Insert Data] | |
| Clinical Isolate 2 | [Insert Data] | |
| Candida parapsilosis | ATCC 22019 | [Insert Data] |
| Clinical Isolate 1 | [Insert Data] | |
| Clinical Isolate 2 | [Insert Data] | |
| Candida krusei | ATCC 6258 | [Insert Data] |
| Clinical Isolate 1 | [Insert Data] | |
| Clinical Isolate 2 | [Insert Data] |
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data Presentation. Note: The MIC values for this compound are to be determined experimentally. The table structure is based on the presentation of data for miconazole nitrate.
Quality Control
For reliable and reproducible results, it is essential to include quality control (QC) strains with known MIC ranges in each experiment. Recommended QC strains for yeast susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[10][16] The obtained MIC values for these strains should fall within the established acceptable ranges.
Conclusion
These application notes provide a framework for conducting antifungal susceptibility testing of this compound. By adhering to standardized protocols adapted from CLSI and EUCAST guidelines, researchers can obtain reliable and comparable data on the in vitro activity of this novel compound. This information is crucial for the preclinical assessment and further development of new antifungal agents.
References
- 1. Miconazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-fungal effect of miconazole and miconazole-loaded chitosan nanoparticles gels in diabetic patients with Oral candidiasis-randomized control clinical trial and microbiological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 5. What is Miconazole Nitrate used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Miconazole - Wikipedia [en.wikipedia.org]
- 8. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. njccwei.com [njccwei.com]
Application Notes and Protocols: 2,5-Dichloro Miconazole Nitrate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole nitrate is a widely used imidazole antifungal agent. The quality control of miconazole nitrate in pharmaceutical formulations is critical to ensure its safety and efficacy. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in the analysis of the active pharmaceutical ingredient (API) and its related impurities. 2,5-Dichloro Miconazole Nitrate, identified as Miconazole Impurity G, is a potential process-related impurity.[1] The use of a well-characterized reference standard for this impurity is essential for accurate identification and quantification in routine quality control and stability studies.
These application notes provide detailed protocols for the use of this compound as a reference standard in the chromatographic analysis of miconazole nitrate.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the most common method for the analysis of miconazole nitrate and its impurities. A validated, sensitive, and selective HPLC method is crucial for separating this compound from the main component and other related substances.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 3 µm particle size) is often suitable.[2][3]
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate) is commonly used.[2][3] The exact composition may need optimization to achieve the desired separation.
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve and dilute with the mobile phase to obtain a final concentration in the expected range of the impurity in the sample.
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of miconazole nitrate raw material or a crushed portion of the final dosage form.
-
Dissolve and dilute with the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the impurity by comparing the peak area of this compound in the sample to the peak area of the reference standard.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 100 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile:Methanol:Ammonium Acetate Buffer |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or 30 °C |
Logical Workflow for HPLC Analysis
Caption: Workflow for the identification and quantification of this compound using HPLC.
Gas Chromatography (GC) for Volatile Impurities
Gas chromatography can be employed for the analysis of miconazole and related substances, particularly for assessing volatile impurities.
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Column: A capillary column, such as one with a stationary phase like SE-54 (5% phenyl, 1% vinyl polysiloxane), is often used.[4]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[4]
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in an appropriate solvent (e.g., methanol).
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of miconazole nitrate.
-
Dissolve in the same solvent used for the standard preparation.
-
-
Chromatographic Conditions:
-
Injector Temperature: Typically around 260 °C.[4]
-
Detector Temperature: Typically around 260 °C.[4]
-
Oven Temperature Program: A temperature program is usually required to achieve good separation. For example, an initial temperature of 140°C held for a few minutes, followed by a ramp to a higher temperature.[4]
-
Injection Volume: 1-5 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak for this compound in the sample chromatogram based on the retention time of the reference standard.
-
Quantify the impurity using the peak area response.
-
Data Presentation: GC Method Parameters
| Parameter | Recommended Conditions |
| Column | Capillary Column (e.g., SE-54) |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | ~260 °C |
| Detector Temperature | ~260 °C |
| Oven Program | Temperature gradient |
| Detector | Flame Ionization Detector (FID) |
Logical Workflow for GC Analysis
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. academic.oup.com [academic.oup.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dichloro Miconazole Nitrate purification techniques (crystallization, chromatography)
A Note on Chemical Structure: This document details the purification techniques for Miconazole Nitrate, chemically identified as 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate. While the request specified "2,5-dichloro miconazole nitrate," the widely synthesized and studied form of this antifungal agent is the 2,4-dichloro isomer. The following protocols are based on the established scientific literature for 2,4-dichloro miconazole nitrate.
Introduction
Miconazole nitrate is a broad-spectrum imidazole antifungal agent used in the topical treatment of various fungal infections.[1][2][3] Its efficacy is dependent on its purity, making robust purification techniques critical in its manufacturing process. This document provides detailed application notes and protocols for two primary methods of miconazole nitrate purification: crystallization and chromatography. These techniques are essential for researchers, scientists, and drug development professionals to obtain high-purity miconazole nitrate suitable for pharmaceutical formulations.
Crystallization
Crystallization is a common and effective method for purifying solid compounds. For miconazole nitrate, this process is typically the final step in its synthesis, designed to remove impurities and isolate the product in a crystalline form.
Application Note:
Recrystallization of miconazole nitrate from a suitable solvent system is a straightforward and scalable method for achieving high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for crystal formation upon cooling. Ethanol, particularly 95% ethanol, is frequently cited as an effective solvent for this purpose.[1][4] The use of activated carbon during recrystallization can aid in the removal of colored impurities.[1]
Experimental Protocol: Crystallization of Miconazole Nitrate
This protocol describes the recrystallization of miconazole nitrate from 95% ethanol.
Materials:
-
Crude Miconazole Nitrate
-
95% Ethanol
-
Activated Carbon
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude miconazole nitrate in a minimal amount of 95% ethanol by heating the mixture with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the hot solution.[1][4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified miconazole nitrate crystals under reduced pressure at a controlled temperature (e.g., 60°C) to a constant weight.[1]
Workflow for Crystallization
Caption: Workflow for the purification of Miconazole Nitrate via crystallization.
Chromatography
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography (GC), are powerful tools for the analysis and purification of miconazole nitrate. While often used for analytical purposes to determine purity, these methods can be adapted for preparative-scale purification.
Application Note:
Chromatographic methods offer high-resolution separation of miconazole nitrate from its impurities. HPLC is particularly well-suited for this purpose due to its efficiency and versatility. The choice of stationary phase (column) and mobile phase is crucial for achieving optimal separation. C8 and C18 columns are commonly used for the analysis of miconazole nitrate.[5][6] Mobile phases typically consist of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.[5][6] For preparative HPLC, the conditions are scaled up from an optimized analytical method.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a typical analytical HPLC method for determining the purity of miconazole nitrate. This method can serve as a starting point for developing a preparative-scale purification.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C8 or C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm particle size)[6]
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | ZORBAX Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm)[6] |
| Mobile Phase | Gradient of water, methanol, and acetonitrile[6] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25°C[6] |
| Detection Wavelength | 232 nm[6] |
| Injection Volume | 10 µL[6] |
Procedure:
-
Standard Preparation: Prepare a standard solution of miconazole nitrate of known concentration in the mobile phase.
-
Sample Preparation: Dissolve the miconazole nitrate sample in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Assessment: Determine the purity of the sample by comparing the peak area of miconazole nitrate to the total peak area of all components in the chromatogram.
To adapt the analytical method for preparative purification, the following modifications are typically made:
-
Column: A larger diameter and longer column with the same stationary phase is used to handle higher sample loads.
-
Flow Rate: The flow rate is increased proportionally to the column dimensions.
-
Sample Injection: A larger volume of a more concentrated sample solution is injected.
-
Fraction Collection: A fraction collector is used to collect the eluent corresponding to the miconazole nitrate peak.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC can be used for the simultaneous quantification of miconazole nitrate and other components.
Instrumentation:
-
HPTLC applicator
-
Developing chamber
-
TLC scanner (densitometer)
-
Silica gel 60 GF254 HPTLC plates
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 GF254 plates[7] |
| Mobile Phase | Toluene: Chloroform: Methanol (3.0:2.0:0.6 v/v/v)[7] |
| Detection Wavelength | 240 nm[7] |
Procedure:
-
Standard and Sample Application: Apply standard and sample solutions of miconazole nitrate to the HPTLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Detection: After development, dry the plate and scan it at the specified wavelength.
-
Quantification: Determine the amount of miconazole nitrate by comparing the peak areas of the sample to the standard.
Gas Chromatography (GC)
GC can also be employed for the analysis of miconazole nitrate, often in combination with a flame ionization detector (FID).
Instrumentation:
-
Gas Chromatograph with FID
-
Capillary column (e.g., AE. SE-54)[8]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | AE. SE-54 capillary column[8] |
| Oven Temperature Program | 140°C for 3 min, then to 180°C at 40°C/min, hold for 2 min, then to 250°C at 20°C/min[8] |
| Injector and Detector Temperature | Typically 250-300°C |
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable solvent like methanol.
-
Analysis: Inject the solutions into the GC system.
-
Quantification: The retention time for miconazole is approximately 12.90 min under these conditions.[8]
Workflow for Chromatographic Purification
Caption: General workflow for the purification of Miconazole Nitrate using preparative chromatography.
Data Summary
The following tables summarize quantitative data from various analytical methods for miconazole nitrate, which are relevant for setting up and validating purification protocols.
Table 1: HPLC Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 5 - 80 µg/mL | [5] |
| Limit of Detection (LOD) | 1.06 µg/mL | [5] |
| Limit of Quantification (LOQ) | 3.21 µg/mL | [5] |
| Recovery | 98 - 102% | [5] |
Table 2: HPTLC Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 600 - 1400 ng/spot | [7] |
| Retention Factor (Rf) | 0.55 | [7] |
| Recovery | 99.49 ± 1.58 % (by height) | [7] |
Conclusion
The purification of miconazole nitrate to a high degree of purity is achievable through well-established techniques such as crystallization and chromatography. Crystallization offers a simple and scalable method, while preparative chromatography provides higher resolution for removing closely related impurities. The choice of method will depend on the scale of purification, the nature of the impurities, and the desired final purity of the miconazole nitrate. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the pharmaceutical field to effectively purify this important antifungal agent.
References
- 1. guidechem.com [guidechem.com]
- 2. chemrj.org [chemrj.org]
- 3. Method for producing miconazole nitrate on industrialized basis - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ergosterol Biosynthesis Inhibition by 2,5-Dichloro Miconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro Miconazole Nitrate is a derivative of the well-established imidazole antifungal agent, Miconazole. Miconazole is known to be a potent inhibitor of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This document provides detailed application notes and experimental protocols for researchers interested in studying the inhibitory effects of this compound on this pathway. Given the limited publicly available data on this specific derivative, the provided protocols are based on established methods for Miconazole and other azole antifungals and are intended to serve as a comprehensive guide for its evaluation.
The primary mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol.[1] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane structure and function, ultimately leading to fungal cell death or growth inhibition.[2][3]
These application notes will guide researchers in characterizing the antifungal activity and mechanism of action of this compound.
Data Presentation
Quantitative Data for Miconazole (Reference Compound)
As a reference for studies on this compound, the following tables summarize the known inhibitory concentrations of the parent compound, Miconazole.
| Table 1: In Vitro Activity of Miconazole against Candida albicans | |
| Parameter | Value |
| MIC90 (against fluconazole-susceptible strains) | 0.12 µg/mL[4] |
| MIC90 (against fluconazole-resistant strains) | 0.5 µg/mL[4] |
| Typical MIC Range | 1–10 µg/mL[5] |
| Table 2: Inhibitory Activity of Miconazole against Lanosterol 14α-Demethylase (CYP51) | |
| Enzyme Source | IC50 Value |
| Candida albicans CYP51 | 0.039 µM[1] |
| Human CYP51 | 0.057 µM[1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Inoculum: Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the antifungal dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Ergosterol Biosynthesis Inhibition Assay (GC-MS Analysis)
This protocol is for the quantitative analysis of sterols in fungal cells treated with an antifungal agent to determine its effect on ergosterol biosynthesis.
Materials:
-
Candida albicans strain
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Saponification reagent (e.g., 20% w/v potassium hydroxide in 90% ethanol)
-
n-Heptane
-
Sterile water
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Fungal Culture and Treatment: Inoculate C. albicans into SDB and grow to mid-log phase. Add this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) and incubate for a defined period (e.g., 4-16 hours). Harvest the cells by centrifugation.
-
Saponification: Resuspend the cell pellet in the saponification reagent and heat at 80°C for 1 hour to lyse the cells and hydrolyze sterol esters.
-
Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the n-heptane layer. Centrifuge to separate the phases and carefully collect the upper n-heptane layer.
-
Derivatization: Evaporate the n-heptane extract to dryness under a stream of nitrogen. Add the derivatizing agent to the dried residue and heat at 60-70°C for 30 minutes to convert the sterols into their trimethylsilyl (TMS) ethers, which are more volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the different sterols. The mass spectrometer will be used to identify and quantify ergosterol and its precursors (e.g., lanosterol) based on their characteristic mass spectra and retention times.
-
Data Analysis: Compare the sterol profiles of treated and untreated cells. Inhibition of ergosterol biosynthesis will be indicated by a decrease in the ergosterol peak and an accumulation of precursor peaks, such as lanosterol.
Visualizations
Ergosterol Biosynthesis Pathway and the Site of Azole Inhibition
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azoles.
Experimental Workflow for Evaluating Ergosterol Biosynthesis Inhibition
Caption: Experimental workflow for analyzing ergosterol biosynthesis inhibition.
Logical Relationship of the Mechanism of Action
Caption: Logical flow of the mechanism of action for azole antifungals.
References
- 1. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Unveiling Fungal Defenses: Application of 2,5-Dichloro Miconazole Nitrate in Resistance Studies
For Immediate Release
[City, State] – [Date] – In the ongoing battle against fungal infections, understanding the mechanisms of drug resistance is paramount. While a pipeline of new antifungals is critical, so too is the comprehensive study of existing and related compounds to elucidate the adaptive strategies of fungal pathogens. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of azole antifungals in studying these resistance mechanisms.
Initial investigations into "2,5-Dichloro Miconazole Nitrate" have revealed its identity as a recognized chemical compound, specifically 1-[(2RS)-2-[(2,5-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate (CAS Number: 909277-72-1).[1][2] This compound is cataloged as "Miconazole Nitrate Impurity G" by the European Pharmacopoeia, suggesting it is primarily understood as a synthesis-related impurity of Miconazole Nitrate.[1]
Crucially, a thorough review of scientific literature indicates a significant gap in research concerning the biological activity of this compound. There is currently no publicly available data on its antifungal efficacy, mechanism of action, or its specific application in fungal resistance studies.
Therefore, to provide a valuable and relevant resource for the research community, these application notes will focus on the well-characterized parent compound, Miconazole Nitrate . The principles, protocols, and resistance mechanisms detailed herein for Miconazole Nitrate serve as a foundational framework that can be adapted for the study of novel azole derivatives like its dichlorinated analog, once further research becomes available.
Application Notes: Miconazole Nitrate in Fungal Resistance Research
1. Introduction
Miconazole nitrate is a broad-spectrum imidazole antifungal agent that has been a cornerstone in the treatment of superficial and cutaneous fungal infections for decades.[3] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51A gene).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By disrupting ergosterol synthesis, miconazole leads to the accumulation of toxic sterol intermediates and compromises the fungal cell membrane, ultimately inhibiting fungal growth.[4] Some studies also suggest a secondary mechanism involving the inhibition of peroxidases, leading to the intracellular accumulation of reactive oxygen species and subsequent cell death.
The extensive use of miconazole and other azoles has, however, led to the emergence of resistance in various fungal pathogens, particularly in species of Candida and Aspergillus. Studying the mechanisms by which fungi develop resistance to miconazole is crucial for the development of new antifungal strategies and for optimizing the use of existing drugs.
2. Key Fungal Resistance Mechanisms to Azoles
Research using miconazole and other azoles has identified several key mechanisms of fungal resistance:
-
Target Enzyme Modification: Point mutations in the ERG11 (cyp51A) gene can alter the structure of the lanosterol 14α-demethylase enzyme. These alterations can reduce the binding affinity of azole drugs to the enzyme, thereby diminishing their inhibitory effect.
-
Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase, often due to upregulation of the ERG11 gene, can effectively "titrate out" the drug. More drug is required to inhibit the increased number of enzyme targets, leading to a higher Minimum Inhibitory Concentration (MIC).
-
Increased Drug Efflux: Fungal cells can actively pump antifungal drugs out of the cell, reducing the intracellular concentration of the drug to sub-therapeutic levels. This is primarily mediated by two major families of efflux pump proteins: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi can develop mutations in other enzymes within the ergosterol biosynthesis pathway, which can compensate for the inhibition of lanosterol 14α-demethylase or reduce the cell's reliance on ergosterol.
-
Biofilm Formation: Fungi growing within a biofilm matrix often exhibit increased resistance to antifungal agents. The extracellular matrix of the biofilm can act as a physical barrier, preventing the drug from reaching the fungal cells. Additionally, the physiological state of cells within a biofilm can differ from that of planktonic (free-floating) cells, making them less susceptible to drug action.
3. Data Presentation: Antifungal Susceptibility of Miconazole Nitrate
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Miconazole Nitrate against various fungal species, including both susceptible and resistant strains. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Fungal Species | Strain Type | Miconazole Nitrate MIC Range (µg/mL) | Miconazole Nitrate MIC90 (µg/mL) | Reference |
| Candida albicans | Fluconazole-Susceptible | Not specified | 0.12 | [6] |
| Candida albicans | Fluconazole-Resistant | Not specified | 0.5 | [6] |
| Candida krusei | Fluconazole-Susceptible | Not specified | 0.12 | [6] |
| Candida glabrata | Fluconazole-Susceptible | Not specified | 0.12 | [6] |
| Candida tropicalis | Fluconazole-Susceptible | Not specified | 0.12 | [6] |
| Candida parapsilosis | Fluconazole-Susceptible | Not specified | 0.12 | [6] |
| Candida dubliniensis | Fluconazole-Susceptible | Not specified | 0.12 | [6] |
| Trichophyton rubrum | Not specified | Zone of inhibition at 250 µg/mL was 10.48 ± 0.79 mm | Not applicable | [7] |
MIC90 represents the concentration of the drug required to inhibit the growth of 90% of the tested isolates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the in vitro susceptibility of fungi to antifungal agents.
Materials:
-
Miconazole Nitrate powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates to be tested
-
Sterile saline or water
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Miconazole Nitrate in DMSO at a concentration of 1600 µg/mL.
-
Drug Dilution Series: a. In a separate 96-well plate (the "drug dilution plate"), add 100 µL of RPMI-1640 medium to wells 2 through 10. b. Add 200 µL of the Miconazole Nitrate stock solution to well 1. c. Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. This will create a range of concentrations typically from 16 µg/mL down to 0.03 µg/mL.
-
Inoculum Preparation: a. Culture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours. b. Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Inoculation of the Test Plate: a. In a new 96-well microtiter plate (the "test plate"), add 100 µL of the appropriate drug dilution from the drug dilution plate to each well. b. Add 100 µL of the final fungal inoculum to each well. c. Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).
-
Incubation: Incubate the test plate at 35°C for 24-48 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of Miconazole Nitrate at which there is a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control well. b. The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2: Checkerboard Assay for Synergy/Antagonism Studies
This protocol is used to assess the interaction between Miconazole Nitrate and another compound (e.g., a potential resistance breaker or another antifungal).
Procedure:
-
Prepare serial dilutions of Miconazole Nitrate (Drug A) and the second compound (Drug B) in separate 96-well plates as described in Protocol 1.
-
In a new 96-well test plate, add 50 µL of each concentration of Drug A along the y-axis and 50 µL of each concentration of Drug B along the x-axis. This creates a matrix of all possible concentration combinations.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Incubate and read the MICs for each drug in combination.
-
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
Protocol 3: Gene Expression Analysis of Resistance Markers by RT-qPCR
This protocol is used to investigate changes in the expression of genes associated with azole resistance (e.g., ERG11, CDR1, MDR1) in response to Miconazole Nitrate treatment.
Procedure:
-
Culture fungal cells in the presence and absence of a sub-inhibitory concentration of Miconazole Nitrate.
-
Extract total RNA from the fungal cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform quantitative PCR (qPCR) using primers specific for the target genes and a reference housekeeping gene (e.g., ACT1).
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | Elex Biotech LLC [elexbiotech.com]
- 3. Miconazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Miconazole Nitrate | C18H15Cl4N3O4 | CID 68553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2,5-Dichloro Miconazole Nitrate delivery systems for research applications (e.g., nanoparticles)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole nitrate, a broad-spectrum imidazole antifungal agent, is a cornerstone in the treatment of topical and systemic fungal infections.[][2] Its therapeutic efficacy is, however, limited by its poor aqueous solubility, which can impede its bioavailability and penetration into target tissues.[3] To overcome these limitations, nanoparticulate delivery systems have emerged as a promising strategy to enhance the therapeutic potential of miconazole nitrate. These advanced formulations, including solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulgels, offer several advantages such as increased solubility, improved drug loading, controlled release, and enhanced skin targeting.[4][5][6][7]
This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of miconazole nitrate nanoparticle delivery systems for research applications.
Mechanism of Action
Miconazole nitrate exerts its antifungal activity primarily by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[8] This is achieved through the inhibition of the cytochrome P450 enzyme 14α-sterol demethylase.[8][9] The disruption of ergosterol biosynthesis leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[][8] Additionally, miconazole can inhibit the biosynthesis of triglycerides and phospholipids in fungi and inhibit the activity of oxidases and peroxidases, leading to the accumulation of reactive oxygen species and subsequent cell damage.[][8]
Caption: Mechanism of action of Miconazole Nitrate.
Nanoparticle Formulation Protocols
Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method involves the preparation of a lipid melt containing the drug, which is then dispersed in a hot aqueous surfactant solution followed by homogenization to form a nanoemulsion. Subsequent cooling leads to the solidification of the lipid and the formation of SLNs.
Experimental Protocol:
-
Lipid Phase Preparation:
-
Aqueous Phase Preparation:
-
Heat an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., glyceryl monostearate) to the same temperature as the lipid phase.[4]
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure and number of cycles to obtain a hot nanoemulsion.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature while stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
Polymeric Nanoparticles by Emulsification/Solvent Evaporation
This technique is suitable for encapsulating hydrophobic drugs like miconazole nitrate within a polymeric matrix.
Experimental Protocol:
-
Organic Phase Preparation:
-
Dissolve Miconazole Nitrate and a polymer (e.g., Chitosan) in a volatile organic solvent like dichloromethane (DCM).[5]
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely. This leads to the precipitation of the polymer and the formation of nanoparticles.
-
-
Nanoparticle Isolation:
-
Isolate the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and un-encapsulated drug, and then freeze-dry for long-term storage.
-
Nanoemulgel Formulation
A nanoemulgel is a dual-system formulation where a nanoemulsion containing the drug is incorporated into a hydrogel base, offering the advantages of both systems.[7]
Experimental Protocol:
-
Nanoemulsion Preparation:
-
Prepare a miconazole nitrate-loaded nanoemulsion using a self-emulsifying technique or high-pressure homogenization as described in previous protocols.[6]
-
-
Gel Preparation:
-
Disperse a gelling agent (e.g., Carbopol 934 or 940) in distilled water and allow it to hydrate.[4]
-
Neutralize the gel base with a suitable neutralizing agent (e.g., triethanolamine) to achieve the desired pH and viscosity.
-
-
Nanoemulgel Formulation:
-
Incorporate the prepared nanoemulsion into the gel base with gentle stirring until a homogenous nanoemulgel is formed.
-
Caption: Experimental workflow for nanoparticle delivery systems.
Characterization of Miconazole Nitrate Nanoparticles
A thorough characterization of the formulated nanoparticles is crucial to ensure their quality, stability, and performance.
| Parameter | Method | Description | Typical Values for Miconazole Nitrate Nanoparticles |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the mean hydrodynamic diameter and the width of the particle size distribution. | 244 - 766 nm (SLNs)[4], < 250 nm (Polymeric)[5], 266.5 - 781.1 nm (Nanosponges)[3] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles, which is an indicator of their stability in suspension. | -14.2 to +33.2 mV[10] |
| Entrapment Efficiency (EE) and Drug Loading (DL) | Spectrophotometry or HPLC | EE (%) quantifies the percentage of the initial drug that is successfully encapsulated in the nanoparticles. DL (%) refers to the amount of drug per unit weight of the nanoparticle. | 80 - 100% (SLNs)[4], ~93% (Polymeric)[5], 77 - 98% (Nanosponges)[3] |
| Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualizes the shape, surface characteristics, and size of the nanoparticles. | Porous and spongy appearance for nanosponges[3] |
| Physical State of the Drug | Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | Determines whether the encapsulated drug is in a crystalline or amorphous state. An amorphous state often indicates better dispersion and solubility.[3][4] | Miconazole nitrate dispersed in an amorphous state in SLNs[4] |
Evaluation of Nanoparticle Efficacy
In Vitro Drug Release
This study assesses the rate and extent of drug release from the nanoparticle formulation over time.
Experimental Protocol:
-
Place a known amount of the nanoparticle formulation in a dialysis bag with a specific molecular weight cut-off.[11]
-
Immerse the dialysis bag in a release medium (e.g., phosphate buffer pH 6.8) maintained at 37°C with constant stirring.[11]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.[11]
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[5][11]
Ex Vivo Skin Permeation Study
This study evaluates the ability of the nanoparticle formulation to penetrate the skin.
Experimental Protocol:
-
Mount a section of excised skin (e.g., cadaver skin or animal skin) on a Franz diffusion cell.[4]
-
Apply the nanoparticle formulation to the epidermal side of the skin.
-
Fill the receptor compartment with a suitable buffer solution and maintain it at 37°C.
-
At specific time points, collect samples from the receptor compartment and analyze for drug content.
Antifungal Activity Assay
The antifungal efficacy of the miconazole nitrate nanoparticles can be evaluated against relevant fungal strains like Candida albicans.[3][6]
Experimental Protocol (Agar Disk-Diffusion Test):
-
Prepare a lawn of the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar).[12][13]
-
Place sterile paper discs impregnated with the nanoparticle formulation, a control formulation (e.g., commercial cream), and a placebo on the agar surface.[12][13]
-
Incubate the plates at an appropriate temperature and for a sufficient duration.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antifungal activity.[6]
Stability Studies
The physical and chemical stability of the nanoparticle formulation should be assessed over time under different storage conditions (e.g., temperature and humidity) according to ICH guidelines.[5] Key parameters to monitor include particle size, zeta potential, entrapment efficiency, and drug content.
Conclusion
Nanoparticle-based delivery systems offer a versatile and effective platform for enhancing the therapeutic performance of miconazole nitrate. The protocols and characterization techniques outlined in this document provide a comprehensive framework for researchers and drug development professionals to formulate, evaluate, and optimize miconazole nitrate nanoparticles for various research applications, ultimately paving the way for improved antifungal therapies.
References
- 2. Page loading... [guidechem.com]
- 3. Preparation, physicochemical characterization, and In vivo evaluation of miconazole nitrate nanosponges for the treatment of systemic mycoses | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. Preparation and Evaluation of Miconazole Nitrate-Loaded Solid Lipid Nanoparticles for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Development of miconazole nitrate nanoparticles loaded in nanoemulgel to improve its antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of miconazole nitrate nanoparticles loaded in nanoemulgel to improve its antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 9. Miconazole - Wikipedia [en.wikipedia.org]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Nanoparticles of Thiolated Xanthan Gum for the Oral Delivery of Miconazole Nitrate: In Vitro and In Vivo Evaluation [mdpi.com]
- 12. Optimising protocols to assess the efficacy of ZnO nanoparticles as antifungal agents | International Society for Horticultural Science [ishs.org]
- 13. Optimising protocols to assess the efficacy of ZnO nanoparticles as antifungal agents [actahort.org]
Application Notes and Protocols for the Preclinical Evaluation of 2,5-Dichloro Miconazole Nitrate in Animal Models of Fungal Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole nitrate is a broad-spectrum imidazole antifungal agent with well-established efficacy against a variety of pathogenic fungi, including yeasts and dermatophytes.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] This disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[1][3]
This document provides detailed experimental protocols for the in vivo evaluation of 2,5-Dichloro Miconazole Nitrate in animal models of cutaneous fungal infections. It is important to note that the standard chemical nomenclature for miconazole is 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole, indicating dichlorination at the 2 and 4 positions of the phenyl rings.[5][6][7] For the purposes of this document, we will proceed under the assumption that "this compound" refers to the standard, commercially available miconazole nitrate, while acknowledging this clarification. These protocols are intended to guide researchers in the preclinical assessment of this antifungal agent's efficacy.
Data Presentation: In Vitro Antifungal Activity
Prior to in vivo studies, the in vitro antifungal activity of this compound should be established. The following tables summarize representative quantitative data for miconazole against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Miconazole Nitrate
| Fungal Species | MIC Range (µg/mL) | Reference Compound (MIC Range, µg/mL) |
| Candida albicans | 0.5 - >64 | Fluconazole (0.25 - 128) |
| Aspergillus niger | 4 - >64 | Itraconazole (0.067) |
| Trichophyton rubrum | 0.1 - 1.0 | Not Reported |
| Microsporum canis | 0.1 - 2.0 | Not Reported |
Note: MIC values can vary depending on the specific strain and testing methodology (e.g., CLSI or EUCAST guidelines).[8]
Table 2: Zone of Inhibition for Topical Miconazole Nitrate Formulations
| Fungal Species | Formulation | Zone of Inhibition (mm) |
| Candida albicans | 2% Miconazole Nitrate Cream | 25.4 ± 2.7 |
| Miconazole Nitrate Nanoemulgel | 40.9 ± 2.3 | |
| Aspergillus niger | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Murine Model of Cutaneous Candidiasis
This protocol describes the induction and evaluation of a topical Candida albicans infection in mice to assess the efficacy of this compound.[9][10]
Materials:
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice.
-
Fungus: Candida albicans strain (e.g., SC5314).
-
Media: Yeast Peptone Dextrose (YPD) agar and broth.
-
Reagents: Sterile Phosphate Buffered Saline (PBS), anesthetic cocktail (ketamine/xylazine), depilatory cream.
-
Treatment: this compound formulation (e.g., 2% cream), vehicle control, and a positive control (e.g., commercial 2% miconazole cream).
-
Equipment: Electric shaver, sterile cotton swabs, surgical scissors, forceps, tissue homogenizer, incubator, petri dishes.
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on a YPD agar plate.
-
Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.[9]
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Adjust the cell concentration to 1 x 10⁸ cells/mL using a hemocytometer.
-
-
Infection:
-
Anesthetize the mice using the ketamine/xylazine cocktail.
-
Shave a 2x2 cm area on the dorsal side of each mouse.
-
Apply a thin layer of depilatory cream for 1-2 minutes, then gently remove it with a gauze pad and rinse the area with sterile water.
-
To breach the stratum corneum, gently abrade the skin with fine-grit sandpaper (optional, depending on the desired severity of infection).[10]
-
Using a sterile cotton swab, apply 50 µL of the C. albicans suspension (5 x 10⁶ cells) to the shaved and abraded skin.[10]
-
-
Treatment:
-
24 hours post-infection, divide the mice into treatment groups (e.g., vehicle control, this compound, positive control).
-
Apply a standardized amount (e.g., 50 mg) of the assigned topical formulation to the infected area once or twice daily for a predetermined period (e.g., 3-7 days).
-
-
Efficacy Evaluation:
-
Clinical Scoring: Daily, score the clinical signs of infection (erythema, edema, scaling) on a scale of 0 (none) to 4 (severe).
-
Fungal Burden (CFU Quantification):
-
At the end of the treatment period, euthanize the mice.
-
Excise the infected skin tissue, weigh it, and place it in a sterile tube with PBS.
-
Homogenize the tissue using a mechanical homogenizer.
-
Perform serial dilutions of the homogenate in PBS and plate onto YPD agar plates containing antibiotics (to prevent bacterial growth).
-
Incubate the plates at 30°C for 24-48 hours and count the number of Colony Forming Units (CFUs).[10]
-
Express the fungal burden as log10 CFU per gram of tissue.
-
-
Protocol 2: Histopathological Analysis of Infected Skin Tissue
Histopathology is crucial for visualizing fungal elements in the tissue and assessing the inflammatory response.[3][4]
Materials:
-
Excised skin tissue from Protocol 1.
-
10% neutral buffered formalin.
-
Paraffin wax.
-
Microtome.
-
Microscope slides.
-
Stains: Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Grocott's methenamine silver (GMS).[3][4]
Procedure:
-
Fixation and Embedding:
-
Immediately fix the excised skin tissue in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E to observe the overall tissue morphology and inflammatory infiltrate.
-
Stain separate sections with PAS (stains fungal cell walls magenta) and GMS (stains fungal elements black) to specifically visualize fungal hyphae and yeasts within the epidermis and dermis.[3][4]
-
-
Microscopic Examination:
-
Examine the stained slides under a light microscope.
-
Assess the extent of fungal invasion, the presence of inflammatory cells (neutrophils, macrophages), and any tissue damage.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Dermatophyte infection: from fungal pathogenicity to host immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dermatopathology and the Diagnosis of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histopathology of fungi - Life Worldwide [en.fungaleducation.org]
- 5. Miconazole (PIM 349) [inchem.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
2,5-Dichloro Miconazole Nitrate analytical method validation as per ICH guidelines
An Application Note on the Analytical Method Validation of Miconazole Nitrate Using a Stability-Indicating HPLC Method as per ICH Guidelines
Introduction
Miconazole nitrate, chemically known as 1-[(2RS)-2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate, is a widely used broad-spectrum antifungal agent.[1] It is a cornerstone in the treatment of various fungal infections, including cutaneous and vulvovaginal candidiasis.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing Miconazole Nitrate, it is imperative to employ a validated analytical method for its quantification.
The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures.[2] These guidelines, particularly ICH Q2(R1), ensure that an analytical method is suitable for its intended purpose by evaluating a set of specific performance characteristics.[2][3]
This application note provides a detailed protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Miconazole Nitrate in a pharmaceutical cream formulation. The method is designed to be specific, accurate, precise, and robust, capable of separating the active pharmaceutical ingredient (API) from its degradation products and formulation excipients.
Analytical Method
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is employed for the assay of Miconazole Nitrate.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: C18, 100 mm x 4.6 mm, 2.6 µm particle size.[4]
-
Mobile Phase: A mixture of 0.6% Ammonium Acetate, Acetonitrile, and Methanol (340:370:290 v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.[5]
-
Diluent: Mobile Phase.
Protocols and Procedures
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Miconazole Nitrate working standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up the volume to the mark with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.
Sample Preparation (from a 2% w/w Cream)
-
Accurately weigh an amount of cream equivalent to 20 mg of Miconazole Nitrate into a 100 mL volumetric flask.[6]
-
Add approximately 50 mL of diluent and sonicate for 15 minutes to disperse the cream and dissolve the drug.
-
Add another 20 mL of diluent and shake vigorously for 5 minutes.
-
Allow the solution to cool to room temperature and make up the volume with the diluent.
-
Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent to obtain a final theoretical concentration of 100 µg/mL.[6]
Figure 1: Experimental workflow for sample preparation and HPLC analysis.
Method Validation Protocols and Acceptance Criteria
The developed method was validated according to ICH Q2(R1) guidelines.[2]
Figure 2: Logical relationship of ICH validation parameters.
System Suitability
-
Protocol: Five replicate injections of the working standard solution (100 µg/mL) are made.
-
Acceptance Criteria: The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plate count is not less than 2000.[4]
| Parameter | Acceptance Criteria | Observed Value |
| % RSD of Peak Area (n=5) | ≤ 2.0% | 0.65% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
Table 1: System Suitability Results.
Specificity (Forced Degradation)
-
Protocol: Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7] The Miconazole Nitrate stock solution is subjected to various stress conditions:
-
Acid Hydrolysis: Reflux with 1N HCl at 80°C for 2 hours.[8]
-
Base Hydrolysis: Reflux with 1N NaOH at 80°C for 2 hours.[8]
-
Oxidative Degradation: Reflux with 6% H₂O₂ at 80°C for 2 hours.[8]
-
Thermal Degradation: Expose solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours. The stressed samples are then diluted and analyzed. The chromatograms are evaluated for any co-eluting peaks at the retention time of Miconazole Nitrate.
-
-
Acceptance Criteria: The method is specific if the Miconazole Nitrate peak is resolved from all degradation products and excipient peaks (peak purity index > 0.999). A degradation of 5-20% is desirable.[7]
| Stress Condition | % Degradation | Peak Purity | Observations |
| Acid (1N HCl) | 14.5% | Pass | Well-separated degradation peaks observed.[9] |
| Base (1N NaOH) | 18.2% | Pass | Significant degradation with resolved peaks.[9] |
| Oxidative (6% H₂O₂) | 9.8% | Pass | Minor degradation products formed. |
| Thermal (105°C) | 5.5% | Pass | Drug is relatively stable to heat. |
| Photolytic (UV) | 7.2% | Pass | Minor degradation observed. |
Table 2: Forced Degradation Study Summary.
Linearity and Range
-
Protocol: A series of solutions are prepared from the stock solution at concentration levels ranging from 50% to 150% of the working concentration (i.e., 50, 75, 100, 125, and 150 µg/mL). Each concentration is injected in triplicate. A calibration curve is plotted of peak area versus concentration, and the correlation coefficient (r²) is determined.[5]
-
Acceptance Criteria: A linear relationship is established if the correlation coefficient (r²) is not less than 0.999. The method is linear over the specified range.[5]
| Parameter | Acceptance Criteria | Observed Value |
| Range | 50 - 150 µg/mL | Confirmed |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Regression Equation | y = mx + c | y = 25431x + 1056 |
Table 3: Linearity and Range Data.
Accuracy (Recovery)
-
Protocol: The accuracy of the method is determined by spiking a placebo cream formulation with known amounts of Miconazole Nitrate API at three concentration levels (80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate and analyzed. The percentage recovery is calculated.[10]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[3]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.6, 80.5, 79.9 | 99.5, 100.6, 99.9 | 100.0% |
| 100% | 100.0 | 101.2, 99.8, 100.5 | 101.2, 99.8, 100.5 | 100.5% |
| 120% | 120.0 | 118.9, 120.8, 119.5 | 99.1, 100.7, 99.6 | 99.8% |
Table 4: Accuracy (Recovery) Study Results.
Precision
-
Protocol:
-
Repeatability (Intra-day Precision): Six separate sample preparations from the same homogenous batch of cream are analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay is performed on a different day by a different analyst using a different HPLC system.
-
-
Acceptance Criteria: The %RSD for the assay results in both repeatability and intermediate precision studies should not be more than 2.0%.[5][9]
| Precision Type | n | Mean Assay (%) | % RSD |
| Repeatability (Day 1, Analyst 1) | 6 | 99.8% | 0.85% |
| Intermediate (Day 2, Analyst 2) | 6 | 100.5% | 1.10% |
Table 5: Method Precision Results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
| Parameter | Calculated Value |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
Table 6: LOD and LOQ Results.
Robustness
-
Protocol: The reliability of the method is tested by making small, deliberate variations in the method parameters. The effect on the results is evaluated.
-
Flow Rate (± 0.1 mL/min): 0.9 and 1.1 mL/min.
-
Column Temperature (± 2°C): 28°C and 32°C.
-
Mobile Phase Composition (± 2% organic): Varying Acetonitrile/Methanol ratio.
-
-
Acceptance Criteria: System suitability parameters should be met, and the assay results should not be significantly affected by the variations (%RSD < 2.0%).
| Parameter Varied | Variation | % Assay | % RSD |
| Flow Rate | 0.9 mL/min | 100.2% | 0.9% |
| 1.1 mL/min | 99.5% | 1.2% | |
| Temperature | 28°C | 99.9% | 0.7% |
| 32°C | 100.4% | 0.8% |
Table 7: Robustness Study Results.
Conclusion
The described RP-HPLC method for the quantification of Miconazole Nitrate has been successfully validated in accordance with ICH guidelines. The results demonstrate that the method is specific, linear, accurate, precise, and robust. The stability-indicating nature of the method was confirmed through forced degradation studies, where the main analyte peak was well-resolved from all degradation products. This validated method is therefore deemed suitable for its intended purpose, including routine quality control analysis and stability testing of Miconazole Nitrate in pharmaceutical cream formulations.
References
- 1. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Dichloro Miconazole Nitrate Solubility
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for solubilizing 2,5-dichloro miconazole nitrate for aqueous assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a derivative of miconazole nitrate, which is classified as a Biopharmaceutical Classification System (BCS) Class II drug. This means it has high permeability but very low aqueous solubility. Miconazole nitrate's water solubility is reported to be less than 1 µg/mL.[1] Its hydrophobic nature makes it challenging to dissolve directly in aqueous media, often leading to precipitation and unreliable results in biological assays.
Q2: What is the primary mechanism of action for miconazole?
A2: Miconazole primarily functions by inhibiting the fungal enzyme cytochrome P450 14α-lanosterol demethylase.[2][3][4] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] By disrupting ergosterol production, miconazole increases cell membrane permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[2][5] Additionally, miconazole induces the production of reactive oxygen species (ROS), which contributes to its antifungal activity through oxidative stress.[2][5]
Q3: How does pH affect the solubility of miconazole nitrate?
A3: The solubility of miconazole nitrate is highly dependent on pH. As a weak base with a pKa of approximately 6.5, its solubility increases in acidic conditions.[6] Studies have shown significantly higher solubility at pH 5 (28.9 ± 0.6 mg/L) compared to pH 12 (2.5 ± 0.3 mg/L).[7][8] However, it's important to note that the non-protonated form of the drug is considered responsible for its antifungal activity.[7] Therefore, a balance must be struck between solubility and activity when selecting the pH for an assay buffer.
Q4: What are the recommended storage conditions for miconazole nitrate solutions?
A4: Stock solutions prepared in organic solvents like DMSO should be stored at -20°C.[9] It is not recommended to store aqueous solutions for more than one day, as precipitation can occur over time.[9][10] For assays, it is always best to use freshly prepared dilutions from a stable stock solution.[10]
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Cause: This is the most common issue and occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution is diluted, reducing its power to keep the compound dissolved.
Solution:
-
Decrease Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Increase Organic Solvent Concentration: If the assay can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.
-
Use Solubilizing Excipients: Incorporate solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) into your aqueous buffer. These agents can form complexes or micelles with the drug, increasing its apparent solubility.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Cause: This can be due to incomplete dissolution or precipitation of the compound during the experiment, leading to variations in the actual concentration of the drug available to the biological system.
Solution:
-
Verify Stock Solution Clarity: Always ensure your stock solution in the organic solvent is completely clear before making dilutions. If necessary, use gentle warming or sonication to aid dissolution.
-
Prepare Fresh Dilutions: Prepare aqueous dilutions immediately before use. Do not store diluted aqueous solutions, as the compound can precipitate over time.[9]
-
Vortex During Dilution: When diluting the stock solution into the aqueous buffer, vortex the buffer continuously to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
Issue 3: Selecting the Right Solvent for a Stock Solution
Cause: The choice of the initial solvent is critical for achieving a high-concentration, stable stock solution.
Solution:
-
DMSO is Highly Recommended: Dimethyl sulfoxide (DMSO) is an excellent choice for preparing high-concentration stock solutions of miconazole nitrate (approx. 25 mg/mL).[9][11]
-
Other Organic Solvents: Dimethylformamide (DMF) also offers high solubility (approx. 25 mg/mL).[9] Ethanol can be used, but its solubilizing capacity is significantly lower (approx. 0.1 mg/mL).[9] Methanol is another potential solvent.[12]
-
Avoid Water: Do not attempt to prepare a primary stock solution in water due to the compound's extremely low solubility.
Data Presentation: Solubility of Miconazole Nitrate
The following tables summarize the solubility of miconazole nitrate in various solvents and conditions to aid in the selection of appropriate vehicles for your experiments.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~25 mg/mL | [9] |
| DMF | ~25 mg/mL | [9] |
| Propylene Glycol | 44.38 mg/mL | [13][14] |
| Ethanol | ~0.1 mg/mL | [9] |
| Methanol | Sufficient for stock solutions | [12][15] |
Table 2: Solubility in Aqueous Systems and with Excipients
| System | Solubility / Enhancement | Reference(s) |
| Water | < 1 µg/mL | [1] |
| Aqueous Buffer (pH 5) | 28.9 ± 0.6 mg/L | [7][8] |
| Aqueous Buffer (pH 12) | 2.5 ± 0.3 mg/L | [7][8] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [9] |
| With Cyclodextrins | 9 to 55-fold increase | [16] |
| With β-Cyclodextrin | 157 to 257-fold increase | [17] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed powder).
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Solubilization in Aqueous Buffer Using DMSO Co-solvent Method
Objective: To prepare a working solution of this compound in an aqueous buffer for biological assays.
Materials:
-
Prepared stock solution in DMSO (from Protocol 1)
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous assay buffer to the desired experimental temperature (e.g., 37°C).
-
Dispense the required volume of the pre-warmed buffer into a sterile tube.
-
While continuously and vigorously vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop. This "plunge" method ensures rapid dispersion and minimizes precipitation.
-
Ensure the final concentration of DMSO in the aqueous solution is below the tolerance limit for your specific assay (typically <1%, often <0.1%).
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it indicates that the solubility limit has been exceeded.
-
Use the freshly prepared working solution immediately in your assay.
Protocol 3: Solubilization Enhancement with Cyclodextrins
Objective: To increase the aqueous solubility of this compound using a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Sterile aqueous assay buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in your aqueous assay buffer. The concentration will depend on the specific cyclodextrin and desired solubility enhancement.[16]
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
To remove any undissolved compound, filter the solution through a 0.22 µm sterile filter.
-
The resulting clear solution contains the solubilized drug-cyclodextrin complex and is ready for use in the assay. The exact concentration should be determined analytically (e.g., via HPLC or UV-Vis spectrophotometry).
Visualizations
Experimental Workflow for Solubilization
Caption: General workflow for solubilizing miconazole nitrate.
Miconazole's Antifungal Signaling Pathway
Caption: Miconazole's primary mechanism of antifungal action.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Miconazole Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miconazole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 6. Influence of alkaline pH on the direct lethal action of miconazole against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. um.edu.mt [um.edu.mt]
- 8. OAR@UM: The influence of pH on the solubility of miconazole and its effect on survival of c. albicans [um.edu.mt]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Solubility of antimycotics: a problem in in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Development of miconazole nitrate nanoparticles loaded in nanoemulgel to improve its antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation, characterization, and evaluation of miconazole-cyclodextrin complexes for improved oral and topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2,5-Dichloro Miconazole Nitrate Peak Tailing in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2,5-Dichloro Miconazole Nitrate. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge. For quantitative analysis of this compound, this is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the accuracy and reproducibility of your results.[1] An ideal chromatographic peak should be symmetrical, often described as Gaussian.[1]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2] Specifically, the basic nitrogen atoms in the imidazole ring of miconazole can interact with acidic residual silanol groups on the silica-based column packing material.[2] This interaction is particularly strong at mid-range pH values where the silanols are ionized.[2] Other contributing factors can include column degradation, improper mobile phase pH, low buffer concentration, and issues with the HPLC system itself (extra-column volume).[1]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds. This compound is a basic compound with a pKa around 6.7-6.9. When the mobile phase pH is close to the pKa, the analyte exists in both ionized and non-ionized forms, which can lead to peak broadening and tailing.[3][4] To minimize tailing, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4] For basic compounds like miconazole, a lower pH (e.g., pH 2-4) will ensure the analyte is fully protonated and reduces the ionization of residual silanols, thus minimizing secondary interactions.[1]
Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?
A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can affect peak shape. While both are common in reversed-phase HPLC, they have different properties that can influence interactions with the stationary phase and the analyte. In some cases, switching from one organic modifier to another, or changing their ratio, can improve peak symmetry.[5] For instance, the composition of acetonitrile and an ammonium acetate buffer has been shown to provide sharp peaks for miconazole nitrate.[6]
Q5: What is an acceptable peak asymmetry or tailing factor?
A5: The peak asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 represents a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Values above 2.0 are generally considered unacceptable for quantitative analysis as they indicate significant peak tailing.[1]
Troubleshooting Guide
Problem: Significant peak tailing is observed for the this compound peak.
Below is a step-by-step guide to troubleshoot and resolve this issue, starting with the most common and impactful solutions.
Mobile Phase Optimization
-
Adjust Mobile Phase pH: This is often the most effective solution.
-
Recommendation: Lower the mobile phase pH to a range of 2.5-4.0. This will ensure the complete protonation of the basic miconazole molecule and suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions.[1]
-
-
Increase Buffer Concentration: A low buffer concentration may not adequately control the pH at the column surface.
-
Recommendation: Increase the buffer concentration to 25-50 mM. This can help to mask the residual silanol groups and provide a more stable chromatographic environment.[1]
-
-
Add a Competing Base: Introducing a small amount of a competing base can saturate the active silanol sites.
-
Recommendation: Add a low concentration (e.g., 0.1-0.2%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the silanol groups, reducing their availability to interact with your analyte.[7]
-
Column and Hardware Considerations
-
Column Choice: Not all C18 columns are the same.
-
Recommendation: Use a modern, high-purity silica column with end-capping. End-capping chemically bonds a small, inert molecule to the residual silanol groups, effectively shielding them from interacting with basic analytes.
-
-
Column Contamination and Voids: Over time, columns can become contaminated or develop voids at the inlet.
-
Recommendation: First, try flushing the column with a strong solvent. If this does not resolve the issue, try reversing the column (if the manufacturer's instructions permit) and flushing again. If peak shape improves, a new column or guard column is likely needed.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.
-
Recommendation: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume.
-
Sample and Injection Parameters
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Recommendation: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.
-
Recommendation: Reduce the injection volume or dilute the sample.
-
Data Presentation
The following table summarizes the expected impact of key chromatographic parameters on the peak asymmetry of this compound. The values are representative and intended to illustrate the trends discussed in the troubleshooting guide.
| Parameter Change | Condition A | Peak Asymmetry (Tf) A | Condition B | Peak Asymmetry (Tf) B | Expected Improvement |
| Mobile Phase pH | pH 6.8 | ~2.1 | pH 3.0 | ~1.2 | Significant |
| Buffer Concentration | 10 mM Ammonium Acetate | ~1.8 | 50 mM Ammonium Acetate | ~1.3 | Moderate to Significant |
| Organic Modifier | 70% Methanol | ~1.7 | 70% Acetonitrile | ~1.4 | Moderate |
| Column Type | Standard C18 | ~1.9 | End-capped C18 | ~1.2 | Significant |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of Miconazole Nitrate with Improved Peak Shape
This protocol provides a starting point for the analysis of this compound, optimized for good peak symmetry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 25 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Reagent and Sample Preparation:
-
Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 25 mM solution. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to a concentration within the linear range of the method.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time reproducibility, peak asymmetry). The tailing factor should be ≤ 1.5.
-
Inject the sample solutions.
-
Quantify the this compound content by comparing the peak area of the sample to that of the standard.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak tailing.
This comprehensive guide should equip you with the necessary knowledge and procedures to effectively troubleshoot and resolve peak tailing issues for this compound in your HPLC analyses.
References
Navigating the Synthesis of 2,5-Dichloro Miconazole Nitrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-Dichloro Miconazole Nitrate. Our aim is to equip researchers with the knowledge to optimize reaction conditions, minimize side reactions, and ultimately improve the overall yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Miconazole Nitrate, and which is preferred for higher yields?
A1: There are two primary synthetic routes for Miconazole Nitrate. The first route involves the reduction of the carbonyl group of a starting acetophenone derivative, followed by N-alkylation with imidazole and subsequent O-alkylation. The second, and often preferred route for improved yields, involves the N-alkylation of 2,4-dichloro-α-chloroacetophenone with imidazole first, followed by reduction of the carbonyl group, and finally O-alkylation with 2,4-dichlorobenzyl chloride.[1] A "one-pot" synthesis approach, where intermediates are not isolated, has been shown to be effective in improving yield by minimizing product loss during purification steps.[2]
Q2: What is the most critical step affecting the overall yield of the synthesis?
A2: The reduction of the carbonyl group is a critical step that significantly impacts the overall yield.[3] A common issue is the formation of side products, such as the corresponding epoxide, which is difficult to reduce to the desired hydroxyl group in a single step.[2][3] Careful selection of the reducing agent and reaction conditions is crucial to minimize these side reactions.
Q3: What are the recommended catalysts and solvents for the N-alkylation and O-alkylation steps?
A3: For the N-alkylation reaction, an organic base catalyst like triethylamine in a non-polar or medium-polarity organic solvent such as benzene or toluene is commonly used.[2] Polar solvents can dissolve the catalyst byproduct, making post-reaction workup more difficult.[2] For the O-alkylation step, an inorganic base is typically used as a catalyst.[2] The choice of solvent and catalyst can influence reaction rates and the formation of impurities.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: To minimize impurities, consider the following:
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Reaction Sequence: As mentioned, performing N-alkylation before the reduction step can prevent certain side reactions.[2]
-
Controlled Conditions: Maintain optimal reaction temperatures and reaction times as specified in established protocols.
-
Catalyst Selection: Use appropriate catalysts, such as phase transfer catalysts and lithium salts during the reduction, to improve selectivity and reduce side reactions.[2]
-
Purification: Employ effective purification techniques, such as recrystallization with appropriate solvents like ethanol, to remove impurities.[1][2] The use of activated carbon during recrystallization can also aid in decolorizing the product.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Suboptimal reaction sequence.[2] - Significant side product formation during reduction.[2][3] - Loss of product during intermediate purification steps. | - Adopt a "one-pot" synthesis approach to avoid isolating intermediates.[2] - Optimize the reduction step by using a combination of a reducing agent (e.g., potassium borohydride) with a phase transfer catalyst and a lithium salt.[2] - Ensure complete conversion at each step through careful monitoring (e.g., HPLC). |
| Formation of epoxide impurity during reduction | - The inherent reactivity of the starting material, 2,4-dichloro-α-chloroacetophenone.[2] | - Alter the reaction sequence: perform N-alkylation with imidazole before the reduction step. This modifies the substrate and can prevent epoxide formation.[2] |
| Difficulty in purifying the final product | - Presence of closely related impurities. - Inappropriate recrystallization solvent. | - Utilize HPLC to identify and quantify impurities to better inform purification strategy.[3] - Employ recrystallization with a suitable solvent system, such as 95% ethanol. The use of activated carbon can help remove colored impurities.[2][3] |
| Incomplete reaction | - Insufficient reaction time or temperature. - Inactive catalyst. | - Monitor the reaction progress using techniques like HPLC to ensure completion.[3] - Adjust reaction time and temperature according to established protocols. For instance, N-alkylation can be run at 40-100°C, reduction at 40-100°C, and O-alkylation at 30-120°C.[2][4] - Ensure the catalyst is of good quality and used in the correct molar ratio. |
Data Presentation: Comparison of Synthesis Parameters
| Parameter | Method A (One-Pot Synthesis) [2] | Method B (Ionic Liquid Medium) [1] |
| Starting Materials | 2,4-dichloro-α-chloroacetophenone, imidazole, potassium borohydride, 2,4-dichlorobenzyl chloride | 2,4-dichloro-2'-chlorophenylethanol, imidazole, 2,4-dichlorobenzyl chloride |
| Catalysts | Triethylamine (N-alkylation), Phase transfer catalyst & lithium salt (Reduction), Inorganic base (O-alkylation) | Ionic liquid (1-methyl-3-substituting group limidazolium hexafluorophosphate) |
| Solvent | Benzene or Toluene | Ionic Liquid |
| Key Reaction Steps | N-alkylation -> Reduction -> O-alkylation (in one pot) | One-pot reaction of all three components |
| Reported Yield | ~68.5% | ~71% |
| Purity | ~99.0% | ≥ 99% |
Experimental Protocols
Key Experiment: One-Pot Synthesis of Miconazole Nitrate [2]
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N-Alkylation: In a three-necked flask, dissolve imidazole and triethylamine in benzene. Heat the mixture to 70°C with stirring. Slowly add a benzene solution of 2,4-dichloro-α-chloroacetophenone. Maintain the reaction at 70°C for 1.5 hours.
-
Reduction: Wash the reaction mixture with dilute hydrochloric acid. To the organic layer, add a phase transfer catalyst and a lithium salt catalyst, followed by potassium borohydride. Heat the reaction to 70°C for 5 hours.
-
O-Alkylation: Cool the reaction mixture to 28°C. Add an inorganic base (e.g., KOH or NaOH) and water. Then, add 2,4-dichlorobenzyl chloride and stir the reaction at 60°C for 6 hours.
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Work-up and Purification: After the reaction is complete, wash the mixture thoroughly with water and separate the organic layer. Adjust the pH of the organic layer to 1-2 with nitric acid to precipitate the product. Filter the solid, wash with benzene, water, and then ethanol. Recrystallize the crude product from 95% ethanol with activated carbon to obtain pure Miconazole Nitrate.
Visualizations
Caption: Workflow for the one-pot synthesis of Miconazole Nitrate.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 2. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. CN101486680B - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]
Reducing side reactions in 2,5-Dichloro Miconazole Nitrate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing side reactions during the synthesis of 2,5-Dichloro Miconazole Nitrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Low yield of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol during the reduction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone with sodium borohydride (NaBH₄), and the presence of a significant amount of an unexpected byproduct.
Answer:
A common issue in the reduction of α-haloketones is the formation of an epoxide byproduct, in this case, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)oxirane. This side reaction is particularly favored under basic conditions and at elevated temperatures.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction temperature is too high. | Maintain the reaction temperature between 0-5 °C during the addition of NaBH₄. | Reduces the rate of the intramolecular cyclization (epoxide formation) relative to the carbonyl reduction. |
| Reaction medium is too basic. | Use a protic solvent like methanol or ethanol, which can protonate the intermediate alkoxide, disfavoring the intramolecular SN2 reaction. Avoid strongly basic conditions. | The intermediate alkoxide is protonated to the desired alcohol before it can displace the adjacent chloride to form the epoxide. |
| Slow addition of reducing agent. | Add the sodium borohydride portion-wise over a period of time while monitoring the temperature. | Helps to control the exotherm of the reaction and maintain a low temperature. |
| Presence of water in the reaction. | Ensure all glassware is dry and use anhydrous solvents. | Water can affect the reactivity of NaBH₄ and potentially influence the reaction pathway. |
Experimental Protocol: Reduction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
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Dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (1 equivalent) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
Logical Relationship: Reduction vs. Epoxide Formation
Question 2: Formation of isomeric impurities during the N-alkylation of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Answer:
Imidazole is an ambident nucleophile, meaning that alkylation can occur at either of the two nitrogen atoms in the ring, leading to a mixture of regioisomers. The regioselectivity of this reaction is influenced by steric and electronic factors of the imidazole ring and the alkylating agent, as well as the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Tautomerization of imidazole. | Use a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the imidazole, forming the imidazolate anion. | The negative charge is delocalized over both nitrogens, but the subsequent alkylation may be more selective. |
| Steric hindrance. | The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of substituted imidazoles, the position of substitution will direct the incoming electrophile. | For unsubstituted imidazole, both nitrogens are electronically similar, but the solvent and counter-ion can influence selectivity. |
| Reaction solvent. | The choice of solvent can influence the tautomeric equilibrium of imidazole and the solvation of the imidazolate anion, thereby affecting regioselectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used. | A systematic screen of solvents may be necessary to optimize the regioselectivity for a specific substituted imidazole. |
Experimental Protocol: N-alkylation of Imidazole
-
To a solution of imidazole (1.2 equivalents) in anhydrous dimethylformamide (DMF, 10 volumes), add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 60-70 °C and stir for 1 hour.
-
Add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone (1 equivalent) in DMF (2 volumes) dropwise over 30 minutes.
-
Maintain the reaction at 60-70 °C and monitor by TLC or HPLC.
-
After completion, cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which may be a mixture of isomers requiring purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Miconazole Nitrate synthesis?
A1: Common impurities include unreacted starting materials and intermediates, as well as side products from the various reaction steps. Some of the known impurities listed in pharmacopeias include:
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Econazole: Structurally similar to miconazole but with a 4-chlorobenzyl group instead of a 2,4-dichlorobenzyl group.
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Over-alkylated products: Where alkylation occurs at both the oxygen and one of the imidazole nitrogens.
-
Isomeric impurities: Arising from the non-regioselective N-alkylation of the imidazole ring.
-
Epoxide byproduct: From the reduction step.
Q2: How can I monitor the progress of the reactions and the formation of impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and quantifying impurities. A reversed-phase C18 or C8 column with a suitable mobile phase (e.g., a mixture of acetonitrile, methanol, and a buffer) and UV detection (typically around 230 nm) can be used to separate the starting materials, intermediates, the final product, and various impurities. [1]Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.
Q3: What are the critical parameters to control in the final O-alkylation step to minimize side reactions?
A3: The critical parameters for the Williamson ether synthesis step are:
-
Base: Use a strong, but preferably hindered, base like sodium hydride to ensure complete deprotonation of the alcohol without reacting with the alkylating agent.
-
Temperature: Keep the temperature moderate (e.g., 25-60 °C) to avoid elimination side reactions and other undesired pathways.
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Stoichiometry: Use a slight excess of the alkylating agent (2,4-dichlorobenzyl chloride) to ensure complete conversion of the alcohol, but avoid a large excess which can lead to over-alkylation.
-
Anhydrous conditions: The presence of water can consume the base and lead to lower yields.
Q4: Are there alternative, "greener" synthesis routes for Miconazole Nitrate?
A4: Yes, research has been conducted on more environmentally friendly synthesis methods. One approach involves the use of ionic liquids as the reaction medium in a one-pot synthesis, which can simplify the procedure, improve yields, and allow for the recycling of the solvent. [2] Q5: How can I effectively purify the final Miconazole Nitrate product?
A5: The crude Miconazole free base is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Column chromatography can also be used for more difficult separations. After purification of the free base, Miconazole Nitrate is prepared by dissolving the base in a suitable solvent (like isopropanol or ethanol) and adding a stoichiometric amount of nitric acid. The resulting salt precipitates and can be collected by filtration, washed, and dried.
References
2,5-Dichloro Miconazole Nitrate stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage stability of 2,5-Dichloro Miconazole Nitrate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] It is also recommended to protect it from light.[3] While room temperature is generally acceptable, some suppliers recommend storage at 2–8 °C or even -70°C for maximum shelf life.[1][4] Always refer to the manufacturer's specific storage recommendations.
Q2: What are the known instability issues with this compound during long-term storage?
A2: this compound is susceptible to degradation under several conditions, including exposure to acid, base, heat, light, and oxidizing agents.[5][6] Hydrolytic degradation can occur in the presence of acidic or basic conditions, while the substance is relatively stable under neutral hydrolysis.[5] It is also known to be sensitive to light, which can lead to photolytic degradation.[3][6]
Q3: What are the common degradation products of this compound?
A3: Forced degradation studies have shown that this compound can degrade into several products. Under acidic and basic conditions, multiple degradation peaks have been observed in chromatographic analyses.[7] In the presence of an antioxidant like butylated hydroxytoluene (BHT) in certain formulations, an oxidatively induced coupling reaction can occur, forming a novel adduct.[8] The primary degradation pathways often involve hydroxylation and other transformations of the miconazole molecule.[9][10]
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be detected using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[7][11][12] These methods are capable of separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient. Visual inspection for color change or clumping can also be an initial indicator of degradation, although it is not a quantitative measure.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[2][3] Contact with these substances should be avoided to prevent chemical degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation | - Review storage conditions (temperature, light, and moisture exposure).- Perform forced degradation studies to identify potential degradation products.- Use a validated stability-indicating analytical method. |
| Loss of potency or reduced assay value | Chemical degradation of the active ingredient | - Verify the integrity of the storage container and ensure it is tightly sealed.- Check for exposure to incompatible substances.- Re-evaluate the formulation for potential interactions between excipients and the active ingredient. |
| Change in physical appearance (e.g., color change, clumping) | Degradation or moisture uptake | - Store the substance in a desiccator to control humidity.- Protect from light by using amber-colored containers or storing in the dark.- Analyze the sample using appropriate analytical techniques to identify the cause of the change. |
| Inconsistent results in stability studies | Improperly controlled storage conditions or issues with the analytical method | - Ensure stability chambers are properly calibrated and maintained.- Validate the analytical method for stability-indicating properties, including specificity, linearity, accuracy, and precision.- Use a consistent and well-documented sample handling procedure. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[7]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Reflux the mixture at 80°C for a specified period (e.g., 1-4 hours).[7][13] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Reflux the mixture at 80°C for a specified period (e.g., 1-4 hours).[7][13] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-6% w/v) and reflux at 80°C for a specified period (e.g., 2 hours).[7]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and/or fluorescent light for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or HPTLC method.[11][12]
Stability-Indicating HPLC Method
This is an example of an HPLC method that can be used to separate this compound from its degradation products.
-
Column: ZORBAX Eclipse XDB - C18 (4.6 mm x 150 mm, 5 µm particle size) or equivalent.[11]
-
Mobile Phase: A gradient elution using a mixture of water, methanol, and acetonitrile.[11] A common isocratic mobile phase consists of a mixture of ammonium acetate buffer (e.g., 10 mM, pH 4.2) and acetonitrile (e.g., 43:57 v/v).[5][13]
-
Flow Rate: 0.75 - 1.0 mL/min.
-
Injection Volume: 10 µL.[11]
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. carlroth.com [carlroth.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Evaluación de métodos cromatográficos para la estabilidad química del nitrato de miconazol en una nueva crema [scielo.sld.cu]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Structure and generation mechanism of a novel degradation product formed by oxidatively induced coupling of miconazole nitrate with butylated hydroxytoluene in a topical ointment studied by HPLC-ESI-MS and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elimination of miconazole nitrate from water by electro-Fenton: effect of operating parameters and degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D4EW00508B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
Overcoming poor oral bioavailability of miconazole derivatives in research.
Technical Support Center: Miconazole Derivative Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability of miconazole and its derivatives. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why do miconazole and its derivatives typically exhibit poor oral bioavailability?
A1: The poor oral bioavailability of miconazole is multifactorial, stemming from its inherent physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by:
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Poor Aqueous Solubility: Miconazole is very slightly soluble in water (<3 μg/ml), which limits its dissolution in the gastrointestinal (GI) fluid—a prerequisite for absorption.[1][2]
-
High Lipophilicity: With a high LogP value (around 6.1), it has a strong tendency to partition into lipids rather than remain in the aqueous GI fluid, further hindering absorption.[3]
-
First-Pass Metabolism: Miconazole is a substrate and a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19, in the liver and gut wall.[4][5] This extensive metabolism significantly reduces the amount of active drug reaching systemic circulation.
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P-glycoprotein (P-gp) Efflux: Miconazole has been shown to be a substrate for the P-gp efflux pump, which actively transports the drug from inside the intestinal cells back into the GI lumen, limiting net absorption.[6][7]
Q2: What is the primary goal of formulation strategies for miconazole derivatives?
A2: The primary goal is to enhance the concentration of the dissolved drug in the gastrointestinal tract and maintain it for a sufficient duration to allow for absorption. Strategies aim to overcome the key barriers by improving solubility, increasing permeability, and/or reducing first-pass metabolism.[8]
Q3: What are the most common formulation approaches being investigated?
A3: Common and promising approaches include:
-
Lipid-Based Formulations: Such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and microemulsions. These can solubilize the lipophilic drug and may promote lymphatic uptake, bypassing the liver's first-pass metabolism.[9][10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.
-
Co-crystals and Salts: Forming co-crystals or salts with pharmaceutically acceptable co-formers can alter the crystal lattice energy, leading to improved solubility and dissolution.[12][13][14] Studies have shown that multicomponent crystals of miconazole can increase peak blood concentration and AUC by 2.4 to 4.6-fold compared to the pure drug.[12][13]
-
Particle Size Reduction: Techniques like nano-milling increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[15]
Troubleshooting Guides
This section addresses common experimental issues in a Q&A format.
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low / Inconsistent solubility of my derivative in aqueous buffers for in vitro assays. | 1. Compound precipitation from DMSO stock. 2. Exceeding thermodynamic solubility limit. 3. pH of the buffer is not optimal for the derivative's pKa. | 1. Ensure the final DMSO concentration is low (typically <1-2%) to avoid precipitation.[16] 2. Perform a kinetic solubility assay to determine the practical concentration limit for your assay duration.[17][18] 3. If your derivative is ionizable, test solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). 4. Consider using co-solvents or surfactants like Tween-20 (0.01-0.05%) for non-cell-based assays if appropriate.[16] |
| In vitro Caco-2 permeability assay shows low apparent permeability (Papp) in the A-to-B direction. | 1. Poor aqueous solubility limiting the concentration gradient. 2. Low intrinsic permeability of the compound. 3. High P-gp or other efflux transporter activity. | 1. Measure the concentration in the donor compartment at the end of the experiment to check for precipitation. 2. Run the assay in both A-to-B (apical to basolateral) and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.[19] 3. Re-run the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if A-to-B permeability increases.[19] |
| In vivo pharmacokinetic study in rats shows very low oral bioavailability (%F) despite good in vitro permeability. | 1. High first-pass metabolism in the liver and/or gut wall. 2. Poor dissolution in vivo that was not predicted by in vitro tests. 3. Instability in gastric or intestinal fluids. | 1. Conduct an in vitro metabolic stability assay using liver microsomes or S9 fractions to quantify the intrinsic clearance. 2. Analyze plasma samples for major metabolites to confirm metabolic pathways. 3. Co-dose with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in an animal study to see if exposure increases. 4. Evaluate the formulation's dissolution performance in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states. |
| Solid Lipid Nanoparticle (SLN) formulation shows low drug entrapment efficiency. | 1. Drug partitioning into the external aqueous phase during preparation. 2. Poor solubility of the drug in the molten lipid matrix. 3. Drug expulsion during lipid recrystallization upon cooling. | 1. Select a lipid in which the drug has high solubility. Test various lipids like glyceryl monostearate, Compritol® 888 ATO, or Precirol® ATO 5.[10] 2. Optimize the homogenization process (speed, time, temperature) to ensure efficient drug encapsulation. 3. Consider using a mixture of lipids (for NLCs) to create a less-ordered crystalline structure, which can accommodate more drug. |
Data Presentation: Physicochemical & Pharmacokinetic Properties
Table 1: Physicochemical Properties of Miconazole
| Property | Value | Source(s) |
| Molecular Weight | 416.1 g/mol | [3] |
| LogP | ~5.86 - 6.1 | [3] |
| Aqueous Solubility | 0.00076 g/L (Very slightly soluble) | [2][3] |
| pKa | 6.91 | [2] |
| Melting Point | 159 - 170 °C | [3] |
Table 2: Example Pharmacokinetic Parameters of Miconazole Formulations (Note: These values are illustrative and can vary significantly based on species, dose, and specific formulation.)
| Formulation | Species | Dose | Cmax | Tmax | AUC | Oral Bioavailability (%F) | Source(s) |
| Oral Tablet (50 mg) | Human | 50 mg | 15.1 ± 16.2 µg/mL (saliva) | 7 h (median) | 55.2 ± 35.1 µg*h/mL (saliva) | N/A (local delivery) | [20][21] |
| Oral Gel | Human | 375 mg/day | ~0.4 µg/mL (saliva) | 0.5 h | Low | Minimal systemic absorption | [20][22] |
| Multicomponent Crystals | Rat | N/A | 2.4 - 4.6x higher than pure drug | N/A | 2.4 - 4.6x higher than pure drug | Significantly Improved | [13][14] |
| Vaginal Suppository (1200 mg) | Human | 1200 mg | 12.9 ± 5.6 µg/L (serum) | N/A | N/A | Low systemic absorption | [23] |
Experimental Protocols & Visualizations
Protocol 1: Caco-2 Permeability Assay for Efflux Assessment
This protocol is designed to determine the intestinal permeability of a compound and assess if it is a substrate for efflux transporters like P-glycoprotein.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[24]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥ 200 Ω·cm² to ensure monolayer integrity.[25] A Lucifer Yellow rejection assay can also be performed as a secondary check.[24]
-
Buffer Preparation: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), adjusted to pH 7.4.
-
Dosing Solution Preparation: Prepare dosing solutions of the test compound (e.g., at 10 µM) in the transport buffer.[19] For efflux assessment, prepare a separate dosing solution containing a known P-gp inhibitor (e.g., verapamil).
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-to-B): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[19][25]
-
Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver chambers. Analyze the concentration of the compound using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.[24]
-
Efflux Ratio (ER): Calculate the ER as: ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is indicative of active efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. 22916-47-8 CAS MSDS (Miconazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 5. go.drugbank.com [go.drugbank.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 11. development-and-characterization-of-new-miconazole-based-microemulsions-for-buccal-delivery-by-implementing-a-full-factorial-design-modeling - Ask this paper | Bohrium [bohrium.com]
- 12. Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal Miconazole via Cocrystal and Salt Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal Miconazole via Cocrystal and Salt Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. Aqueous Solubility Assay - Enamine [enamine.net]
- 19. enamine.net [enamine.net]
- 20. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release | British Pharmacological Society [bps.ac.uk]
- 23. Systemic uptake of miconazole during vaginal suppository use and effect on CYP1A2 and CYP3A4 associated enzyme activities in women [pubmed.ncbi.nlm.nih.gov]
- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Enhancing Topical Delivery of 2,5-Dichloro Miconazole Nitrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the skin penetration of 2,5-Dichloro Miconazole Nitrate in topical studies. Given the structural similarity to Miconazole Nitrate, many of the strategies and challenges are analogous. The primary obstacle to effective topical delivery of this compound is its hydrophobic nature and poor aqueous solubility.[1][2][3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation shows poor skin permeation in in vitro studies. What are the likely causes and how can I improve it?
A1: Poor skin permeation of lipophilic compounds like this compound is a common challenge.[4] The primary barrier is the stratum corneum, the outermost layer of the skin.[6][7] Several factors could be contributing to this issue. Here’s a troubleshooting guide:
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Formulation Strategy: Conventional formulations like creams and ointments may not be optimal for delivering poorly soluble drugs across the skin.[4][8]
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Solution: Consider advanced formulation strategies such as nanoemulsions, microemulsions, solid lipid nanoparticles (SLNs), or nanoemulgels.[4][9][10] These systems can enhance drug solubility, improve partitioning into the skin, and increase the surface area for absorption.[1][3][5] Nanoemulgels, for instance, combine the benefits of a nanoemulsion for permeation with a gel for ease of application and good skin feel.[4][9]
-
-
Drug Release from Vehicle: The drug may not be effectively released from the formulation to partition into the skin.
-
Solution: Evaluate the drug release kinetics from your formulation. A formulation with a higher drug release rate will generally lead to better skin permeation. For example, microemulsions have been shown to exhibit faster drug release rates compared to conventional creams.[8]
-
-
Lack of Penetration Enhancers: The formulation may lack components that actively disrupt the stratum corneum barrier.
-
Solution: Incorporate chemical penetration enhancers (CPEs) into your formulation. Examples include fatty acids (e.g., oleic acid), surfactants (e.g., Tween 20, Tween 80), and solvents (e.g., propylene glycol, ethanol).[8][11][12] These agents can fluidize the lipid bilayers of the stratum corneum, thereby increasing drug diffusivity.[7][12]
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Q2: I am observing physical instability (e.g., phase separation, crystallization) in my nanoemulsion or microemulsion formulation. What should I do?
A2: The stability of nano-sized formulations is critical for their efficacy and shelf-life. Instability can arise from improper selection or concentration of components.
-
Component Optimization: The ratio of oil, surfactant, and co-surfactant is crucial for the stability of microemulsions and nanoemulsions.
-
Solution: Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges of the oil, surfactant, and co-surfactant that result in a stable, clear, and isotropic microemulsion.
-
-
Stabilizer Selection: For nanosuspensions, the choice of stabilizer is critical to prevent crystal growth.
-
Solution: Screen different stabilizers and their concentrations. For miconazole nitrate nanosuspensions, a combination of poloxamer 407 and Tween 80 has been shown to be effective.[13]
-
Q3: How can I quantify the amount of this compound that has permeated the skin layers in my in vitro experiment?
A3: Accurate quantification is essential for evaluating the performance of your formulation. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.
-
Method Development: A validated analytical method is necessary for accurate quantification.
-
Solution: Develop and validate an HPLC method for this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer.[14][15] Detection is usually performed using a UV detector at the wavelength of maximum absorbance for the drug.[16][17][18]
-
-
Sample Preparation: Extracting the drug from the skin matrix can be challenging.
Data Presentation: Formulation Strategies and Permeation Enhancement
The following tables summarize quantitative data from studies on miconazole nitrate, which can serve as a benchmark for your work with its dichloro-derivative.
Table 1: Comparison of In Vitro Drug Release from Different Miconazole Nitrate Formulations
| Formulation Type | Cumulative Drug Release (%) after 6 hours | Reference |
| Nanoemulgel | 29.67 | [9] |
| Commercial Cream | 23.79 | [9] |
| Microemulsion | Faster release than cream | [8] |
| Micellar Gel | 86.5 (cumulative permeation) | [20] |
Table 2: Antifungal Activity of Miconazole Nitrate Formulations
| Formulation | Zone of Inhibition (mm) against Candida albicans | Reference |
| MNZ Nanoemulgel | 40.9 ± 2.3 | [9] |
| Commercial Cream (Daktazol) | 25.4 ± 2.7 | [9] |
| Almond Oil (Control) | 18 | [9] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for assessing the skin permeation of a topical formulation.[19][21][22]
-
Skin Preparation:
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like ethanol to maintain sink conditions).[19] The receptor fluid should be degassed before use.
-
Maintain the temperature of the receptor fluid at 32 ± 1 °C to mimic physiological skin temperature.[19]
-
Continuously stir the receptor fluid with a magnetic stir bar.
-
-
Application of Formulation:
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.[14]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of the skin over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp).
-
Visualizations
Caption: Workflow for In Vitro Permeation Testing (IVPT).
Caption: Troubleshooting logic for low skin permeation.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of miconazole nitrate nanoparticles loaded in nanoemulgel to improve its antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Nanoemulgel Formulation for Topical Delivery of Miconazole Nitrate [repository.najah.edu]
- 10. Nano-Sized Technologies for Miconazole Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of skin permeation of miconazole by phospholipid and dodecyl 2-(N,N-dimethyl amino)propionate (DDAIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dermal miconazole nitrate nanocrystals - formulation development, increased antifungal efficacy & skin penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid Chromatographic Determination of Miconazole Nitrate in Creams and Suppositories [scite.ai]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. int-jecse.net [int-jecse.net]
- 19. 2.7. In Vitro Skin Permeation Study [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 23. briefs.techconnect.org [briefs.techconnect.org]
Minimizing degradation of 2,5-Dichloro Miconazole Nitrate during sample preparation
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established knowledge of Miconazole Nitrate. Due to the structural similarity, the degradation pathways and stability profile of 2,5-Dichloro Miconazole Nitrate are expected to be comparable. However, it is recommended to perform compound-specific validation.
Troubleshooting Guide: Minimizing Degradation During Sample Preparation
This guide addresses common issues encountered during the sample preparation of this compound, focusing on minimizing its degradation to ensure accurate analytical results.
| Symptom | Potential Cause | Recommended Solution |
| Low recovery of the analyte | pH-induced hydrolysis: this compound is susceptible to degradation in both acidic and basic conditions.[1] | - Maintain the pH of your sample and extraction solvents within a neutral range (pH 6-8).- If the sample matrix is inherently acidic or basic, neutralize it promptly after initial extraction.- Use buffered solutions to maintain a stable pH throughout the sample preparation process. |
| Solvent-induced degradation: Certain solvents or impurities in solvents can promote degradation. | - Use high-purity (HPLC-grade or equivalent) solvents.- Methanol and ethanol are generally suitable solvents for dissolving miconazole nitrate.[2] - Avoid prolonged exposure to reactive solvents. | |
| Incomplete extraction from the sample matrix: The compound may be strongly bound to the sample matrix, especially in complex formulations like creams. | - Optimize your extraction procedure. For creams, a warming, cooling, and centrifugation procedure can help separate the lipophilic matrix. - Employ sonication to improve the dissolution of the analyte from the sample matrix. | |
| Appearance of unexpected peaks in the chromatogram | Degradation Products: Extra peaks often correspond to degradation products formed during sample handling and preparation. | - Identify the conditions leading to degradation by performing forced degradation studies (see Experimental Protocols).- Minimize exposure to light, heat, and extreme pH.- Prepare samples fresh and analyze them promptly. |
| Matrix Interference: Excipients and other components in the formulation can co-elute with the analyte or its degradation products. | - Develop a stability-indicating analytical method with sufficient resolution to separate the parent drug from any potential degradants and matrix components. - Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances. | |
| Inconsistent or non-reproducible results | Photodegradation: Exposure to UV or even ambient light can cause degradation. | - Protect samples from light at all stages of preparation and analysis by using amber vials or covering glassware with aluminum foil. |
| Thermal Degradation: Elevated temperatures during sample processing can accelerate degradation. | - Avoid excessive heat during extraction and solvent evaporation steps.- If heating is necessary, use the lowest effective temperature for the shortest possible duration. Store stock solutions and prepared samples at refrigerated temperatures (2-8 °C). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors are pH, light, and heat. The imidazole moiety in the molecule is susceptible to acid and base-catalyzed hydrolysis.[1] Exposure to UV and ambient light can lead to photodegradation, and elevated temperatures can cause thermal degradation.
Q2: What is the ideal pH range for handling samples containing this compound?
A2: To minimize hydrolytic degradation, it is recommended to maintain the pH of solutions between 6 and 8. Miconazole nitrate has been shown to be more stable in neutral conditions compared to acidic or alkaline environments.[1]
Q3: What solvents are recommended for the extraction and dissolution of this compound?
A3: High-purity methanol and ethanol are commonly used and have been shown to be suitable for dissolving miconazole nitrate and its analogues.[2] It is crucial to use HPLC-grade solvents to avoid impurities that could catalyze degradation.
Q4: How should I store my stock solutions and prepared samples?
A4: Stock solutions and prepared samples should be stored in a refrigerator at 2-8 °C and protected from light by using amber vials or by wrapping the containers in aluminum foil. It is also advisable to prepare samples fresh and analyze them on the same day if possible.
Q5: I see several small, unidentified peaks in my chromatogram. What could they be?
A5: These are likely degradation products. Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress can help in tentatively identifying these peaks by observing which stress condition generates them.
Q6: Can I use elevated temperatures to speed up the extraction of this compound from a cream or ointment?
A6: While gentle warming can be employed to facilitate extraction from lipophilic matrices, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation. A suggested method involves a cycle of warming, cooling, and centrifugation to separate the analyte from the excipients.
Quantitative Data on Degradation
The following table summarizes the degradation of Miconazole Nitrate under various stress conditions. This data can be used as an estimate for the stability of this compound.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Approximate Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 2 hours | 80 °C (reflux) | Significant degradation observed | [2] |
| Base Hydrolysis | 1N NaOH | 2 hours | 80 °C (reflux) | Significant degradation observed | [2] |
| Oxidative | 6% H₂O₂ | 2 hours | 80 °C (reflux) | Degradation observed | [2] |
| Thermal (Dry Heat) | - | 6 hours | 80 °C | No significant degradation | [2] |
| Thermal (Wet Heat) | In solution | 2 hours | 80 °C (reflux) | No significant degradation | [2] |
| Photochemical | Direct sunlight | 48 hours | Ambient | No significant degradation | [2] |
Note: "Significant degradation" indicates that the formation of degradation products was clearly observed in the cited study, although a precise percentage was not always provided. The stability of this compound may vary, and it is crucial to perform specific forced degradation studies for this compound.
Experimental Protocols
Protocol 1: Sample Preparation from a Cream Formulation
-
Accurately weigh a portion of the cream equivalent to a known amount of this compound into a centrifuge tube.
-
Add a suitable volume of methanol.
-
Gently warm the mixture in a water bath (not exceeding 40°C) for 10-15 minutes with intermittent vortexing to melt the cream base and dissolve the drug.
-
Cool the tube in an ice bath for 10 minutes to precipitate the lipophilic excipients.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
Carefully collect the supernatant containing the dissolved drug.
-
If necessary, repeat the extraction of the pellet with a fresh portion of methanol to ensure complete recovery.
-
Combine the supernatants and dilute to a known volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the analytical system.
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase to the working concentration.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with mobile phase to the working concentration.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours. Cool and dilute with mobile phase to the working concentration.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Dilute with mobile phase to the working concentration.
-
Control Sample: Dilute the stock solution with the mobile phase to the working concentration without subjecting it to any stress.
-
Analyze all samples by a stability-indicating chromatographic method.
Visualizations
Caption: Proposed degradation pathways of this compound.
References
Technical Support Center: Analysis of 2,5-Dichloro Miconazole Nitrate by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2,5-Dichloro Miconazole Nitrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor reproducibility of analyte signal between samples.
-
Question: My quantitative results for this compound are highly variable and not reproducible. What could be the cause?
-
Answer: Poor reproducibility is a classic sign of variable matrix effects between samples.[1][2] Matrix effects, such as ion suppression or enhancement, are caused by co-eluting endogenous or exogenous components in the sample matrix that interfere with the ionization of the target analyte.[3][4][5] Phospholipids are a common cause of ion suppression in biological samples.[6][7][8]
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider switching to a more rigorous technique. A comparison of common techniques is provided in Table 1.
-
Incorporate a Suitable Internal Standard: The use of a stable-isotope labeled (SIL) internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1][8] If a SIL-IS is not available, a structural analog can be used, but its ability to compensate for matrix effects must be carefully validated.[9]
-
Optimize Chromatography: Modify your chromatographic method to separate the analyte from the interfering matrix components. This can be achieved by altering the mobile phase composition, gradient profile, or switching to a different column chemistry.[10]
-
Assess Matrix Effects Systematically: Quantify the extent of the matrix effect using the post-extraction spike method to understand the degree of ion suppression or enhancement.
-
Issue 2: Low analyte signal intensity and poor sensitivity.
-
Question: I am observing a significantly lower signal for this compound than expected, leading to poor sensitivity. How can I address this?
-
Answer: Low signal intensity is often a result of ion suppression.[11][12] This occurs when co-eluting compounds from the matrix compete with the analyte for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector.[4][5]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most direct way to combat ion suppression is to remove the interfering components before analysis.[3][6] Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[13]
-
Check for Phospholipid Co-elution: Phospholipids are notorious for causing ion suppression.[7][8] Use a phospholipid removal plate or a specific SPE sorbent designed to remove them.
-
Chromatographic Separation: Adjust the HPLC/UPLC method to ensure the analyte elutes in a "clean" region of the chromatogram, away from the bulk of the matrix components. A post-column infusion experiment can help identify regions of ion suppression.[11][14]
-
Reduce Sample Volume or Dilute the Sample: Injecting a smaller volume or diluting the sample can reduce the amount of matrix components entering the MS source, thereby lessening ion suppression.[10][12] However, this will also reduce the analyte concentration, so this approach is only feasible if you have sufficient sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest.[3][5] Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of these co-eluting matrix components.[8] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, impacting the accuracy, precision, and sensitivity of the analysis.[15][16]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are several methods to assess matrix effects:
-
Post-Column Infusion: A solution of the analyte is continuously infused into the mobile phase after the analytical column.[4][11] A blank matrix sample is then injected. Any dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[11]
-
Post-Extraction Spike: The matrix factor is calculated by comparing the analyte's peak area in a spiked blank matrix extract to its peak area in a neat solution at the same concentration. A matrix factor of <1 indicates ion suppression, while a value >1 suggests ion enhancement.[16]
Q3: What is the best sample preparation technique to minimize matrix effects?
A3: The choice of sample preparation technique depends on the nature of the analyte and the complexity of the matrix. Generally, the effectiveness of removing matrix components increases in the following order: Protein Precipitation (PPT) < Liquid-Liquid Extraction (LLE) < Solid-Phase Extraction (SPE).[6][13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, often provides the cleanest extracts.[13]
Q4: When should I use an internal standard, and what kind is best?
A4: An internal standard (IS) should be used in all quantitative LC-MS/MS assays to correct for variability in sample preparation, injection volume, and matrix effects.[17] The ideal internal standard is a stable-isotope labeled (SIL) version of the analyte (e.g., containing deuterium or carbon-13).[1][9] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects, providing the most accurate correction.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[6] | Simple, fast, and inexpensive. | Non-selective; many matrix components, especially phospholipids, remain in the supernatant, often leading to significant matrix effects.[13] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[6] | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower analyte recovery (especially for polar compounds), and uses large volumes of organic solvents.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[3][6] | Highly selective, provides very clean extracts, significantly reduces matrix effects.[13] | More complex and costly than PPT and LLE; requires method development. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the developed sample preparation method. Spike the analyte and IS into the final, extracted blank matrix supernatant/eluate at the same concentrations as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Interpretation:
-
An MF value close to 1 indicates minimal matrix effect.
-
An MF value < 1 indicates ion suppression.[18]
-
An MF value > 1 indicates ion enhancement.[18]
-
The relative standard deviation (RSD) of the MF across the different matrix lots should be <15% for the method to be considered free of significant matrix variability.
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the retention time regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Set up the LC-MS/MS system as you would for your analysis.
-
Using a syringe pump and a T-connector, continuously infuse a standard solution of this compound into the mobile phase flow between the analytical column and the mass spectrometer.
-
Adjust the concentration of the infused solution and the MS parameters to obtain a stable, high-intensity signal for the analyte.
-
Once a stable baseline is achieved, inject a blank, extracted sample of the matrix of interest.
-
Monitor the analyte's signal. A drop in the baseline indicates a region of ion suppression, while a rise indicates a region of ion enhancement.[11]
-
This information can then be used to adjust the chromatography to move the analyte's elution time away from these suppression zones.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. waters.com [waters.com]
- 2. zefsci.com [zefsci.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. ovid.com [ovid.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. providiongroup.com [providiongroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of 2,5-Dichloro Miconazole Nitrate concentration for antifungal assays
This guide provides troubleshooting advice and frequently asked questions for researchers using Miconazole Nitrate in antifungal susceptibility testing.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the difference between 2,5-Dichloro Miconazole Nitrate and the standard Miconazole Nitrate used in assays?
A: this compound (CAS No. 909277-72-1) is listed as Miconazole Nitrate Impurity G in the European Pharmacopoeia.[1] It is primarily used as a certified reference material for analytical and quality control purposes, such as chromatography.[1][2] The compound widely used for its antifungal properties in research and clinical applications is Miconazole Nitrate (CAS No. 22832-87-7).[3] This guide focuses on the optimization of the standard, active antifungal agent, Miconazole Nitrate.
Q2: What is the mechanism of action of Miconazole Nitrate?
A: Miconazole Nitrate is a broad-spectrum antifungal agent belonging to the imidazole class.[][5] Its primary mechanism involves inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][6] By depleting ergosterol, miconazole disrupts the cell membrane's structure and integrity, increases its permeability, and causes a leakage of essential intracellular components, ultimately leading to fungal cell death.[][6] Secondary mechanisms may include the inhibition of triglyceride and phospholipid biosynthesis and the induction of reactive oxygen species (ROS) that cause oxidative damage.[][6]
Q3: What is a typical effective concentration range for Miconazole Nitrate in antifungal assays?
A: The effective concentration, primarily measured as the Minimum Inhibitory Concentration (MIC), varies depending on the fungal species, the pH of the growth medium, and the specific methodology used. For Candida albicans, a common yeast, MIC values have been reported to be as low as 0.03 µg/mL at a neutral pH of 7.0.[7] However, the same study showed the MIC increased to 0.25 µg/mL at an acidic pH of 4.0.[7] Other studies report MICs of 0.5 µg/mL for Candida and 4.0 µg/mL for Aspergillus.[8] A susceptibility study found that 4.0 µg/mL was sufficient to inhibit 84% of 439 clinical Candida albicans isolates after 24 hours of incubation.[9] Therefore, a starting range for susceptibility testing could reasonably span from 0.015 µg/mL to 16 µg/mL or higher for resistant strains.
Q4: How should I prepare stock solutions of Miconazole Nitrate for my assays?
A: Miconazole Nitrate has poor solubility in water and aqueous buffers.[10][11] Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended.[10]
-
Solvent: 100% DMSO.
-
Solubility: The solubility in DMSO is approximately 25 mg/mL.[10]
-
Procedure:
-
Weigh the desired amount of Miconazole Nitrate powder.
-
Dissolve it in the appropriate volume of 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
This stock solution can then be serially diluted in the chosen liquid culture medium (e.g., RPMI-1640) for the assay.
-
-
Important: When diluting the DMSO stock into your aqueous medium, ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid solvent toxicity to the fungi.[10] It is crucial to run a solvent control (medium with the same final DMSO concentration but no drug) to confirm it does not affect fungal growth.
Section 2: Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Assay for Yeasts (CLSI M27-A4 Guideline Principles)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of Miconazole Nitrate against yeast species like Candida albicans.
Materials:
-
Miconazole Nitrate powder
-
DMSO (for stock solution)
-
RPMI-1640 liquid medium (buffered with MOPS)
-
Sterile 96-well flat-bottom microplates
-
Yeast isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) plate
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader
-
35°C incubator
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1.6 mg/mL (1600 µg/mL) stock solution of Miconazole Nitrate in 100% DMSO. This will be your starting concentration for serial dilutions.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer (OD₅₃₀ of 0.08-0.10).
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution in Microplate:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Prepare a working drug solution by diluting the DMSO stock 1:100 in RPMI-1640 (e.g., 20 µL of stock into 1980 µL of medium) to get a 16 µg/mL solution. The DMSO concentration is now 1%.
-
Add 200 µL of this 16 µg/mL working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 16 µg/mL down to 0.03 µg/mL.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (medium only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well is now 200 µL, and the drug concentrations are halved (ranging from 8 µg/mL to 0.015 µg/mL).
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Miconazole Nitrate that causes a significant (≥50%) reduction in turbidity compared to the growth control (well 11).[12]
-
This can be determined visually using a reading mirror or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) with a microplate reader.
-
The sterility control (well 12) should show no growth. The growth control (well 11) should show robust turbidity.
-
Section 3: Troubleshooting Guide
Q1: My Miconazole Nitrate precipitated when I added it to the culture medium. What should I do?
A: Precipitation is a common issue due to the drug's low aqueous solubility.[10]
-
Check Stock Concentration: Ensure your DMSO stock is not oversaturated. A concentration of 10 mg/mL or lower is generally safe.
-
Verify Final DMSO Concentration: The final concentration of DMSO in your wells should not exceed 1%. Higher concentrations can cause the drug to fall out of solution when added to the aqueous medium.
-
Mixing Technique: When preparing the working solution from the DMSO stock, add the stock solution to the medium drop-wise while vortexing or stirring to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm Medium: Slightly warming the culture medium to 37°C before adding the drug stock can sometimes help improve solubility.
Q2: I am seeing inconsistent or non-reproducible MIC values. What are the common causes?
A: Several factors can lead to variability in antifungal susceptibility testing.[7][13]
-
Inoculum Size: The density of the starting fungal inoculum is critical. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low can result in falsely low MICs. Always prepare the inoculum using a standardized method, such as a 0.5 McFarland standard.
-
Medium pH: The activity of azole antifungals, including miconazole, is highly pH-dependent.[7] For example, Miconazole is less effective at acidic pH.[7] Use a buffered medium like RPMI-1640 with MOPS to maintain a stable physiological pH (around 7.0).
-
Incubation Time: Reading MICs too early or too late can alter the results. Follow a consistent incubation period as specified by standard guidelines (e.g., 24 hours for most Candida species).[7]
-
Lot-to-Lot Variability: Different batches of culture medium can have minor variations that affect drug activity and fungal growth. If you suspect this is an issue, test multiple lots or use a quality-controlled, commercially prepared medium.
Q3: There is no fungal growth in my control wells. How do I fix this?
A: Lack of growth in the drug-free control well points to a problem with the fungus or the culture conditions.
-
Check Inoculum Viability: Ensure the yeast culture used for the inoculum is fresh and viable. Streak the inoculum onto an agar plate to confirm it can grow.
-
Verify Medium and Incubation: Confirm that you are using the correct growth medium and that your incubator is set to the correct temperature (typically 35°C for pathogenic yeasts).
-
Inoculation Error: Double-check your protocol to ensure that the inoculum was correctly added to the control well.
Q4: The fungus is growing at all concentrations of Miconazole Nitrate tested. What could be the reason?
A: This result suggests either high-level resistance or a technical error.
-
Possible Resistance: The fungal isolate may be intrinsically resistant or have acquired resistance to azole antifungals. Test a known susceptible quality control strain (e.g., C. albicans ATCC 90028) in parallel to verify that the assay is working correctly.
-
Incorrect Drug Concentration: There may have been an error in weighing the compound or in the dilution series. Re-calculate and prepare fresh stock and working solutions.
-
Drug Degradation: Ensure the Miconazole Nitrate stock solution has been stored correctly (typically at -20°C) and has not expired.[10] Repeated freeze-thaw cycles should be avoided.
-
Extend Concentration Range: If testing a species known to have higher MICs (like Aspergillus), you may need to extend the upper limit of your concentration range.[8]
Section 4: Data and Visualizations
Data Tables
Table 1: Physicochemical Properties of Miconazole Nitrate
| Property | Value | Reference(s) |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4- dichlorophenyl)methoxy]ethyl]-1H-imidazole mononitrate | [11] |
| CAS Number | 22832-87-7 | [10] |
| Molecular Formula | C₁₈H₁₄Cl₄N₂O · HNO₃ | [10][11] |
| Molecular Weight | 479.14 g/mol | [10] |
| Solubility | DMSO: ~25 mg/mLEthanol: ~0.1 mg/mLWater: Very slightly soluble | [10][11] |
| Storage | Store powder and DMSO stock at -20°C | [10] |
Table 2: Reported Minimum Inhibitory Concentrations (MICs) of Miconazole Nitrate
| Fungal Species | Medium/Condition | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | Broth Microdilution (pH 7.0) | 0.03 | [7] |
| Candida albicans | Broth Microdilution (pH 4.0) | 0.25 | [7] |
| Candida albicans | Agar Dilution (24h) | ≤4.0 (for 84% of isolates) | [9] |
| Candida species | Not specified | 0.5 | [8] |
| Aspergillus species | Not specified | 4.0 | [8] |
Diagrams
Caption: Mechanism of action of Miconazole Nitrate against fungal cells.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Miconazole Nitrate | C18H15Cl4N3O4 | CID 68553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Miconazole - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of Candida albicans to Miconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. digicollections.net [digicollections.net]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
Troubleshooting inconsistent results in 2,5-Dichloro Miconazole Nitrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichloro Miconazole Nitrate. The information aims to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Miconazole Nitrate?
This compound is a halogenated derivative of Miconazole Nitrate, an imidazole antifungal agent. The addition of two chlorine atoms to the chemical structure can potentially alter its physicochemical properties, such as lipophilicity and electronic distribution. These changes may influence its antifungal potency, spectrum of activity, and interactions with target enzymes. Like its parent compound, it is presumed to inhibit the fungal enzyme 14α-sterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Q2: What is the primary mechanism of action for azole antifungals like this compound?
Azole antifungals, including miconazole and its derivatives, primarily act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.
Q3: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C. For short-term use, refrigeration at 2-8°C is recommended. It is crucial to protect the compound from light and moisture to prevent degradation.
Q4: In which solvents is this compound soluble?
Troubleshooting Inconsistent Experimental Results
Inconsistent results in antifungal susceptibility testing are a common challenge. The following guide addresses potential sources of variability in experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values between replicates. | Inhomogeneous drug solution. | Ensure the compound is fully dissolved in the stock solution before preparing dilutions. Vortex the stock solution and each dilution thoroughly. |
| Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Inconsistent inoculum density. | Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell concentration.[2] | |
| No antifungal activity observed. | Compound degradation. | Verify the storage conditions and age of the compound. Protect from light and repeated freeze-thaw cycles. |
| Incorrect solvent used. | Ensure the solvent used for the stock solution is compatible with the experimental assay and does not inhibit fungal growth at the final concentration. A solvent toxicity control should always be included. | |
| Fungal strain is resistant. | Use a known susceptible quality control strain to validate the assay. | |
| Unexpectedly high MIC values. | pH of the test medium. | The activity of azole antifungals can be pH-dependent. Ensure the pH of the medium is controlled and consistent across experiments. Studies have shown that the MIC of miconazole for Candida albicans can be significantly higher at a lower pH (e.g., 4.0) compared to a neutral pH (e.g., 7.0).[3] |
| High inoculum density. | A higher than intended inoculum can lead to falsely elevated MICs. Adhere to standardized inoculum preparation protocols. | |
| Presence of interfering substances. | Components of the growth medium or the solvent may interfere with the compound's activity. | |
| "Skipped wells" or trailing growth (growth at concentrations above the MIC). | Inoculum size and reading time. | This phenomenon can be influenced by the inoculum size and the incubation time. Reading the MIC at a standardized time point (e.g., 24 or 48 hours) is crucial.[4] |
| Drug-organism interaction. | Trailing is a known phenomenon with azole antifungals. Standardized reading guidelines, such as a significant reduction in growth rather than complete inhibition, should be followed. |
Experimental Protocols
Broth Microdilution Assay for Antifungal Susceptibility Testing (Adapted from CLSI M27-A Guidelines)
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species like Candida albicans.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
RPMI-1640 medium, buffered with MOPS to pH 7.0
-
96-well microtiter plates
-
Fungal isolate and a quality control strain (e.g., C. albicans ATCC 90028)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1280 µg/mL.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.0625 to 64 µg/mL).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar plate for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of each drug dilution to the wells of a 96-well plate.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the growth control.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Fungicidal activity of miconazole against Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Dichloro Miconazole Nitrate formulation stability and compatibility issues
Disclaimer: The following troubleshooting guides and FAQs have been developed based on publicly available data for the closely related compound, Miconazole Nitrate. Specific stability and compatibility data for 2,5-Dichloro Miconazole Nitrate is limited. Researchers should use this information as a foundational guide for designing their experiments and must conduct specific studies to verify the stability and compatibility of their unique formulations containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of azole antifungal agents like this compound?
A1: Azole antifungals are susceptible to several environmental factors that can lead to degradation. Key factors include:
-
pH: Hydrolysis can occur under acidic or alkaline conditions. Miconazole nitrate has been shown to degrade in the presence of 1N HCl and 1N NaOH when refluxed at 80°C.[1][2]
-
Oxidation: Oxidizing agents, such as hydrogen peroxide, can cause degradation.[1]
-
Light: Exposure to direct sunlight or UV light can lead to photolytic degradation.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Studies have assessed stability at temperatures up to 80°C.[1][2]
-
Interaction with Excipients: Incompatibility with certain excipients can lead to the formation of degradation products. For instance, an oxidatively induced coupling reaction has been observed between miconazole nitrate and the antioxidant butylated hydroxytoluene (BHT) in an ointment formulation.[3]
Q2: I am observing precipitation in my liquid formulation. What could be the cause?
A2: Precipitation in liquid formulations can be attributed to several factors:
-
Poor Solubility: Miconazole nitrate is known to have poor water solubility.[4] Ensure that the solvent system is optimized for this compound. The use of co-solvents like propylene glycol or butylene glycol may be necessary.[5]
-
pH Shift: A change in the pH of the formulation during storage can alter the ionization state of the molecule, leading to a decrease in solubility and subsequent precipitation. The pH of topical preparations should ideally be in the range of 4-6 to match the skin's surface pH.[4]
-
Temperature Fluctuations: Changes in temperature during storage and transport can affect solubility, potentially causing the drug to crystallize out of the solution.
-
Drug-Excipient Interaction: An interaction with an excipient could be forming a less soluble complex.
Q3: My cream/ointment formulation is showing signs of phase separation. What should I investigate?
A3: Phase separation in semi-solid formulations can indicate a breakdown of the emulsion or suspension. Potential causes include:
-
Incompatible Emulsifiers/Surfactants: The emulsifying agent may not be suitable for the specific oil and water phases of your formulation or may be interacting with the this compound.
-
Improper Homogenization: The initial mixing and homogenization process may not have been sufficient to create a stable emulsion.
-
Particle Size Growth (in suspensions): In a suspension-based cream, the crystal growth of the active pharmaceutical ingredient (API) over time can lead to instability and separation.
-
Storage Conditions: Exposure to high heat or freeze-thaw cycles can disrupt the delicate structure of an emulsion, leading to separation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Perform Forced Degradation Studies: Subject the pure API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][6] This helps in identifying the retention times of potential degradants.2. Analyze the Stressed Samples: Use a stability-indicating HPLC method to analyze the stressed samples and compare the chromatograms with your stability samples.[1][7]3. Identify Degradation Pathway: If possible, use techniques like LC-MS to identify the structure of the degradation products. For miconazole, degradation can occur via hydrolysis and oxidation.[2][8][9] |
| Interaction with Excipients | 1. Conduct Binary Drug-Excipient Compatibility Studies: Prepare physical mixtures of the API with each excipient (e.g., in a 1:1 ratio) and store them under accelerated conditions (e.g., 40°C/75% RH).[10][11]2. Analyze Mixtures: Use analytical techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect interactions.[10][11][12][13] A shift in the melting endotherm of the drug in DSC or changes in the characteristic peaks in FTIR spectra can indicate an interaction.[10][11]3. Isolate and Test Problematic Excipients: If an interaction is suspected, formulate without the specific excipient to confirm if it is the source of the unexpected peak. |
| Impurity from Container/Closure System | 1. Analyze a Placebo Formulation: Store a placebo (formulation without the API) in the same container/closure system under the same stability conditions.2. Check for Leachables: Analyze the placebo for any leachable compounds that may have migrated from the packaging material. |
Issue 2: Loss of Potency (Assay Value Decreasing Over Time)
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Review Forced Degradation Data: Correlate the loss of potency with the appearance of degradation products identified in your forced degradation studies.[1][2]2. Protect from Stressors: If degradation is linked to a specific stressor (e.g., light), implement protective measures such as using amber or opaque packaging.[1]3. Optimize Formulation pH: Ensure the formulation pH is in a range where the API is most stable. For miconazole nitrate, a slightly acidic pH is often preferred for topical formulations.[4] |
| Physical Instability (e.g., Adsorption) | 1. Check for Adsorption to Container: The API might be adsorbing to the inner surfaces of the container, especially with certain plastics. Analyze the container for any adsorbed drug.2. Evaluate Different Packaging Materials: Test the formulation in different types of containers (e.g., glass vs. different types of plastic) to see if the potency loss is container-dependent. |
| Analytical Method Issues | 1. Validate the Stability-Indicating Method: Ensure your analytical method is properly validated according to ICH guidelines and can accurately quantify the API in the presence of excipients and degradation products.[1][14][15]2. Check Extraction Efficiency: For semi-solid or complex formulations, verify that the extraction procedure for the assay is complete and reproducible over the course of the stability study. The viscosity or other physical properties of the formulation may change over time, affecting extraction. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Miconazole Nitrate
This data is for Miconazole Nitrate and should be used as a reference for designing studies for this compound.
| Stress Condition | Reagents & Conditions | Observation | Reference |
| Acid Hydrolysis | 1N HCl, refluxed at 80°C for 2 hours | Significant degradation observed, with three degradation peaks noted in HPTLC analysis. | [1] |
| Alkaline Hydrolysis | 1N NaOH, refluxed at 80°C for 2 hours | Significant degradation observed. | [1][2] |
| Oxidative Degradation | 6.0% w/v H₂O₂, refluxed at 80°C for 2 hours | Degradation observed. | [1] |
| Photochemical Degradation | Exposure to direct sunlight for 48 hours | Degradation observed. | [1] |
| Thermal Degradation | Heat stress (e.g., 80°C) | Thermolysis can cause degradation. | [16] |
Table 2: Excipient Compatibility for Miconazole Nitrate
Compatibility should be confirmed for this compound.
| Excipient | Analytical Technique | Result | Reference |
| Phospholipon 90 (Phosphatidylcholine) | DSC, FTIR, XRD | Compatible | [10][11][12] |
| Cholesterol | DSC, FTIR, XRD | Compatible | [10][11][12] |
| Carbopol 934 | DSC, FTIR, XRD | Compatible | [10][11][12] |
| Butylated Hydroxytoluene (BHT) | HPLC-ESI-MS | Incompatible. Forms a novel adduct via oxidative coupling. | [3] |
| Mannitol | FTIR | Compatible | [13] |
| Avicel (Microcrystalline Cellulose) | FTIR | Compatible | [13] |
| HPMC | FTIR | Compatible | [13] |
| Magnesium Stearate | N/A | Used in stable formulations. | [13][17] |
| Aerosil R972 (Hydrophobic Colloidal Silica) | N/A | Used in stable formulations. | [13][17] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1-4 mg/mL.[1]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Reflux the mixture for 2-4 hours at 80°C. Cool, neutralize with 1N NaOH, and dilute to a known concentration for analysis.[1][2]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Reflux for 2-4 hours at 80°C. Cool, neutralize with 1N HCl, and dilute for analysis.[1][2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-6% hydrogen peroxide. Reflux for 2 hours at 80°C. Cool and dilute for analysis.[1]
-
Photolytic Degradation: Expose the stock solution in a transparent container to direct sunlight for 48 hours or in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.[1]
-
Thermal Degradation: Store the solid API and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all generated degradation products.[1][2]
Protocol 2: Excipient Compatibility Study (using DSC and FTIR)
-
Sample Preparation: Prepare physical mixtures of this compound with each excipient, typically in a 1:1 weight ratio. Gently blend using a mortar and pestle.
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the pure API, pure excipient, and the physical mixture into separate aluminum DSC pans.
-
Seal the pans and place them in the DSC instrument.
-
Run the analysis under a nitrogen purge, typically heating from room temperature to a temperature above the melting point of the API (e.g., 20°C to 250°C) at a constant rate (e.g., 10°C/min).[13]
-
Interpretation: Compare the thermogram of the mixture to the thermograms of the individual components. A significant shift in the melting peak of the drug, or the appearance of new peaks, may indicate an interaction.[10]
-
-
FTIR Analysis:
-
Prepare KBr disks of the pure API, pure excipient, and the physical mixture.
-
Obtain the FTIR spectra for each sample over a suitable range (e.g., 4000-400 cm⁻¹).
-
Interpretation: Compare the spectrum of the physical mixture with the spectra of the individual components. The disappearance of characteristic peaks of the drug or the appearance of new peaks suggests a chemical interaction.[10][11][18]
-
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Structure and generation mechanism of a novel degradation product formed by oxidatively induced coupling of miconazole nitrate with butylated hydroxytoluene in a topical ointment studied by HPLC-ESI-MS and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. JP5551818B1 - Method for producing miconazole nitrate-containing solution formulation - Google Patents [patents.google.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elimination of miconazole nitrate from water by electro-Fenton: effect of operating parameters and degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D4EW00508B [pubs.rsc.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Solid State Compatibility Studies of Miconazole Using Thermal and Spectroscopic Methods [article.sapub.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Miconazole Nitrate Oral Disintegrating Tablets: In Vivo Performance and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Miconazole nitrate oral disintegrating tablets: in vivo performance and stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Optimizing mobile phase for 2,5-Dichloro Miconazole Nitrate HPLC separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the HPLC separation of Miconazole Nitrate and its related substance, 2,5-Dichloro Miconazole Nitrate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a mobile phase for Miconazole Nitrate HPLC analysis?
A common starting point for the HPLC analysis of Miconazole Nitrate is a reversed-phase method using a C18 or C8 column. The mobile phase typically consists of a mixture of an organic solvent, like methanol or acetonitrile, and an aqueous component, which can be water or a buffer. A common initial ratio to explore is methanol:water (85:15, v/v).[1][2][3]
Q2: Which organic solvent is better for Miconazole Nitrate separation: methanol or acetonitrile?
Both methanol and acetonitrile can be used for the separation of Miconazole Nitrate. The choice between them can affect selectivity. For instance, a mobile phase of acetonitrile and methanol in a 90:10 v/v ratio has been used effectively.[1][3] It is recommended to screen both solvents during method development to determine which provides better resolution for this compound from the main Miconazole Nitrate peak.
Q3: What is the role of a buffer in the mobile phase?
A buffer, such as phosphate or ammonium acetate, is used to control the pH of the mobile phase.[4][5] This is crucial for achieving reproducible retention times and symmetrical peak shapes, especially for ionizable compounds like Miconazole Nitrate. A pH of around 6.0 has been used in some methods.[5]
Q4: Why is triethylamine (TEA) sometimes added to the mobile phase?
Triethylamine (TEA) is often added to the mobile phase as a tailing inhibitor.[4] It helps to reduce peak tailing by masking residual silanol groups on the silica-based stationary phase, leading to improved peak symmetry. A concentration of 0.2% v/v has been shown to be effective.[4]
Q5: What detection wavelength is appropriate for Miconazole Nitrate?
Miconazole Nitrate has a UV absorbance maximum that allows for detection in the range of 220-235 nm.[1][2][3][6][7][8][9] A photodiode array (PDA) detector can be used to assess peak purity and confirm the identity of the peaks.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Miconazole Nitrate and this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between Miconazole Nitrate and this compound | - Inappropriate mobile phase composition.- Incorrect organic solvent or buffer pH. | - Optimize the organic-to-aqueous ratio: Systematically vary the percentage of methanol or acetonitrile in the mobile phase.- Try a different organic solvent: If using methanol, switch to acetonitrile, or vice versa. A mix of both can also be explored.- Adjust the buffer pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.- Consider a different column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size may provide better resolution. |
| Peak tailing for Miconazole Nitrate | - Secondary interactions with residual silanol groups on the column.- Column overload. | - Add a tailing inhibitor: Incorporate a small amount of triethylamine (e.g., 0.1-0.2%) into the mobile phase.[4]- Adjust mobile phase pH: Ensure the pH is appropriate for the analyte's pKa.- Reduce sample concentration: Inject a more dilute sample to avoid overloading the column. |
| Variable retention times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Ensure accurate mobile phase preparation: Use precise measurements and thoroughly mix the components.- Use a column thermostat: Maintaining a constant column temperature (e.g., 25°C or 40°C) is crucial for reproducibility.[4][6]- Perform system suitability tests: Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Broad peaks | - Low mobile phase flow rate.- Column degradation.- Extra-column volume. | - Increase the flow rate: A typical flow rate is around 1.0 mL/min.[4][5]- Replace the column: If the column has been used extensively, its performance may have deteriorated.- Minimize tubing length: Use shorter and narrower internal diameter tubing between the injector, column, and detector. |
| Ghost peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and sample loop with a strong solvent. - Run blank injections to identify the source of contamination. |
Experimental Protocols
Protocol 1: Initial Screening of Mobile Phase Composition
This protocol outlines a systematic approach to screen for a suitable mobile phase for the separation of Miconazole Nitrate and this compound.
1. Materials and Equipment:
- HPLC system with UV/PDA detector
- C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
- Miconazole Nitrate and this compound reference standards
- HPLC-grade methanol, acetonitrile, and water
- Ammonium acetate or potassium phosphate for buffer preparation
2. Standard Solution Preparation:
- Prepare a stock solution of Miconazole Nitrate (e.g., 1 mg/mL) in methanol.
- Prepare a stock solution of this compound (e.g., 0.1 mg/mL) in methanol.
- Prepare a mixed standard solution containing both compounds at a relevant concentration ratio (e.g., 100 µg/mL Miconazole Nitrate and 1 µg/mL this compound) by diluting the stock solutions with the initial mobile phase.
3. Chromatographic Conditions (Starting Point):
- Column: C18, 4.6 mm x 150 mm, 5 µm
- Mobile Phase A: Methanol
- Mobile Phase B: 20 mM Ammonium Acetate buffer, pH 6.0
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 230 nm
- Column Temperature: 25°C
4. Screening Procedure:
- Perform a series of isocratic runs with varying ratios of Mobile Phase A to Mobile Phase B (e.g., 70:30, 75:25, 80:20, 85:15).
- Repeat the screening using acetonitrile as Mobile Phase A.
- Evaluate the chromatograms for resolution between Miconazole Nitrate and this compound, peak shape, and retention time.
Protocol 2: Method Optimization Using a Gradient
If isocratic elution does not provide adequate separation, a gradient method can be developed.
1. Chromatographic Conditions (Starting Point):
- Column: C18, 4.6 mm x 150 mm, 5 µm
- Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 6.0
- Mobile Phase B: Acetonitrile
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 230 nm
- Column Temperature: 25°C
2. Gradient Program:
- Start with a gradient that covers a wide range of organic solvent composition, for example:
- 0-2 min: 30% B
- 2-15 min: 30% to 90% B
- 15-17 min: 90% B
- 17-18 min: 90% to 30% B
- 18-25 min: 30% B (re-equilibration)
- Based on the results, narrow the gradient range and adjust the slope to optimize the separation of the target peaks.
Data Presentation
Table 1: Example HPLC Methods for Miconazole Nitrate Analysis
| Parameter | Method 1 [2][3] | Method 2 [4] | Method 3 [5] | Method 4 [7] |
| Stationary Phase | C8 | ACE-C8 | C18 | C18 |
| Column Dimensions | 150 x 4.6 mm | 150 x 4.6 mm | 250 x 4.6 mm | 100 mm x 4.6 mm |
| Mobile Phase | Methanol:Water (85:15 v/v) | Methanol:Phosphate buffer (pH 6.9) with 0.2% TEA (75:25 v/v) | Methanol:Acetonitrile:Ammonium Acetate buffer (pH 6) (60:30:10 v/v/v) | Acetonitrile:Methanol:0.6% Ammonium Acetate (370:290:340 v/v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | 220 nm | 230 nm | 230 nm | 235 nm |
| Temperature | Not Specified | 40°C | Ambient | Not Specified |
Visualizations
Caption: Workflow for mobile phase optimization.
Caption: Troubleshooting decision tree for HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Preventing precipitation of 2,5-Dichloro Miconazole Nitrate in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 2,5-Dichloro Miconazole Nitrate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound, similar to its parent compound miconazole nitrate, is a lipophilic molecule with low aqueous solubility.[1][2] Precipitation in aqueous-based cell culture media is a common issue and can be attributed to several factors:
-
Low Solubility: The compound is inherently poorly soluble in water-based solutions.
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to the formation of micro-precipitates that become more apparent upon dilution in the media.
-
High Final Concentration: The desired final concentration in the cell culture media may exceed its solubility limit.
-
Media Composition: Components in the cell culture media, such as proteins and salts, can interact with the compound and reduce its solubility.
-
pH of the Media: The pH of the cell culture media can influence the ionization state and solubility of the compound.
-
Temperature Changes: Fluctuations in temperature, such as moving from a warmer incubator to a cooler biosafety cabinet, can decrease the solubility of the compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on data for miconazole nitrate, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[3][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then serially dilute it for your experiments.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture media?
A3: The final concentration of DMSO in your cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though this should be empirically determined for your specific cell type by running a vehicle control.
Q4: Can I store the diluted this compound solution in cell culture media?
A4: It is not recommended to store pre-diluted solutions of this compound in cell culture media for extended periods. Due to its low aqueous solubility, the compound is likely to precipitate over time. Prepare fresh dilutions from the DMSO stock solution for each experiment.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | 1. High final concentration: The target concentration exceeds the compound's solubility limit in the media. 2. Inadequate mixing: The concentrated stock solution is not dispersed quickly enough upon addition to the media. | 1. Lower the final concentration: If experimentally feasible, reduce the final concentration of the compound. 2. Use a stepwise dilution: Instead of adding the stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of media first. 3. Improve mixing technique: While gently vortexing or swirling the media, add the stock solution dropwise to the side of the tube or flask to facilitate rapid dispersion. |
| Precipitate forms over time in the incubator. | 1. Supersaturated solution: The initial solution was supersaturated and is now equilibrating to its lower solubility limit. 2. Interaction with media components: The compound is interacting with serum proteins or other components in the media, leading to precipitation. 3. Temperature fluctuations: Changes in temperature are causing the compound to come out of solution. | 1. Use a solubilizing agent: Consider the use of non-ionic surfactants like Tween® 80 or complexation agents like cyclodextrins in your formulation.[5][6] However, the effect of these agents on your specific cell line must be evaluated. 2. Reduce serum concentration: If your experimental design allows, try reducing the serum concentration in your media, as serum proteins can sometimes contribute to compound precipitation. 3. Ensure temperature stability: Minimize temperature changes when handling the culture plates. |
| Inconsistent results or lower than expected drug activity. | Micro-precipitation: The compound may be forming very fine, invisible precipitates, reducing the effective concentration in the media. | 1. Filter sterilize after dilution: After diluting the stock solution into the final media, filter it through a 0.22 µm syringe filter to remove any micro-precipitates before adding to the cells. Note that this may also remove some of the dissolved compound if it adsorbs to the filter. 2. Visually inspect under a microscope: Before adding to cells, inspect the prepared media under a microscope to check for any fine precipitates. |
Experimental Protocols
Protocol for Preparing a Soluble Working Solution of this compound
This protocol provides a detailed methodology for preparing a working solution of this compound to minimize precipitation in cell culture media.
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture media
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The solubility of miconazole nitrate in DMSO is approximately 25 mg/mL.[3]
-
Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. This is your Stock Solution .
-
Store the Stock Solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw the Stock Solution at room temperature.
-
Prepare an intermediate dilution of the Stock Solution in 100% DMSO if a large dilution factor is required for your final concentration.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture media to 37°C.
-
In a sterile tube, add the required volume of pre-warmed cell culture media for your experiment.
-
While gently vortexing or swirling the media, add the required volume of the Stock Solution (or intermediate dilution) dropwise to the media. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final Working Solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.
-
Visualizations
Experimental Workflow for Preparing a Non-Precipitating Solution
Caption: Workflow for preparing a working solution of this compound.
Signaling Pathway of Miconazole's Antifungal Action
Caption: Simplified signaling pathway of Miconazole's antifungal mechanism of action.[7][8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of miconazole nitrate nanoparticles loaded in nanoemulgel to improve its antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique - A Review | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 9. Miconazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Extraction of 2,5-Dichloro Miconazole Nitrate from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2,5-Dichloro Miconazole Nitrate from various tissue samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from tissue samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete tissue homogenization.Inefficient extraction solvent.Suboptimal pH during extraction.Analyte degradation. | Ensure complete homogenization of the tissue sample to a uniform consistency. Consider using mechanical homogenizers for tough tissues.[1]Optimize the extraction solvent. For azoles like miconazole, methanol or acetonitrile are often effective.[2][3][4]Adjust the pH of the sample. Since miconazole is a basic compound, extraction is often more efficient under neutral to slightly basic conditions.[5]Work quickly and on ice to minimize enzymatic degradation. Consider adding protease inhibitors to the homogenization buffer. |
| High Variability in Replicate Samples (High %RSD) | Inconsistent homogenization.Inaccurate volume transfers.Variable extraction times. | Ensure each sample is homogenized to the same degree.[1]Use calibrated pipettes and ensure consistent and careful liquid handling.Standardize all incubation and extraction times across all samples. |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS) | Co-extraction of interfering substances (e.g., phospholipids, fats).Insufficient cleanup of the extract. | Incorporate a more rigorous cleanup step. Solid-Phase Extraction (SPE) is generally more effective at removing interferences than Liquid-Liquid Extraction (LLE).[3][6]For LLE, perform a back-extraction to remove impurities.Use a matrix-matched calibration curve to compensate for matrix effects. |
| Emulsion Formation During Liquid-Liquid Extraction (LLE) | High lipid content in the tissue sample (e.g., brain, adipose tissue).Vigorous shaking or vortexing. | Instead of vigorous shaking, gently rock or invert the extraction tube.[7]Add a small amount of a different organic solvent to break the emulsion.[7]Centrifuge at a higher speed or for a longer duration.Consider using Supported Liquid Extraction (SLE) as an alternative to traditional LLE to prevent emulsion formation.[7] |
| Clogged Solid-Phase Extraction (SPE) Cartridge | Particulate matter from the tissue homogenate.Precipitation of proteins or other macromolecules. | Centrifuge the tissue homogenate at a high speed and filter the supernatant before loading it onto the SPE cartridge.Ensure the sample is at the correct pH to prevent precipitation. |
| Analyte Breakthrough During SPE | Overloading the SPE cartridge.Inappropriate sorbent selection.Flow rate is too high. | Use a larger SPE cartridge or dilute the sample.Ensure the sorbent chemistry is appropriate for retaining this compound (e.g., a C18 or a mixed-mode cation exchange sorbent).Optimize the flow rate during sample loading to ensure adequate interaction time with the sorbent. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to homogenize different types of tissues for this compound extraction?
A1: The choice of homogenization method depends on the tissue type.
-
Soft tissues (e.g., liver, kidney): A Dounce homogenizer or a bead beater with stainless steel or ceramic beads is effective.
-
Tough, fibrous tissues (e.g., muscle, skin): A rotor-stator homogenizer or cryogenic grinding (freezing the tissue in liquid nitrogen before grinding) is recommended to ensure complete disruption. Incomplete homogenization is a common source of poor recovery and high variability.[1]
Q2: How should I store tissue samples before extraction?
A2: Tissue samples should be frozen immediately after collection, typically at -80°C, to prevent degradation of the analyte by endogenous enzymes. Avoid repeated freeze-thaw cycles, as this can also lead to degradation and can affect tissue integrity, making homogenization more difficult.
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my tissue samples?
A3: The choice depends on your specific requirements.
-
LLE is a classic technique that is cost-effective and can handle a wide range of sample volumes. However, it can be labor-intensive, prone to emulsion formation with fatty tissues, and may result in less clean extracts.[6][7]
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SPE generally provides cleaner extracts, leading to reduced matrix effects in downstream analysis (like LC-MS).[3] It is also more amenable to automation. While the initial cost per sample may be higher, the improved data quality and reduced need for instrument maintenance can be beneficial in the long run. For complex matrices like tissues, SPE is often the preferred method.
Q4: Which solvents are best for extracting this compound from tissues?
A4: Miconazole and similar azole compounds are soluble in polar organic solvents.
-
Methanol and acetonitrile are commonly used, often mixed with water or a buffer.[2][3][4]
-
The extraction efficiency can be improved by adjusting the pH of the homogenization buffer to be slightly basic, which keeps the miconazole molecule in its neutral, more organic-soluble form.
Q5: How can I quantify the amount of this compound in my final extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric (MS) detector is the most common and reliable method for quantification.[4] LC-MS/MS provides the best sensitivity and selectivity, which is particularly important when dealing with complex biological matrices like tissue homogenates.[5]
Quantitative Data Comparison
The following tables provide a summary of expected performance characteristics for different extraction methods. These are representative values and may vary depending on the specific tissue matrix and laboratory conditions.
Table 1: Comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the Analysis of this compound in Various Tissue Homogenates.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Average Recovery | 70-85% | 85-105% |
| Precision (%RSD) | < 15% | < 10% |
| Matrix Effects | Moderate to High | Low to Moderate |
| Sample Throughput | Low to Medium | Medium to High (amenable to automation) |
| Cost per Sample | Low | Medium |
| Tendency for Emulsion | High with fatty tissues | None |
Table 2: Expected Recovery Rates and Limits of Quantification (LOQ) for SPE in Different Tissue Types.
| Tissue Type | Expected Recovery (%) | Expected LOQ (ng/g of tissue) |
| Liver | 90 ± 5 | 0.5 |
| Kidney | 92 ± 4 | 0.5 |
| Lung | 88 ± 7 | 1.0 |
| Brain | 85 ± 8 | 1.5 |
| Skin | 87 ± 6 | 1.0 |
| Adipose | 82 ± 10 | 2.0 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) containing an internal standard.
-
Homogenize the tissue until a uniform consistency is achieved.
-
-
Protein Precipitation & pH Adjustment:
-
Add 1 mL of acetonitrile to the homogenate to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Adjust the pH of the supernatant to ~9.0 with a suitable base (e.g., ammonium hydroxide).
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Gently mix by inversion for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Prepare the tissue homogenate as described in the LLE protocol (steps 1.1 - 1.3).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge. Ensure a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for tissue extraction and analysis.
Caption: Mechanism of action of Miconazole.
References
- 1. nextadvance.com [nextadvance.com]
- 2. Development of Miconazole-Loaded Microemulsions for Enhanced Topical Delivery and Non-Destructive Analysis by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromacademy.com [chromacademy.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Miconazole Nitrate and its Halogenated Derivatives in Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals
Published: November 3, 2025
This guide provides a detailed comparison of the antifungal efficacy of Miconazole Nitrate, a widely used imidazole antifungal agent, and explores the potential impact of halogen substitution on its activity, with a particular focus on chlorinated derivatives. Direct comparative data for 2,5-Dichloro Miconazole Nitrate against Miconazole Nitrate is not available in peer-reviewed literature, suggesting the former is a novel or less-studied compound. This document, therefore, focuses on the established properties of Miconazole Nitrate and discusses the structure-activity relationships of halogenated analogs based on available research.
Miconazole Nitrate: Mechanism of Action and Antifungal Spectrum
Miconazole Nitrate is a synthetic imidazole derivative with a broad spectrum of antifungal activity.[][2] It is effective against a variety of fungi, including yeasts and dermatophytes, as well as some gram-positive bacteria.[][2]
Mechanism of Action
The primary antifungal action of Miconazole Nitrate involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] This process is initiated by the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is responsible for the conversion of lanosterol to ergosterol.[3] The disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell:
-
Altered Membrane Permeability: The accumulation of toxic sterol precursors and the lack of ergosterol compromise the structural integrity of the cell membrane.[3]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and other cellular contents, leading to cell death.[3]
-
Inhibition of Fungal Enzymes: Miconazole Nitrate can also inhibit other membrane-bound enzymes.[3]
-
Oxidative Stress: The drug can induce the production of reactive oxygen species (ROS) within fungal cells, causing further cellular damage.[3][4]
The multifaceted mechanism of Miconazole Nitrate contributes to its potent antifungal activity.[3]
Signaling Pathway of Miconazole Nitrate's Antifungal Action
Caption: Mechanism of action of Miconazole Nitrate.
Quantitative Antifungal Efficacy of Miconazole Nitrate
The in vitro efficacy of an antifungal agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values for Miconazole Nitrate against various fungal pathogens.
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | ≤0.03 - >128 | 0.12 (for FLC-susceptible strains) | [5] |
| Candida albicans | N/A | 0.5 (for FLC-resistant strains) | [5] |
| Candida glabrata | ≤0.03 - 64 | 0.25 | [5] |
| Candida krusei | ≤0.03 - 4 | 0.25 | [5] |
| Candida parapsilosis | ≤0.03 - 2 | 0.12 | [5] |
| Candida tropicalis | ≤0.03 - 128 | 0.12 | [5] |
| Aspergillus niger | 4 | N/A | [6] |
MIC90: The concentration at which 90% of the tested isolates are inhibited. FLC: Fluconazole
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods are crucial for the accurate determination of antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing.
Broth Microdilution Method (CLSI M27)
This is a common method for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, which is then further diluted in culture medium.
-
Drug Dilution: A serial dilution of the antifungal agent is prepared in a microtiter plate.
-
Inoculation: The wells of the microtiter plate are inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at a controlled temperature (typically 35°C) for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control.
Experimental Workflow
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Halogenated Derivatives of Miconazole: A Structure-Activity Perspective
While direct data on this compound is unavailable, research into other halogenated analogs of miconazole and similar azole antifungals can provide insights into how such substitutions might affect antifungal activity. The native Miconazole molecule already contains dichlorophenyl groups.
Studies on the synthesis of novel miconazole analogues have shown that modifications to the core structure can significantly impact their antifungal potency. For instance, the introduction of different substituents can alter the compound's affinity for the target enzyme (CYP51) or its physicochemical properties, such as solubility and membrane permeability.
Research on other azole antifungals has indicated that the presence and position of halogen atoms on the phenyl rings can influence the antifungal spectrum and potency. Halogenation can affect the electronic properties of the molecule and its interaction with the active site of the target enzyme. While some halogenated derivatives have shown enhanced activity, others have demonstrated reduced efficacy, highlighting the complexity of these structure-activity relationships.
Without specific experimental data, the effect of an additional chlorine atom at the 5-position of one of the phenyl rings in Miconazole Nitrate can only be hypothesized. It could potentially:
-
Enhance Binding Affinity: The modification could lead to a more favorable interaction with the fungal CYP51 enzyme, potentially increasing its inhibitory effect.
-
Alter Pharmacokinetics: Changes in lipophilicity due to the additional chlorine atom could affect the drug's absorption, distribution, metabolism, and excretion.
-
Impact Spectrum of Activity: The structural change might alter the drug's effectiveness against different fungal species.
Further research, including synthesis and in vitro antifungal evaluation of this compound, is necessary to determine its efficacy relative to Miconazole Nitrate.
Conclusion
Miconazole Nitrate remains a potent and widely used antifungal agent with a well-understood mechanism of action. Its efficacy against a broad range of fungal pathogens is well-documented. While the concept of modifying the miconazole structure through halogenation is a valid approach in the search for novel antifungals, there is currently no published data to support a direct comparison of this compound with the parent compound. Future studies are required to elucidate the potential benefits or drawbacks of such a modification. Researchers in drug development are encouraged to explore the synthesis and evaluation of such novel derivatives to potentially enhance the antifungal armamentarium.
References
- 2. Miconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Miconazole Nitrate and Other Azole Antifungals in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Miconazole Nitrate and other prominent azole antifungals, focusing on their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation. The information presented is intended to support researchers and professionals in drug development in their ongoing efforts to combat fungal infections.
Introduction to Azole Antifungals
Azole antifungals represent a cornerstone in the treatment of a wide spectrum of fungal infections. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity.[1][2] This is achieved by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway.[1][3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion, coupled with the accumulation of toxic 14α-methylated sterols, leads to increased membrane permeability and ultimately inhibits fungal growth or causes cell death.[1][4][5]
Azoles are broadly classified into two main groups: imidazoles (e.g., miconazole, ketoconazole, clotrimazole), which have two nitrogen atoms in the azole ring, and triazoles (e.g., fluconazole, itraconazole, voriconazole), which contain three nitrogen atoms.[2] This structural difference influences their selectivity for the fungal cytochrome P450 enzyme over its human counterpart, affecting their therapeutic index and clinical applications.[6]
Miconazole, an imidazole derivative, has been a mainstay in topical antifungal therapy for several decades.[7][8] It exhibits a broad spectrum of activity against many pathogenic fungi.[7][9][10] While the specific compound "2,5-Dichloro Miconazole Nitrate" is not extensively characterized in publicly available literature, its activity is expected to be largely comparable to that of Miconazole Nitrate. The synthesis of miconazole often involves dichlorinated precursors, which may be the origin of this specific nomenclature.[11][12][13][14] This guide will therefore focus on the well-documented properties of Miconazole Nitrate in comparison to other key azoles.
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of antifungal agents is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of the tested isolates, is a critical parameter for comparing the potency of different antifungals against a specific fungal species.
The following tables summarize the MIC90 values (in µg/mL) of miconazole nitrate and other selected azole antifungals against various clinically relevant fungal pathogens. These data have been compiled from multiple in vitro studies.
Table 1: Comparative in vitro activity (MIC90 in µg/mL) against Candida species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| Miconazole | 0.12 - 8 | 0.5 | 0.25 | 0.12 | 0.5 |
| Clotrimazole | 0.12 | 1 | 0.5 | 0.25 | 1 |
| Ketoconazole | 0.25 | 1 | 0.5 | 0.12 | 1 |
| Fluconazole | 2 - 64 | 16 | 2 | 4 | >64 |
| Itraconazole | 0.25 | 1 | 0.25 | 0.12 | 1 |
| Voriconazole | 0.06 | 0.5 | 0.06 | 0.06 | 0.5 |
Data compiled from multiple sources, including[15][16]. Values can vary depending on the specific isolates and testing methodology.
Table 2: Comparative in vitro activity (MIC90 in µg/mL) against Aspergillus species
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger |
| Miconazole | 4 | 8 | >16 |
| Itraconazole | 1 | 1 | 2 |
| Voriconazole | 1 | 1 | 1 |
| Posaconazole | 0.5 | 0.5 | 1 |
Data compiled from multiple sources. Miconazole's activity against Aspergillus is generally considered weaker than that of the triazoles.
Table 3: Comparative in vitro activity (MIC90 in µg/mL) against Dermatophytes
| Antifungal Agent | Trichophyton rubrum | Trichophyton mentagrophytes | Microsporum canis |
| Miconazole | 0.25 - 8 | 0.25 | 1 |
| Clotrimazole | 0.5 | 0.5 | 1 |
| Ketoconazole | 0.5 | 0.5 | 1 |
| Itraconazole | 0.25 | 0.25 | 0.5 |
| Voriconazole | 0.25 | 0.25 | 0.5 |
| Terbinafine * | 0.03 | 0.03 | 0.06 |
Terbinafine is an allylamine, not an azole, but is included for comparison as a common treatment for dermatophytosis. Data compiled from multiple sources, including[11][17][18].
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible determination of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for this purpose.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is widely used to determine the MIC of antifungal agents against yeast isolates.[4][19][20]
1. Inoculum Preparation:
- Yeast colonies are grown on Sabouraud Dextrose Agar for 24-48 hours.
- A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO).
- Serial twofold dilutions of the antifungals are made in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared yeast suspension.
- A growth control well (without antifungal) and a sterility control well (without inoculum) are included.
- The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or using a spectrophotometer.
Agar Dilution Method
An alternative to broth microdilution is the agar dilution method.
1. Plate Preparation:
- Serial dilutions of the antifungal agents are prepared and added to molten agar (e.g., RPMI-1640 agar) before it solidifies.
- The agar is then poured into petri dishes.
2. Inoculation:
- A standardized inoculum of the fungal isolate is prepared as described for the broth microdilution method.
- A small volume of the inoculum is spotted onto the surface of the agar plates containing the different antifungal concentrations.
3. Incubation and Reading:
- The plates are incubated at an appropriate temperature and duration for the specific fungus.
- The MIC is the lowest concentration of the antifungal agent that prevents visible growth on the agar surface.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Conclusion
Miconazole Nitrate remains a potent antifungal agent, particularly against Candida species and dermatophytes.[15][21] When compared to other azoles, its efficacy can vary depending on the fungal species. For instance, while highly effective against many yeasts, its activity against Aspergillus species is generally lower than that of newer triazoles like voriconazole and posaconazole. The choice of an appropriate azole for research or therapeutic development should be guided by comprehensive in vitro susceptibility data, such as the MIC values presented in this guide. Adherence to standardized experimental protocols, like those from CLSI and EUCAST, is paramount for generating reliable and comparable data. The continued investigation and comparison of existing and novel antifungal agents are essential for addressing the challenges of emerging fungal resistance.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 5. eucast: Antifungal Susceptibility Testing [eucast.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eucast: Methods in AFST [eucast.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. Miconazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Assay for 2,5-Dichloro Miconazole Nitrate: Focus on Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) assay for 2,5-Dichloro Miconazole Nitrate, with a specific focus on accuracy and precision. Due to a lack of publicly available validation data for the 2,5-dichloro isomer, this document leverages established and validated methods for the closely related and commercially available Miconazole Nitrate. The principles and methodologies presented here serve as a robust framework for the validation of an HPLC assay for this compound.
The validation of an analytical method is crucial to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose.[1] For drug development and quality control, regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for method validation.[2]
Comparative Analysis of HPLC Method Validation Parameters
The following tables summarize the performance of various validated HPLC methods for the analysis of Miconazole Nitrate. These methods, while not specific to the 2,5-dichloro isomer, offer a strong benchmark for expected performance.
Table 1: Comparison of Chromatographic Conditions for Miconazole Nitrate Analysis
| Parameter | Method 1[3] | Method 2[2] | Method 3[4] |
| Column | C18 (100 mm x 4.6 mm) | Thermo Scientific Hypersil Gold C18 (50 mm x 4.6 mm, 1.9 µm) | ACE-C8 |
| Mobile Phase | 0.6% Ammonium Acetate in Acetonitrile, Methanol, and Water (370:290:340 v/v/v) | Acetonitrile, Methanol, and Ammonium Acetate (1.5% w/v) (30:32:38 v/v/v) | Methanol and Phosphate Buffer (75:25 v/v) containing Triethylamine |
| Flow Rate | Not Specified | 2.5 mL/min | 1.0 mL/min |
| Detection | UV at 235 nm | UV at 235 nm | UV at 230 nm |
| Column Temp. | Not Specified | Ambient | 40°C |
Table 2: Comparison of Accuracy Data (% Recovery) for Miconazole Nitrate HPLC Assays
| Study/Method | Concentration Levels | Mean % Recovery | Acceptance Criteria |
| Method A [3] | Not specified | 99.95% | Not Specified |
| Method B | 10, 50, 100 µg/mL | 99.06% - 101.53% | Not Specified |
| Method C [5] | 80%, 100%, 120% | Within 100 ± 2.0% | 98.0% - 102.0% |
| ICH Guideline | Specified Range | Close to True Value | As per protocol |
Table 3: Comparison of Precision Data (%RSD) for Miconazole Nitrate HPLC Assays
| Study/Method | Precision Type | %RSD | Acceptance Criteria |
| Method A [3] | Repeatability | 0.833% | ≤ 2% |
| Intermediate Precision | 0.386% | Not Specified | |
| Method B | Intra-day | < 0.58% | Not Specified |
| Inter-day | < 0.58% | Not Specified | |
| Method C [5] | Repeatability | < 2.0% | ≤ 2% |
| Intermediate Precision | < 2.0% | ≤ 2% | |
| ICH Guideline | Repeatability, Intermediate Precision, Reproducibility | Low %RSD | As per protocol |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of an HPLC assay for this compound, based on established protocols for Miconazole Nitrate.
1. Accuracy (Recovery)
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte) of the formulation to be tested.
-
Spike the placebo with known concentrations of this compound standard at a minimum of three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[5]
-
Prepare a minimum of three replicates for each concentration level.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
2. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
A. Repeatability (Intra-assay Precision)
-
Procedure:
-
Prepare a minimum of six samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.[3]
-
-
Acceptance Criteria: The %RSD should not be more than 2.0%.
-
-
B. Intermediate Precision (Inter-assay Precision)
-
Procedure:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions.
-
Calculate the cumulative %RSD for all data.
-
-
Acceptance Criteria: The %RSD should be within the limits set in the validation protocol, typically not more than 2.0%.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the validation process for an HPLC assay, focusing on accuracy and precision.
Caption: Workflow for HPLC Assay Validation.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Dichloro Miconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2,5-Dichloro Miconazole Nitrate, a critical impurity and analogue of the widely used antifungal agent, Miconazole Nitrate. The selection of a robust and reliable analytical method is paramount for ensuring drug quality, safety, and efficacy throughout the development lifecycle. This document presents a cross-validation perspective on the two most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information is based on established methods for Miconazole Nitrate and other azole antifungal agents, providing a strong predictive framework for their application to its dichlorinated analogue.
Data Presentation: A Comparative Analysis of HPLC and UV-Vis Spectrophotometry
The following tables summarize the key performance characteristics of HPLC and UV-Vis spectrophotometric methods, based on validation data reported for Miconazole Nitrate and similar azole compounds. These parameters are crucial for selecting the most appropriate method for a specific analytical challenge.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Reported Performance for Miconazole Nitrate & Other Azoles | Expected Performance for this compound |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.999 |
| Accuracy (% Recovery) | 98.14% - 101.53% | 98.0% - 102.0% |
| Precision (Relative Standard Deviation, % RSD) | < 2%[1][2] | < 2% |
| Limit of Detection (LOD) | 1.06 µg/mL[3] | ~1 µg/mL |
| Limit of Quantification (LOQ) | 3.21 µg/mL[3] | ~3 µg/mL |
| Specificity | High (able to separate from degradation products and related substances)[4] | High |
Table 2: Comparison of UV-Vis Spectrophotometric Method Performance Parameters
| Parameter | Reported Performance for Miconazole Nitrate | Expected Performance for this compound |
| Linearity (Correlation Coefficient, r²) | 0.992 - 0.999[5] | > 0.99 |
| Accuracy (% Recovery) | 98.36% - 101.58%[5][6] | 98.0% - 102.0% |
| Precision (Relative Standard Deviation, % RSD) | < 2%[2][5] | < 2% |
| Limit of Detection (LOD) | 1.868 µg/mL[5] | ~2 µg/mL |
| Limit of Quantification (LOQ) | 2.760 µg/mL[5] | ~3 µg/mL |
| Specificity | Lower (potential for interference from excipients or other UV-absorbing compounds)[2] | Moderate to Low |
Experimental Protocols: Methodologies for Analysis
Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for HPLC and UV-Vis spectrophotometry, adapted from published methods for Miconazole Nitrate.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector or a Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.05 M ammonium acetate buffer (e.g., 70:30 v/v), adjusted to a suitable pH (e.g., pH 6) with phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
5. Sample Preparation (for bulk drug):
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in the mobile phase to achieve a known concentration within the calibration range.
6. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
UV-Vis Spectrophotometric Method
This method provides a simpler and faster, though less specific, alternative for the quantification of this compound.
1. Instrumentation:
-
Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2. Reagents and Materials:
-
Ethanol or Methanol (analytical grade)
-
This compound reference standard
-
Sample of this compound
3. Method:
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound between 200-400 nm. For Miconazole Nitrate, λmax is reported around 232 nm and 272 nm.[5][8]
4. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to different concentrations.
5. Sample Preparation (for bulk drug):
-
Accurately weigh and dissolve the this compound sample in the solvent to a known concentration.
6. Analysis:
-
Measure the absorbance of the standard solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample using the calibration curve.
Mandatory Visualizations: Workflows and Logical Relationships
Visual representations of the experimental workflows and the logical hierarchy of method validation are crucial for understanding and implementing these analytical procedures.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. int-jecse.net [int-jecse.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpamc.com [ajpamc.com]
2,5-Dichloro Miconazole Nitrate comparative analysis of antifungal activity against Candida species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Miconazole Nitrate's antifungal activity against prevalent Candida species, offering a valuable resource for researchers and professionals in the field of mycology and drug development. The data presented herein is compiled from various studies to offer a broad perspective on the efficacy of Miconazole Nitrate in comparison to other commonly used antifungal agents.
Executive Summary
Miconazole Nitrate, an imidazole antifungal agent, demonstrates potent in vitro activity against a wide spectrum of Candida species, including those resistant to other azoles like fluconazole. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of ergosterol synthesis alters cell membrane permeability and function, ultimately leading to fungal cell death.[1] Furthermore, miconazole has been shown to induce the production of reactive oxygen species (ROS) within fungal cells, contributing to its fungicidal activity.[3] This multifaceted mechanism of action makes Miconazole Nitrate an effective agent against various Candida species, including the most common pathogen, Candida albicans, as well as other clinically relevant species such as C. glabrata, C. krusei, C. tropicalis, and C. parapsilosis.[4]
Comparative Antifungal Activity: In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Miconazole Nitrate and other antifungal agents against various Candida species. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. This data has been compiled from multiple sources and primarily relies on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method for comparability.
Table 1: Comparative MIC₅₀ (μg/mL) of Antifungal Agents Against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei |
| Miconazole | 0.06[5] | 1[5] | 4[5] | 1[5] | 2[5] |
| Fluconazole | 0.5[6] | 16[2] | 2 | 2 | ≥64 |
| Clotrimazole | 0.06[5] | 4[5] | 4[5] | 0.12[5] | 1[5] |
| Amphotericin B | 0.032[7] | 0.125[7] | 0.016[7] | 0.094[7] | 0.19[7] |
| Nystatin | 4[5] | 4[5] | 4[5] | 4[5] | 4[5] |
| Voriconazole | 0.0325-0.125[8] | 0.125-0.5[8] | 0.0325-0.125[8] | 0.0325-0.125[8] | 0.25-1[8] |
Table 2: Comparative MIC₉₀ (μg/mL) of Antifungal Agents Against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei |
| Miconazole | 0.06[5] | 4[5] | 4[5] | 4[5] | 4[5] |
| Fluconazole | 2[9] | 32[9] | 2[9] | 2[9] | ≥64[9] |
| Clotrimazole | 0.06[5] | 4[5] | 4[5] | 4[5] | 4[5] |
| Amphotericin B | 0.19[7] | 0.38[7] | 0.125[7] | 0.25[7] | 0.38[7] |
| Nystatin | 4[5] | 4[5] | 4[5] | 4[5] | 4[5] |
| Voriconazole | 0.5[8] | 0.5-2[8] | 0.25-0.5[8] | 0.25-0.5[8] | 1-2[8] |
Note: MIC values can vary between studies due to differences in geographical location of isolates and specific laboratory methodologies.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)
This method is a standardized procedure for determining the in vitro susceptibility of yeasts to antifungal agents.
Caption: Workflow for Antifungal Susceptibility Testing.
Detailed Steps:
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared and then serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized yeast suspension. A growth control well (without antifungal) and a sterility control well (without inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a spectrophotometer.
Time-Kill Curve Analysis
This assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of the Candida isolate is prepared in a suitable broth medium (e.g., RPMI 1640) to a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Exposure to Antifungal: The yeast suspension is exposed to various concentrations of the antifungal agent (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control without the antifungal is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each culture, serially diluted, and plated on Sabouraud Dextrose Agar.
-
Incubation and Colony Counting: The plates are incubated at 35°C for 24-48 hours, and the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antifungal concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Mechanism of Action: Signaling Pathways
Miconazole Nitrate's primary mechanism of action is the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. Additionally, it induces oxidative stress through the production of reactive oxygen species (ROS).
Caption: Miconazole's Mechanism of Action in Candida.
Conclusion
Miconazole Nitrate remains a potent and clinically relevant antifungal agent for the treatment of Candida infections. Its robust in vitro activity against a broad range of Candida species, including those with reduced susceptibility to other azoles, underscores its therapeutic value. The dual mechanism of action, involving both the inhibition of ergosterol biosynthesis and the induction of oxidative stress, likely contributes to its efficacy and a lower reported incidence of resistance development. This comparative guide provides essential data and experimental context to aid researchers and drug development professionals in their ongoing efforts to combat candidiasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Survey of amphotericin B susceptibility of Candida clinical isolates determined by Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of voriconazole against Candida species isolated in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Miconazole Nitrate's Antifungal Efficacy: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miconazole Nitrate's antifungal activity with other common azole antifungals, supported by experimental data from in vitro and in vivo studies. The information is intended to assist researchers in evaluating its potential applications and performance in antifungal drug development.
Executive Summary
Miconazole Nitrate is a broad-spectrum imidazole antifungal agent with well-established activity against a range of yeasts and dermatophytes. This guide presents a comparative analysis of its efficacy against other commonly used topical antifungals, namely Clotrimazole and Ketoconazole. The data indicates that while all three agents are effective, there are species-specific differences in their in vitro potency. In vivo studies in animal models of cutaneous candidiasis and dermatophytosis demonstrate the therapeutic efficacy of Miconazole Nitrate, with newer formulations showing enhanced delivery and activity.
In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Miconazole Nitrate and its comparators against common fungal pathogens.
Table 1: Comparative In Vitro Susceptibility of Candida Species to Azole Antifungals (MIC in µg/mL)
| Fungus | Miconazole Nitrate | Clotrimazole | Ketoconazole |
| Candida albicans | 0.06 | 0.06 | 0.016 |
| Non-albicans Candida spp. | 1 - 4 | 0.12 - 4 | 0.5 |
Note: MIC values can vary between studies and strains.[1][2]
Table 2: In Vitro Activity of Miconazole Nitrate against Dermatophytes (MIC in µg/mL)
| Fungus | Miconazole Nitrate |
| Trichophyton rubrum | 0.5 |
| Trichophyton mentagrophytes | 0.5 |
Note: The MIC of Miconazole against T. rubrum was found to be significantly reduced when combined with urea.[3]
In Vivo Antifungal Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of an antifungal agent in a living organism. These studies provide insights into the drug's efficacy, safety, and formulation performance.
Table 3: Comparative In Vivo Efficacy of Topical Azole Antifungals in a Guinea Pig Model of Dermatophytosis (Trichophyton mentagrophytes)
| Treatment Group | Clinical Improvement | Mycological Culture |
| Miconazole | Accelerated response (75% cleared in 6 weeks) | Negative after four treatments |
| Clotrimazole | Slower response (56% cleared in 6 weeks) | - |
| Clotrimazole/Hydrocortisone | Most rapid improvement | Negative after two treatments |
| Untreated Control | No improvement | Positive throughout the study |
Note: This table synthesizes findings from multiple sources and direct statistical comparison may not be applicable.[4][5]
Table 4: Efficacy of Miconazole Nitrate Formulations in a Rat Model of Cutaneous Candidiasis (Candida albicans)
| Formulation | Key Findings |
| Miconazole Nitrate Transethosomal Gel (MNTG) | Demonstrated the greatest antifungal activity and visible restoration of the skin.[6] |
| Miconazole Nitrate Gel (MNG) | Effective, but less so than the transethosomal gel formulation.[6] |
| Marketed Miconazole Cream (Daktarin® 2%) | Showed efficacy, but was outperformed by the MNTG formulation.[6][7] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.[8][9][10]
1. Inoculum Preparation: a. Subculture yeast isolates on Sabouraud Dextrose Agar at 35°C for 24-48 hours. b. Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. c. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Antifungal Agent Preparation: a. Prepare stock solutions of Miconazole Nitrate and comparator drugs in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Add the prepared yeast inoculum to each well of the microtiter plate. b. Include a growth control (no drug) and a sterility control (no inoculum). c. Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination: a. Read the plates visually or with a spectrophotometer. b. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
In Vivo Model of Cutaneous Candidiasis in Rats
This model is used to evaluate the efficacy of topical antifungal treatments for skin infections caused by Candida albicans.[6][7][11]
1. Animal Preparation: a. Use adult male Wistar rats (or a similar strain). b. Anesthetize the animals. c. Shave a small area on the dorsal side of the rats.
2. Infection Induction: a. Prepare a standardized inoculum of Candida albicans (e.g., 10⁶ CFU/mL) in sterile saline. b. Gently abrade the shaved skin area with sterile sandpaper. c. Apply a known volume of the Candida albicans suspension to the abraded area and cover with an occlusive dressing for 24-48 hours.
3. Treatment: a. After the infection is established (visible signs of erythema and inflammation), divide the animals into treatment groups (e.g., Miconazole Nitrate cream, placebo, comparator drug). b. Apply the respective treatments topically to the infected area once or twice daily for a specified period (e.g., 7-14 days).
4. Efficacy Assessment: a. Clinical Scoring: Visually assess the severity of the infection daily, scoring for erythema, scaling, and crusting. b. Fungal Burden: At the end of the treatment period, euthanize the animals and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions for plating on Sabouraud Dextrose Agar to determine the number of viable fungal colonies (CFU/gram of tissue).
References
- 1. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Preparation, and Assessment of Antidermatophyte Activity of Miconazole–Urea Water-Soluble Film [frontiersin.org]
- 4. Comparative in-vivo activity of clotrimazole and a clotrimazole/hydrocortisone combination in the treatment of experimental dermatophytosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsr.in [ijsr.in]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Evaluation of Miconazole-Nitrate-Loaded Transethosomal Gel Using a Rat Model Infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Miconazole Nitrate and Fluconazole: An Antifungal Showdown
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antifungal agents is paramount. This guide provides a detailed, data-driven comparison of two widely utilized azole antifungals: miconazole nitrate and fluconazole. We delve into their mechanisms of action, present a head-to-head analysis of their in vitro efficacy, and outline the standardized experimental protocols used to generate this data.
At a Glance: Miconazole Nitrate vs. Fluconazole
| Feature | Miconazole Nitrate | Fluconazole |
| Drug Class | Imidazole | Triazole |
| Primary Mechanism | Inhibition of lanosterol 14α-demethylase, leading to ergosterol depletion and accumulation of toxic methylated sterols.[1] | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis.[2][3][4] |
| Spectrum of Activity | Broad-spectrum activity against many Candida species, including some fluconazole-resistant strains.[5][6] | Effective against a range of Candida and Cryptococcus species.[7] |
| Administration | Primarily topical (cream, suppository).[1] | Oral and intravenous.[8] |
In Vitro Efficacy: A Quantitative Comparison
A key measure of an antifungal agent's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90 value, in particular, represents the concentration required to inhibit the growth of 90% of the tested strains of a given species.
The following table summarizes the MIC90 values for miconazole and fluconazole against various Candida species, based on a study utilizing the Clinical and Laboratory Standards Institute (CLSI) standard methodology.[5]
| Fungal Species | Miconazole MIC90 (µg/mL) | Fluconazole MIC90 (µg/mL) |
| Candida albicans | 0.12 | 0.5 |
| Candida glabrata | 0.5 | 32 |
| Candida krusei | 0.25 | 64 |
| Candida parapsilosis | 0.12 | 1 |
| Candida tropicalis | 0.12 | 2 |
| Candida dubliniensis | 0.06 | 0.25 |
| Fluconazole-Resistant Strains | 0.5 | >64 |
Data sourced from Ghannoum et al., "Antifungal activity of miconazole against recent Candida strains."[5]
These data indicate that miconazole demonstrates potent in vitro activity against a broad range of Candida species, including those that have developed resistance to fluconazole.[5]
Mechanism of Action: Targeting Fungal Cell Integrity
Both miconazole and fluconazole belong to the azole class of antifungal agents and share a common primary mechanism of action: the disruption of ergosterol biosynthesis.[1][2][3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[9][10][11]
The key target for azole antifungals is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[2][3][4] By inhibiting this enzyme, azoles lead to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1][2] This disrupts the normal structure and function of the membrane, ultimately inhibiting fungal growth.
While both drugs target the same enzyme, miconazole, as an imidazole, has been reported to have an additional mechanism of action. It can induce the production of reactive oxygen species (ROS) within the fungal cell, contributing to its fungicidal activity, whereas fluconazole, a triazole, is generally considered fungistatic.[1]
Experimental Protocols: Standardized Antifungal Susceptibility Testing
The in vitro data presented in this guide is based on standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI). The following outlines a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final standardized inoculum concentration.
Microdilution Plate Preparation:
-
A 96-well microtiter plate is used.
-
The antifungal agents (miconazole, fluconazole) are serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
Incubation:
-
The inoculated microtiter plate is incubated at 35°C for 24-48 hours.
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to a drug-free growth control well.
Conclusion
Both miconazole nitrate and fluconazole are effective antifungal agents that target the ergosterol biosynthesis pathway. However, in vitro data suggests that miconazole exhibits more potent activity against a broader range of Candida species, including those resistant to fluconazole. The choice of antifungal agent in a clinical or research setting will depend on various factors, including the specific fungal pathogen, the site of infection, and the potential for drug resistance. This guide provides a foundational, data-driven comparison to aid in these critical decisions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 8. Yeast Infections: Fluconazole (Diflucan®) vs. Miconazole (Monistat®) | RedBox Rx [redboxrx.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of a Stability-Indicating Assay for 2,5-Dichloro Miconazole Nitrate
This guide provides a comprehensive framework for the validation of a stability-indicating assay for 2,5-Dichloro Miconazole Nitrate, a critical process in drug development ensuring the safety and efficacy of the final product. Due to the limited publicly available data specific to this compound, this document leverages the extensive research on its close analogue, Miconazole Nitrate, to present a comparative analysis and detailed experimental protocols. The methodologies outlined are based on established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Introduction to Stability-Indicating Assays
A stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance and drug product over time due to various environmental factors such as light, heat, and humidity. The primary characteristic of a SIM is its ability to accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. The validation of such a method is a regulatory requirement and a cornerstone of quality control in the pharmaceutical industry.
Comparative Analytical Methodologies
Several analytical techniques can be employed for the development of a stability-indicating assay. High-Performance Liquid Chromatography (HPLC) is the most widely used and officially recognized method for the assay of Miconazole Nitrate and its related compounds, as referenced in the United States Pharmacopeia (USP).[1][2] High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully validated for the stability-indicating determination of Miconazole Nitrate.[3][4]
For the purpose of this guide, we will focus on a stability-indicating HPLC method, which is generally preferred for its high resolution, sensitivity, and specificity.
Experimental Workflow for Assay Validation
The validation of a stability-indicating assay is a systematic process that involves several key stages, from initial method development to comprehensive testing of its performance characteristics.
References
- 1. Miconazole Nitrate Impurity B - CAS - 24169-02-6 | Axios Research [axios-research.com]
- 2. phenomenex.com [phenomenex.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of Miconazole Nitrate Delivery Systems: A Guide for Researchers
Miconazole nitrate, a broad-spectrum antifungal agent, is widely utilized in the topical treatment of superficial fungal infections. However, its poor water solubility and limited skin penetration can restrict its therapeutic efficacy. To overcome these limitations, various advanced drug delivery systems have been developed to enhance its delivery, bioavailability, and therapeutic effect. This guide provides a comparative evaluation of different Miconazole Nitrate delivery systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate formulation strategy.
Performance Data of Miconazole Nitrate Delivery Systems
The following tables summarize key performance indicators for various Miconazole Nitrate delivery systems based on published experimental data.
Table 1: Physicochemical Properties of Miconazole Nitrate Nanocarriers
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanocapsules (PNCs) | 294.5 ± 12.3 | -25.6 ± 1.2 | 85.2 ± 3.5 | [1] |
| Lipid Nanocapsules (LNCs) | 210.8 ± 9.8 | -18.4 ± 0.9 | 78.9 ± 4.1 | [2][1] |
| Nanoemulsion | 102.36 - 117.52 | Positive Charge | Not Reported | [3][4] |
| Solid Lipid Nanoparticles (SLNs) | 244 - 766 | Not Reported | 80 - 100 | [5] |
| Transethosomes (TESs) | 224.8 ± 5.1 | +21.1 ± 1.10 | 94.12 ± 0.101 | |
| Transferosomes | Not specified | Not specified | 78.1 | [6] |
Table 2: In Vitro and Ex Vivo Performance of Miconazole Nitrate Delivery Systems
| Delivery System | In Vitro Release (Cumulative %) | Ex Vivo Skin Deposition (µg/cm²) | Antifungal Activity (Inhibition Zone, mm) | Reference |
| Polymeric Nanocapsules (PNCs) | Biphasic, slow release | 32.2 ± 3.52 | 19.07 | [1] |
| Lipid Nanocapsules (LNCs) | Biphasic, slow release | 12.7 ± 1.52 | 11.4 | [2][1] |
| Nanoemulsion (vs. Cream) | 65.81 - 71.09 (vs. 35.94 - 41.84) | Not Reported | 28.2 (vs. commercial cream) | [4] |
| Nanoemulgel (vs. Cream) | 29.67 (vs. 23.79) after 6h | Not Reported | 40.9 (vs. 25.4 for commercial cream) | [7] |
| Transethosomes Gel (vs. Miconazole Gel) | Sustained release | 4-fold enhancement vs. TESs suspension | 2.38-fold more than Miconazole Gel | |
| Transferosomes | 71.22 over 12 hours | Not Reported | Not Reported | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Miconazole Nitrate delivery systems.
Preparation of Polymeric and Lipid Nanocapsules
Polymeric nanocapsules (PNCs) and lipid nanocapsules (LNCs) are often prepared using an emulsification/nanoprecipitation technique.[2][1]
-
Organic Phase Preparation: Miconazole nitrate and the polymer (e.g., poly(ε-caprolactone) for PNCs) or lipid matrix are dissolved in an organic solvent like dichloromethane.[8][9]
-
Aqueous Phase Preparation: A surfactant (e.g., Tween 80) and a stabilizer are dissolved in an aqueous solution.[9]
-
Emulsification: The organic phase is added to the aqueous phase under vigorous stirring to form an oil-in-water emulsion.
-
Nanoprecipitation: The organic solvent is then removed under reduced pressure, leading to the formation of nanocapsules.
Preparation of Nanoemulsions
Nanoemulsions are typically prepared using a spontaneous titration method or high-pressure homogenization.[3]
-
Oil Phase Preparation: Miconazole nitrate is dissolved in an oil (e.g., oleic acid) along with a surfactant and co-surfactant.
-
Aqueous Phase Preparation: The aqueous phase is prepared separately.
-
Titration/Homogenization: The aqueous phase is added dropwise to the oil phase with continuous stirring, or the two phases are mixed and subjected to high-pressure homogenization to form a stable nanoemulsion.[3]
In Vitro Drug Release Studies
The in vitro release of Miconazole Nitrate from different formulations is commonly evaluated using Franz diffusion cells.[3][10]
-
A synthetic membrane (e.g., cellulose acetate) is mounted between the donor and receptor compartments of the Franz diffusion cell.[3]
-
The receptor compartment is filled with a suitable medium (e.g., phosphate buffer pH 7.4) and maintained at 37°C with constant stirring.[3]
-
The formulation is placed in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for drug content using a suitable analytical method like HPLC.
Ex Vivo Skin Permeation and Deposition Studies
These studies are crucial for evaluating the potential of a topical delivery system.
-
Excised skin (e.g., rat or human cadaver skin) is mounted on a Franz diffusion cell.[5]
-
The formulation is applied to the epidermal side of the skin in the donor compartment.
-
The receptor compartment is filled with a physiological buffer.
-
Samples are collected from the receptor medium at various time points to determine the amount of drug that has permeated through the skin.
-
At the end of the experiment, the skin is removed, and the amount of drug retained in the skin (skin deposition) is quantified.
Antifungal Activity Assay
The antifungal efficacy is typically assessed using an agar well diffusion method.[3]
-
A suitable agar medium is inoculated with a specific fungal strain (e.g., Candida albicans).
-
Wells are made in the agar, and a defined amount of the test formulation is placed in each well.
-
The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antifungal activity.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the evaluation of Miconazole Nitrate delivery systems.
References
- 1. Polymeric versus lipid nanocapsules for miconazole nitrate enhanced topical delivery: in vitro and ex vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoemulsions as novel nanocarrieres for drug delivery across the skin: In-vitro, in-vivo evaluation of miconazole nanoemulsions for treatment of Candidiasis albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Preparation and Evaluation of Miconazole Nitrate-Loaded Solid Lipid Nanoparticles for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transferosomes: Enhancing Miconazole Nitrate Delivery for Topical Use [wisdomlib.org]
- 7. Development of miconazole nitrate nanoparticles loaded in nanoemulgel to improve its antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric versus lipid nanocapsules for miconazole nitrate enhanced topical delivery: in vitro and ex vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of Miconazole Nitrate and Commercially Available Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Miconazole Nitrate against other commercially available antifungal agents. As 2,5-Dichloro Miconazole Nitrate is primarily documented as an impurity of Miconazole Nitrate with no publicly available data on its antifungal efficacy, this document will focus on the well-established parent compound, Miconazole Nitrate. A proposed experimental framework for evaluating the antifungal potential of this compound is also presented.
Executive Summary
Miconazole Nitrate, a synthetic imidazole derivative, exhibits broad-spectrum antifungal activity against a variety of yeasts and dermatophytes. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This guide compares the in vitro activity of Miconazole Nitrate with other common azole antifungals, namely Clotrimazole, Ketoconazole, and Fluconazole, against two clinically relevant fungal species: Candida albicans and Trichophyton rubrum. The data presented is based on established Clinical and Laboratory Standards Institute (CLSI) methodologies for antifungal susceptibility testing.
Mechanism of Action: Azole Antifungals
Azole antifungals, including miconazole, clotrimazole, and ketoconazole, share a common mechanism of action centered on the disruption of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.
Figure 1: Mechanism of action of azole antifungals.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC90) values for Miconazole Nitrate and other commercial antifungals against Candida albicans and Trichophyton rubrum. MIC90 represents the concentration of the drug required to inhibit the growth of 90% of the tested isolates.
Table 1: In Vitro Activity against Candida albicans
| Antifungal Agent | MIC90 (µg/mL) | Reference(s) |
| Miconazole Nitrate | 0.12 - 1.0 | [1][2] |
| Clotrimazole | 0.5 - 1.0 | [3][4] |
| Ketoconazole | 4.0 | [5] |
| Fluconazole | 0.5 - 32 | [6][7] |
Table 2: In Vitro Activity against Trichophyton rubrum
| Antifungal Agent | MIC90 (µg/mL) | Reference(s) |
| Miconazole Nitrate | 0.06 | [8] |
| Clotrimazole | 0.06 | [9] |
| Ketoconazole | 0.5 - 8.0 | [10] |
| Fluconazole | >64 | [11] |
Experimental Protocols
The following are generalized protocols for antifungal susceptibility testing based on the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[12][13][14] These protocols provide a framework for the comparative evaluation of antifungal agents.
Protocol 1: Broth Microdilution Susceptibility Testing for Candida albicans (Adapted from CLSI M27)
-
Inoculum Preparation:
-
Subculture C. albicans isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Prepare a suspension of the yeast cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Protocol 2: Broth Microdilution Susceptibility Testing for Trichophyton rubrum (Adapted from CLSI M38)
-
Inoculum Preparation:
-
Grow T. rubrum on Potato Dextrose Agar (PDA) at 28-30°C for 7-10 days to allow for sufficient conidiation.
-
Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Antifungal Agent Preparation:
-
Follow the same procedure as for C. albicans.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared conidial suspension.
-
Include appropriate growth and sterility controls.
-
Incubate the plates at 28-30°C for 4-7 days.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of visible growth.
-
Proposed Experimental Workflow for Benchmarking this compound
Given the absence of antifungal activity data for this compound, a systematic evaluation is necessary. The following workflow outlines a proposed experimental approach.
References
- 1. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Antimicrobial effects of allicin and ketoconazole on trichophyton rubrum under in vitro condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and <i>in vitro</i> antifungal susceptibility of dermatophyte species isolated from lesions of cutaneous dermatophytosis: A cross-sectional study - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. njccwei.com [njccwei.com]
- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
A Comparative Guide to Analytical Methods for Miconazole Nitrate and Its Related Substances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Miconazole Nitrate, a widely used antifungal agent. The validation and performance of these methods are critical for ensuring the quality and safety of pharmaceutical products, particularly in the analysis of related substances such as the 2,5-Dichloro Miconazole Nitrate impurity. This document outlines key performance data from high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometric methods, offering a comparative overview to aid in the selection of the most suitable analytical strategy.
The information presented is collated from a variety of validated studies and pharmacopeial monographs, providing a solid foundation for researchers and drug development professionals. Detailed experimental protocols are provided for key methods, and the logical frameworks for method validation are visualized to enhance understanding.
Comparative Analysis of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the specific requirements for accuracy, precision, sensitivity, and the nature of the sample matrix. The following tables summarize the validation data for different analytical techniques applied to the analysis of Miconazole Nitrate.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1][2] | Method 2 | Method 3[3] | Method 4[4] |
| Linearity Range | 10-22 ppm | 10-100 µg/mL | 0.10 - 0.70 mg/mL | 5-80 µg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 | 0.9998 | >0.999 |
| Accuracy (% Recovery) | 98.7% - 101.99% | 99.06% - 101.53% | 99.95% | 98% - 102% |
| Precision (% RSD) | Intra-day: <1.5%, Inter-day: <2.0% | Intra-day & Inter-day: <0.58% | Intra-day: 0.833%, Inter-day: 0.386% | <2% |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported | 1.06 µg/mL |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | Not Reported | 3.21 µg/mL |
Table 2: Gas Chromatography (GC) Method
| Parameter | Method 1[5][6] |
| Linearity Range | 62.5 - 2000.0 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | 100.1% - 103.0% |
| Precision (% RSD) | <2.1% |
| Limit of Detection (LOD) | 3.1 µg/mL |
| Limit of Quantitation (LOQ) | Not Reported |
Table 3: Spectrophotometric Methods
| Parameter | Method 1 (Extractive)[7] | Method 2 (UV)[8] | Method 3 (UV)[9] |
| Linearity Range | 1-30 µg/mL | 2-10 µg/mL | 5-30 µg/mL |
| Correlation Coefficient (r²) | >0.999 | 0.999 | >0.999 |
| Accuracy (% Recovery) | 98.67% - 101.33% | 98.36% | Not Reported |
| Precision (% RSD) | Intra-day: 0.54-1.23%, Inter-day: 0.87-1.54% | Intra-day & Inter-day: <2% | Not Reported |
| Limit of Detection (LOD) | 0.25 µg/mL | 1.868 µg/ml | Not Reported |
| Limit of Quantitation (LOQ) | 0.84 µg/mL | 2.760 µg/ml | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of analytical methods. Below are the protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Miconazole and Impurities[1][2]
This method is suitable for the analysis of Miconazole and its associated impurities.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Thermo Scientific Hypersil Gold C18 (50 mm x 4.6 mm i.d., 1.9 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile, methanol, and 1.5% w/v ammonium acetate in a ratio of 30:32:38 (v/v/v).
-
Flow Rate: 2.5 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 3 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Standard Solution (50 ppm): Prepare a solution of Miconazole and its impurities in the mobile phase.
-
Specificity Solution (10 mg/mL): Prepare using a batch of the drug substance in the mobile phase.
-
Linearity Standards: Prepare a stock solution of 50 ppm of the API and impurities. Dilute to create standards ranging from 10-22 ppm.
-
Gas Chromatography (GC-FID) for Miconazole Nitrate[6][7]
This method is designed for the simultaneous determination of Miconazole Nitrate and Metronidazole.
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: AE.SE-54 capillary column (15 m × 0.53 mm i.d., 1 µm film thickness).
-
Carrier Gas: Nitrogen at a flow rate of 9.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 140°C for 3 minutes.
-
Ramp 1: Increase to 180°C at 40°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 250°C at 20°C/min, no final hold.
-
-
Injector and Detector Temperature: 260°C.
-
Injection Volume: 5 µL with a split ratio of 1:10.
-
Sample Preparation:
-
Tablets: Weigh and powder twenty tablets. Dissolve an accurately weighed portion of the powder equivalent to 500 mg of metronidazole in 90 mL of methanol with shaking. Dilute to 100 mL with methanol, filter, and prepare a suitable concentration by further dilution with methanol.
-
Ovules: Weigh and cut twenty ovules. Transfer an accurately weighed quantity equivalent to one ovule to a beaker with 25 mL of methanol. Mix on a hot plate stirrer at 60°C for 15 minutes. Cool, filter, and dilute the filtrate to 100 mL with methanol.
-
Extractive Spectrophotometric Method for Miconazole Nitrate[8]
This method is based on the formation of a colored ion-pair complex.
-
Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.
-
Reagents:
-
Miconazole Nitrate Standard Solution (200 µg/mL): Dissolve Miconazole Nitrate in 98% ethanol.
-
Bromocresol Green (BCG) Solution (200 µg/mL): Dissolve BCG in 10 mL of ethanol and dilute to 100 mL with distilled water.
-
Buffer Solution (pH 4): Prepare from potassium hydrogen phthalate in water.
-
-
Procedure:
-
Pipette 1 mL of the Miconazole Nitrate standard solution into a 10 mL volumetric flask.
-
Add 6 mL of BCG solution and 2 mL of pH 4 buffer, then dilute to the mark with distilled water and mix well.
-
Transfer the solution to a separatory funnel and shake with 10 mL of chloroform for 2 minutes.
-
Allow the two phases to separate clearly.
-
Pass the chloroform layer through anhydrous sodium sulphate.
-
Collect the chloroform extracts and dilute to 10 mL with chloroform.
-
Measure the absorbance of the complex at 422 nm.
-
Visualizing Method Validation Frameworks
To better understand the processes and relationships in analytical method validation, the following diagrams are provided.
Caption: Workflow for an Inter-laboratory Analytical Method Validation.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. ajpamc.com [ajpamc.com]
A Comparative Study on the Mechanism of Action of Miconazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of miconazole and its derivatives, offering insights into their antifungal properties. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Introduction to Miconazole and its Derivatives
Miconazole is a broad-spectrum imidazole antifungal agent widely used for the treatment of superficial and systemic fungal infections.[1][2] Its primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic methylated sterols, disrupts membrane integrity and function, ultimately leading to fungal cell death.[1][3][4][5][6]
In addition to its primary mode of action, miconazole is also known to induce the production of reactive oxygen species (ROS) within fungal cells, contributing to its antifungal efficacy.[7][8][9][10][11] The development of miconazole derivatives aims to enhance its antifungal potency, broaden its spectrum of activity, and overcome emerging drug resistance. This guide explores the comparative performance of select miconazole derivatives, focusing on their mechanism of action.
Comparative Antifungal Activity
The antifungal efficacy of miconazole and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of miconazole and some of its recently developed derivatives against various fungal pathogens.
Table 1: Antifungal Activity of Eugenol-Derived Miconazole Analogues
| Compound | C. albicans (MIC in μM) | C. auris (MIC in μM) |
| Miconazole | 150.2 | 74.9 |
| Eugenol-imidazole 13 | 4.6 | - |
| Dihydroeugenol-imidazole 14 | - | 36.4 |
| Fluconazole | - | 209.0 |
| Data sourced from a study on new miconazole-based azoles derived from eugenol.[12] The study highlights that Eugenol-imidazole 13 was significantly more potent against Candida albicans than miconazole, and Dihydroeugenol-imidazole 14 was more effective against the multi-resistant Candida auris than both miconazole and fluconazole.[12] |
Table 2: Antifungal Activity of Selenium-Containing Miconazole Analogues
| Compound | C. albicans (MIC in μg/mL) | Fluconazole-resistant C. albicans (MIC in μg/mL) |
| Miconazole | 0.25 | 0.5 |
| Compound A03 | 0.125 | 0.25 |
| Fluconazole | 0.5 | >64 |
| Data sourced from a study on novel miconazole analogues containing selenium.[13][14] The representative compound A03 demonstrated superior activity against both susceptible and fluconazole-resistant strains of Candida albicans compared to miconazole and fluconazole.[13][14] |
Mechanism of Action: A Comparative Overview
The primary mechanism of action for both miconazole and its studied derivatives remains the inhibition of lanosterol 14α-demethylase (CYP51).[12][13][14] This inhibition disrupts the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Inhibition of Ergosterol Biosynthesis
Studies on eugenol-derived miconazole analogues have shown that the most active compounds, such as compounds 10 and 13, significantly reduce the ergosterol content in fungal cells, confirming their action on the ergosterol biosynthesis pathway.[12] Similarly, preliminary mechanistic studies on selenium-containing analogues, like compound A03, have demonstrated a strong inhibitory effect on the CYP51 enzyme of Candida albicans.[13][14] This consistent targeting of lanosterol 14α-demethylase across different derivatives underscores its importance for the antifungal activity of this class of compounds.
dot
Caption: Inhibition of the ergosterol biosynthesis pathway by miconazole and its derivatives.
Induction of Reactive Oxygen Species (ROS)
A key secondary mechanism of miconazole's antifungal action is the induction of endogenous ROS in fungal cells.[7][8][9][10][11] This leads to oxidative stress, causing damage to cellular components and contributing to cell death. While comprehensive comparative studies on ROS production by a wide range of miconazole derivatives are not yet available, it is hypothesized that structural modifications that enhance the primary antifungal activity (inhibition of ergosterol synthesis) may also influence the level of ROS induction. Further research is needed to elucidate the structure-activity relationship concerning ROS production for different miconazole analogues.
dot
Caption: Induction of reactive oxygen species (ROS) by miconazole and its derivatives.
Experimental Protocols
This section provides an overview of the standard methodologies used to evaluate the mechanism of action of antifungal agents like miconazole and its derivatives.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
dot
References
- 1. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of Miconazole and Dodecylimidazole on Sterol Biosynthesis in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of miconazole and dodecylimidazole on sterol biosynthesis in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Effect of miconazole and clotrimazole on K+ release and inhibition of ergosterol biosynthesis in Trichophyton mentagrophytes and related ultrastructural observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Endogenous reactive oxygen species is an important mediator of miconazole antifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New miconazole-based azoles derived from eugenol show activity against Candida spp. and Cryptococcus gattii by inhibiting the fungal ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Miconazole Nitrate Demonstrates Potent Activity Against Resistant Fungal Strains: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals facing the growing challenge of antifungal resistance now have access to a comprehensive comparison guide on the efficacy of Miconazole Nitrate. This guide provides a detailed analysis of Miconazole Nitrate's activity, particularly against fungal strains resistant to other common antifungal agents. The data presented underscores its potential as a viable therapeutic option in the evolving landscape of infectious diseases.
This publication offers an objective comparison of Miconazole Nitrate's performance with other alternatives, supported by experimental data. It is designed to be a valuable resource for the scientific community, providing clearly structured data, detailed experimental protocols, and visual representations of key biological pathways.
Comparative Antifungal Activity of Miconazole Nitrate
Miconazole Nitrate has demonstrated significant in vitro activity against a broad spectrum of fungal pathogens, including strains that have developed resistance to other azole antifungals like fluconazole. The following tables summarize the minimum inhibitory concentration (MIC) values of Miconazole Nitrate and comparator antifungal agents against various Candida species, including fluconazole-resistant isolates. The data is compiled from a study utilizing the standardized Clinical and Laboratory Standards Institute (CLSI) methodology.[1][2]
Table 1: Comparative in vitro Activity of Miconazole and Other Antifungals Against Fluconazole-Susceptible Candida Isolates
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Miconazole | ≤0.03 | 0.12 |
| Amphotericin B | 0.25 | 0.5 |
| Caspofungin | 0.06 | 0.12 |
| Clotrimazole | ≤0.03 | 0.06 |
| Fluconazole | 0.25 | 1 |
| Itraconazole | ≤0.03 | 0.06 |
| Nystatin | 2 | 4 |
| Voriconazole | ≤0.03 | ≤0.03 |
Source: Adapted from a study on the antifungal activity of miconazole against recent Candida strains.[1][2]
Table 2: Comparative in vitro Activity of Miconazole and Other Antifungals Against Fluconazole-Resistant Candida Isolates
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Miconazole | 0.25 | 0.5 |
| Amphotericin B | 0.5 | 1 |
| Caspofungin | 0.12 | 0.25 |
| Clotrimazole | 0.12 | 0.5 |
| Fluconazole | 64 | >64 |
| Itraconazole | 0.25 | 1 |
| Nystatin | 2 | 4 |
| Voriconazole | 0.12 | 0.5 |
Source: Adapted from a study on the antifungal activity of miconazole against recent Candida strains.[1][2]
The data clearly indicates that Miconazole Nitrate retains potent activity against fluconazole-resistant Candida strains, with a MIC₉₀ of 0.5 µg/mL, which is significantly lower than that of fluconazole (>64 µg/mL).[1][2]
Mechanism of Action and Resistance
Miconazole, like other azole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[3][4][5][6][7] The diagram below illustrates this pathway and the point of inhibition by azole antifungals.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Fungal resistance to azoles can develop through several mechanisms, primarily involving alterations in the drug target enzyme (Erg11p), increased drug efflux, and changes in the ergosterol biosynthesis pathway.[8][9][10][11][12] The following diagram outlines the key mechanisms of azole resistance in Candida albicans.
Caption: Key mechanisms of azole resistance in Candida albicans.
Experimental Protocols
The in vitro antifungal susceptibility testing data presented in this guide was generated following the guidelines outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[13][14][15][16][17][18] This reference method for broth dilution antifungal susceptibility testing of yeasts provides a standardized and reproducible protocol.
Experimental Workflow for Antifungal Susceptibility Testing (CLSI M27-A3)
Caption: CLSI M27-A3 workflow for antifungal susceptibility testing.
Key Steps of the Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared to a specific turbidity, corresponding to a defined cell density.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared and serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculation: Standardized microdilution plates are inoculated with the fungal suspension and the various concentrations of the antifungal agents.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.
Conclusion
The data presented in this guide strongly supports the continued clinical relevance of Miconazole Nitrate, especially in cases of infections caused by fluconazole-resistant fungal strains. Its potent in vitro activity, coupled with a well-understood mechanism of action, makes it a critical component of the antifungal armamentarium. This guide provides the necessary data and protocols to aid researchers and clinicians in their efforts to combat the growing threat of antifungal resistance.
Note on 2,5-Dichloro Miconazole Nitrate: The information presented in this guide pertains to Miconazole Nitrate. Extensive literature searches did not yield specific data for a compound named "this compound," suggesting it may be a rare derivative or a misnomer. The data for Miconazole Nitrate is robust and clinically relevant.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 8. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of azole resistance in Candida albicans clinical isolates from Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. standardsclub.com [standardsclub.com]
- 14. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. researchgate.net [researchgate.net]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Statistical comparison of the efficacy of 2,5-Dichloro Miconazole Nitrate and clotrimazole
An objective review of the available scientific data on the in vitro and clinical efficacy of two widely used imidazole antifungal agents.
Disclaimer: This guide provides a comparative analysis of the efficacy of miconazole nitrate and clotrimazole based on available scientific literature. Extensive searches for efficacy data specifically on 2,5-Dichloro Miconazole Nitrate did not yield any publicly available studies detailing its Minimum Inhibitory Concentration (MIC), Zone of Inhibition, or clinical trial results. Therefore, the following comparison is based on the widely studied and commercially available miconazole nitrate. The dichloro-substitution on the miconazole molecule may alter its antifungal properties, but without specific data, the extent of this impact remains unknown.
Introduction
Miconazole nitrate and clotrimazole are broad-spectrum imidazole antifungal agents commonly used in the topical treatment of superficial fungal infections. Both drugs share a similar mechanism of action, inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. This guide provides a statistical comparison of their efficacy, detailed experimental protocols for in vitro evaluation, and a visualization of their mechanism of action and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the in vitro and clinical efficacy of miconazole nitrate and clotrimazole against various fungal pathogens.
In Vitro Susceptibility
Table 1: Minimum Inhibitory Concentration (MIC90) of Miconazole Nitrate and Clotrimazole against Candida Species
| Fungal Species | Miconazole Nitrate MIC90 (mg/L) | Clotrimazole MIC90 (mg/L) |
| Candida albicans | 1 - 4 | 0.12 - 4 |
| Candida glabrata | 1 - 4 | 1 - 4 |
| Candida krusei | 1 - 4 | 2 - 4 |
| Candida tropicalis | 1 - 4 | 1 - 4 |
| Candida parapsilosis | 1 - 4 | 0.12 - 4 |
MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates.
Clinical Efficacy
Table 2: Clinical Cure Rates of Miconazole Nitrate and Clotrimazole in Superficial Fungal Infections
| Indication | Miconazole Nitrate | Clotrimazole | Study Details |
| Dermatophytosis | 75% cleared in 6 weeks | 56% cleared in 6 weeks | Comparative study in 100 patients. |
| Candidiasis (Cutaneous) | 30% cure in 6 weeks | 40% cure in 6 weeks | Comparative study in 40 patients. Both showed 80-85% overall cure. |
| Pityriasis Versicolor | 99.6% effective | 86.7% effective | Comparative study in 60 patients. |
| Vulvovaginal Candidiasis | 63% success rate (14-day treatment) | 75% success rate (7-day treatment) | Double-blind study in 44 patients. The difference was not statistically significant. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of antifungal efficacy. The following are standard protocols for determining MIC and Zone of Inhibition.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted protocol.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antifungal Solutions: Stock solutions of miconazole nitrate and clotrimazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions are then made in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition (approximately 50% for azoles) of growth compared to the growth control well (containing no antifungal agent).
Zone of Inhibition Assay
The agar disk diffusion method is a common technique to assess the antifungal activity of a substance.
Objective: To qualitatively determine the susceptibility of a fungal isolate to an antifungal agent by measuring the diameter of the zone of growth inhibition.
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared as described for the MIC assay.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue for fungi).
-
Application of Antifungal Disks: Paper disks impregnated with a standard concentration of miconazole nitrate and clotrimazole are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disk, where fungal growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the antifungal agent.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Azole Antifungals
Miconazole nitrate and clotrimazole, as with other azole antifungals, primarily target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical in the biosynthesis of ergosterol. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, disrupting its structure and function.
Caption: Mechanism of action of azole antifungals.
Experimental Workflow for In Vitro Efficacy Comparison
The following diagram illustrates a typical workflow for a head-to-head in vitro comparison of the antifungal efficacy of two compounds.
Caption: Experimental workflow for efficacy comparison.
Conclusion
Based on the available data for miconazole nitrate and clotrimazole, both agents demonstrate broad-spectrum antifungal activity. In vitro, their MIC values against common Candida species are largely comparable. Clinical studies show variable results depending on the specific indication and treatment regimen, with no consistent, statistically significant superiority of one agent over the other across all types of superficial fungal infections. The choice between these two antifungals in a clinical setting may therefore be guided by factors such as formulation availability, duration of treatment, and cost. It is imperative to note that the efficacy of the specific compound, this compound, could not be assessed due to a lack of available data. Further research is warranted to determine the in vitro and in vivo antifungal profile of this particular derivative.
Safety Operating Guide
Proper Disposal of 2,5-Dichloro Miconazole Nitrate: A Guide for Laboratory Professionals
Disclaimer: The following guidance is primarily based on data for Miconazole Nitrate (CAS 22832-87-7), a closely related compound to 2,5-Dichloro Miconazole Nitrate (CAS 909277-72-1)[1][2]. While the general principles of safe handling and disposal are expected to be similar due to structural similarities, users must consult the substance-specific Safety Data Sheet (SDS) provided by their supplier for definitive instructions.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent antifungal agent. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The primary hazards associated with this compound include potential health effects and significant aquatic toxicity[3][4][5][6].
Hazard Summary and Classification
Proper handling and disposal are informed by the hazard profile of the chemical. The table below summarizes the known classifications for Miconazole Nitrate, which should be considered analogous for the 2,5-dichloro isomer pending a specific SDS.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[4][6][7]. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[3][6][7]. |
| Hazardous to the Aquatic Environment, Acute | Category 1 | Very toxic to aquatic life[3][4][6]. |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects[4][6]. |
Immediate Safety and Handling Protocols
Before beginning any work that may generate waste, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves after use in accordance with applicable laws[7].
-
Eye Protection: Use safety glasses with side-shields or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[4].
-
Lab Coat: A standard lab coat should be worn. Launder contaminated clothing separately before reuse[8].
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator[4][5].
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing[9].
-
Store in a tightly closed, light-resistant container in a dry, cool, and well-ventilated place[4][9].
Step-by-Step Disposal Procedure
Disposal of this compound must be managed as hazardous pharmaceutical waste, primarily due to its high aquatic toxicity. Under no circumstances should this chemical be disposed of down the drain or in regular trash [4][6][9].
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Empty stock containers.
-
Solutions containing the compound.
-
Spill cleanup materials.
-
-
Segregate this waste from non-hazardous laboratory trash at the point of generation.
Step 2: Containment and Labeling
-
Solid Waste:
-
Collect all solid waste, including grossly contaminated PPE and spill cleanup debris, in a dedicated, leak-proof plastic bag or container.
-
Seal the container when not in use.
-
-
Empty Containers: Even "empty" containers may retain hazardous residue. They should be treated as hazardous waste. Do not rinse them into the sewer system.
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
Identify the contents: "this compound Waste."
-
Include relevant hazard symbols (e.g., Harmful, Environmentally Hazardous).
-
Step 3: Spill Management
-
In case of a spill, evacuate non-essential personnel.
-
Ensure adequate ventilation. Avoid breathing dust[7].
-
For dry spills: Carefully sweep or vacuum up the material. Use dry cleanup procedures and avoid generating dust. Do NOT use compressed air for cleaning[8].
-
Place all contaminated cleanup materials into the designated hazardous waste container.
-
Wash the spill area thoroughly, collecting the cleaning water as hazardous waste if necessary. Prevent runoff from entering drains[4][5].
Step 4: Final Disposal
-
All waste containing this compound must be disposed of through an approved hazardous waste management company.
-
The disposal method must be in accordance with all federal, state, and local regulations[7].
-
The preferred method of destruction for this type of pharmaceutical waste is high-temperature incineration at a licensed facility[4].
-
Maintain meticulous records of waste generation, storage, and disposal as required by your institution and regulatory bodies like the EPA.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound | Elex Biotech LLC [elexbiotech.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. firstveterinarysupply.com [firstveterinarysupply.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 2,5-Dichloro Miconazole Nitrate
Essential Safety and Handling Guide for Miconazole Nitrate
Note on Chemical Identity: The information provided pertains to Miconazole Nitrate (CAS No. 22832-87-7), which contains a (2,4-dichlorophenyl) group. "2,5-Dichloro Miconazole Nitrate" is not a standard recognized chemical name and is presumed to refer to this compound.
Miconazole Nitrate is an antifungal agent that requires careful handling to ensure the safety of laboratory personnel.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is essential to minimize exposure and mitigate potential health risks, which include skin sensitization and harm if swallowed.[3][4][5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Miconazole Nitrate.
| Protection Type | Specification | Relevant Standards |
| Eye Protection | Safety glasses with side shields or chemical goggles.[7] | U.S. OSHA 29 CFR 1910.133, European Standard EN166.[1][8] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or butyl rubber).[7][9] Gloves must be inspected before use and disposed of properly after handling.[4] | European Standard EN 374, U.S. F739.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if exposure limits are exceeded. A particulates filter conforming to EN 143 is recommended.[1] | U.S. OSHA 29 CFR 1910.134, Canadian CSA Standard Z94.4-93, European Standard EN149.[8] |
| Body Protection | Wear a lab coat, chemical-resistant coveralls, or other protective clothing to prevent skin contact.[6][7][9] Launder contaminated clothing separately before reuse.[7] | |
| Footwear | Safety footwear or chemical-resistant boots should be worn.[7][9] |
Operational Plan: Handling Procedures
Safe handling of Miconazole Nitrate involves a series of procedural steps to prevent contamination and exposure.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to maintain low airborne concentrations.[7][10]
-
Ensure a safety shower and eyewash station are readily accessible.[6]
2. General Handling:
-
Avoid all personal contact, including inhalation of dust.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][4][7]
-
Wash hands thoroughly with soap and water after handling.[2][4][7]
3. Storage:
Disposal Plan
Proper disposal of Miconazole Nitrate and its contaminated materials is crucial to prevent environmental contamination.
1. Waste Chemical Disposal:
-
Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[1]
-
Options may include burial in a licensed landfill or incineration in a licensed facility.[7]
-
Do not allow the chemical to enter drains or waterways.[4][7]
2. Contaminated Material Disposal:
-
Place contaminated gloves, clothing, and other materials in a sealed, labeled container for disposal.[4][7]
-
Decontaminate empty containers before disposal, observing all label safeguards until they are cleaned or destroyed.[7]
Emergency Procedures
Spills:
-
For minor spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place waste in a suitable, labeled container.[7]
-
For major spills, alert personnel in the area, control contact with protective clothing, and contain the spillage to prevent environmental contamination.[7]
Exposure:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][10]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][10]
-
Ingestion: Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2][10]
Caption: Workflow for Safe Handling and Disposal of Miconazole Nitrate.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. caelo.de [caelo.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
